Product packaging for Lonchocarpic acid(Cat. No.:CAS No. 5490-47-1)

Lonchocarpic acid

Cat. No.: B608628
CAS No.: 5490-47-1
M. Wt: 434.5 g/mol
InChI Key: QKTFIWUHGFCLHF-UHFFFAOYSA-N
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Description

6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-pyrano[3,2-g][1]benzopyranone is an organic hydroxy compound and an isoflavonoid.
Lonchocarpic acid has been reported in Lonchocarpus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O6 B608628 Lonchocarpic acid CAS No. 5490-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5490-47-1

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C26H26O6/c1-14(2)6-11-17-22-18(12-13-26(3,4)32-22)23(30-5)20-21(28)19(25(29)31-24(17)20)15-7-9-16(27)10-8-15/h6-10,12-13,27-28H,11H2,1-5H3

InChI Key

QKTFIWUHGFCLHF-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lonchocarpic acid;  AI3-01135;  AI3 01135;  AI301135

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of Lonchocarpic Acid in Lonchocarpus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and known characteristics of Lonchocarpic acid, a natural product found in the Lonchocarpus genus. The document consolidates historical findings with current phytochemical knowledge to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While this compound was first reported in 1934, detailed modern analytical data and biological activity studies remain limited. This guide presents the available information, including its physicochemical properties, and outlines general methodologies for its isolation and characterization. Furthermore, it contextualizes the origin of this compound within the broader biosynthetic pathway of isoflavonoids, a prominent class of secondary metabolites in Lonchocarpus species. The guide also highlights the current gaps in knowledge, aiming to stimulate further research into this potentially valuable phytochemical.

Discovery and Historical Context

This compound was first isolated and described in 1934 by Howard A. Jones in a contribution from the Insecticide Division of the Bureau of Chemistry and Soils.[1][2] The compound was obtained from the root material of an unidentified Lonchocarpus species sourced from Venezuela.[1] This initial investigation provided the first chemical characterization of the compound, including its molecular formula and melting point.

The genus Lonchocarpus, belonging to the Fabaceae family, is known to be a rich source of various polyphenolic compounds, including flavonoids, isoflavones, rotenoids, and chalcones.[1] Phytochemical investigations of different Lonchocarpus species have revealed a wide array of secondary metabolites, although specific studies detailing the prevalence and concentration of this compound across the genus are scarce.[3][4][5][6]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been established through early chemical analysis and modern spectroscopic database entries.

PropertyValueSource
Molecular Formula C₂₆H₂₆O₆[1]
Molecular Weight 434.5 g/mol [1]
Melting Point 201.5 °C[1]
Appearance Crystalline solid[1]

Origin and Biosynthesis

This compound is an isoflavonoid, a class of flavonoids characterized by the attachment of the B-ring to the C3 position of the C-ring. Isoflavonoids are predominantly found in leguminous plants, such as those of the Lonchocarpus genus.[7]

The biosynthesis of isoflavonoids originates from the general phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine. While the specific enzymatic steps leading to the unique prenylated and cyclized structure of this compound have not been fully elucidated, the foundational pathway to the isoflavonoid core is well-established.

Below is a generalized diagram of the initial stages of isoflavonoid biosynthesis.

Isoflavonoid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin_chalcone->Liquiritigenin CHR Genistein Genistein (Isoflavone) Naringenin->Genistein IFS, IFD Daidzein Daidzein (Isoflavone) Liquiritigenin->Daidzein IFS, IFD Further_modifications Further Modifications (e.g., Prenylation, Cyclization) leading to this compound Daidzein->Further_modifications Genistein->Further_modifications

Figure 1: Generalized Isoflavonoid Biosynthesis Pathway.

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the isolation of a compound like this compound from a plant source.

Extraction_Isolation_Workflow start Plant Material (Lonchocarpus sp. root) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Carbon Tetrachloride, Hexane, Ethyl Acetate, Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc hplc Preparative HPLC tlc->hplc Pool promising fractions pure_compound Isolated this compound hplc->pure_compound

Figure 2: General Experimental Workflow for Isolation.
Characterization Methods

Once isolated, the structure of this compound would be confirmed and characterized using a suite of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point for flavonoid analysis. Detection would typically be by UV-Vis spectrophotometry.

  • Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the complete structural elucidation, including the placement of substituents and stereochemistry.

Biological Activity and Signaling Pathways

To date, there is a lack of published research on the specific biological activities of this compound. While other compounds from Lonchocarpus species have been investigated for cytotoxic, anti-inflammatory, and insecticidal properties, the bioactivity profile of this compound remains to be determined. Consequently, there is no information on the signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound represents a natural product with a long history since its initial discovery but a significant lack of modern scientific investigation. While its origin as an isoflavonoid from the Lonchocarpus genus is clear, there is a pressing need for further research to fully characterize this compound. Future studies should focus on:

  • Screening of Lonchocarpus Species: A systematic investigation of various Lonchocarpus species to determine the prevalence and yield of this compound.

  • Development of Standardized Protocols: The establishment of optimized and validated protocols for the extraction, isolation, and quantification of this compound.

  • Biological Activity Screening: A comprehensive evaluation of the bioactivities of this compound, including but not limited to anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.

  • Mechanistic Studies: Elucidation of the mechanisms of action and identification of the molecular targets and signaling pathways affected by this compound, should any significant biological activity be discovered.

This guide serves as a starting point for researchers interested in exploring the potential of this compound and underscores the opportunities that exist for new discoveries in the study of this historical, yet under-explored, natural product.

References

Biosynthesis Pathway of Lonchocarpic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a complex isoflavonoid found in plants of the Lonchocarpus genus, belongs to the rotenoid class of natural products.[1] These compounds are of significant interest due to their diverse biological activities. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. This guide details the proposed biosynthetic pathway of this compound, highlighting the key enzymatic reactions and intermediates. While the complete pathway has not been fully elucidated experimentally, this guide presents a scientifically supported hypothetical pathway based on the known biosynthesis of related isoflavonoids and rotenoids.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-phenylalanine. The pathway can be broadly divided into three major stages:

  • General Phenylpropanoid Pathway: Conversion of L-phenylalanine to 4-coumaroyl-CoA.

  • Isoflavonoid Branch: Formation of the core isoflavone skeleton.

  • Tailoring Steps: A series of modifications including prenylation, cyclization, and other enzymatic transformations to yield this compound.

General Phenylpropanoid Pathway

This fundamental pathway in plants provides the basic building blocks for a wide array of secondary metabolites, including flavonoids.

  • Step 1: Deamination of L-phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

  • Step 2: Hydroxylation. Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the 4-position of the phenyl ring of cinnamic acid to produce p-coumaric acid.[2][3]

  • Step 3: Coenzyme A Ligation. 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. This activated thioester is a key branch point for various biosynthetic pathways.

Isoflavonoid Branch

The formation of the characteristic 3-phenylchroman skeleton of isoflavonoids is a crucial diversion from the general flavonoid pathway.

  • Step 4: Chalcone Synthesis. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]

  • Step 5: Isomerization to a Flavanone. Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to produce the flavanone, naringenin.

  • Step 6: 2-Hydroxylation and Aryl Migration. This is the committed step in isoflavonoid biosynthesis, catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.[5] IFS hydroxylates the C-2 position of the flavanone and catalyzes the migration of the B-ring from C-2 to C-3, forming a 2-hydroxyisoflavanone intermediate.

  • Step 7: Dehydration. A Dehydratase then removes the hydroxyl group at C-2 to yield the stable isoflavone, daidzein.[5]

Proposed Tailoring Steps to this compound

The subsequent steps involve a series of modifications to the basic isoflavone scaffold to generate the complex structure of this compound. These steps are largely hypothetical and based on the biosynthesis of structurally related rotenoids and prenylated isoflavonoids.

  • Step 8: Hydroxylation. A specific hydroxylase , likely a cytochrome P450 monooxygenase, is proposed to hydroxylate the isoflavone intermediate at a key position to provide an attachment point for the subsequent prenylation.

  • Step 9: Prenylation. A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavonoid backbone.[6][7][8][9][10] This is a critical step leading to the formation of the pyran ring. Plant aromatic prenyltransferases are often membrane-bound enzymes.[8]

  • Step 10: Oxidative Cyclization. A cytochrome P450 monooxygenase is hypothesized to catalyze the oxidative cyclization of the prenyl group to form the pyran ring, a characteristic feature of this compound.

  • Step 11: Further Modifications. Additional enzymatic reactions, such as further prenylation and methylation, are required to complete the biosynthesis of this compound. The order of these final steps is yet to be determined.

Visualization of the Proposed Biosynthetic Pathway

This compound Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_tailoring Proposed Tailoring Steps L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone Intermediate 2-Hydroxyisoflavanone Intermediate Naringenin->2-Hydroxyisoflavanone Intermediate IFS Daidzein Daidzein 2-Hydroxyisoflavanone Intermediate->Daidzein Dehydratase Hydroxylated Isoflavone Hydroxylated Isoflavone Daidzein->Hydroxylated Isoflavone Hydroxylase (P450) Prenylated Isoflavone Prenylated Isoflavone Hydroxylated Isoflavone->Prenylated Isoflavone Prenyltransferase + DMAPP Pyran-ring Isoflavonoid Pyran-ring Isoflavonoid Prenylated Isoflavone->Pyran-ring Isoflavonoid Oxidative Cyclase (P450) This compound This compound Pyran-ring Isoflavonoid->this compound Further Prenylation, Methylation, etc. Pathway Elucidation Workflow Metabolite Profiling Metabolite Profiling Identify Intermediates Identify Intermediates Metabolite Profiling->Identify Intermediates Transcriptome Analysis Transcriptome Analysis Identify Candidate Genes Identify Candidate Genes Transcriptome Analysis->Identify Candidate Genes Feeding Studies Feeding Studies Identify Intermediates->Feeding Studies Heterologous Expression & Enzyme Assays Heterologous Expression & Enzyme Assays Identify Candidate Genes->Heterologous Expression & Enzyme Assays Pathway Confirmation Pathway Confirmation Feeding Studies->Pathway Confirmation Functional Characterization Functional Characterization Heterologous Expression & Enzyme Assays->Functional Characterization Elucidated Pathway Elucidated Pathway Pathway Confirmation->Elucidated Pathway Functional Characterization->Elucidated Pathway

References

Lonchocarpic Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a prenylated isoflavonoid, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the flavonoid family, it shares a common structural backbone known to interact with various biological pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Physical and Chemical Properties

This compound is a complex organic molecule with the IUPAC name 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one.[1] Its structure features a chromenone core with multiple substitutions, including hydroxyl, methoxy, and prenyl groups, which contribute to its physicochemical characteristics and biological activity.

Quantitative Data Summary

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₆O₆[1]
Molecular Weight 434.5 g/mol [1]
Exact Mass 434.17293854 Da[1]
CAS Number 5490-47-1[1]
XlogP (Predicted) 5.4[1]

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityNotes
WaterPoorly solubleTypical for complex polyphenols.
MethanolSolubleCommonly used for extraction of flavonoids.
EthanolSolubleCommonly used for extraction of flavonoids.
DMSOSolubleOften used as a solvent for in vitro assays.
ChloroformSparingly solublePolarity considerations suggest limited solubility.

Note: Specific quantitative solubility data (e.g., in g/L) for this compound in these solvents is not available in the reviewed literature. The predictions are based on the general solubility of similar isoflavonoid structures.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Below is a summary of the expected spectral characteristics based on its chemical structure and data for similar compounds.

Table 3: Spectral Data Characteristics of this compound

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, a methoxy group, a prenyl group (with characteristic olefinic and methyl protons), and protons of the pyran ring are expected. The phenolic hydroxyl protons may appear as broad singlets.
¹³C NMR Resonances for a carbonyl carbon (in the chromenone ring), multiple aromatic and olefinic carbons, a methoxy carbon, and aliphatic carbons of the dimethylpyran and prenyl groups are anticipated. The carbonyl carbon typically appears in the 160-180 ppm region.[2]
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the prenyl group and other characteristic cleavages of the flavonoid skeleton.[3][4][5]
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH stretch, broad), carbonyl (C=O stretch, sharp), aromatic (C=C stretch), and ether (C-O stretch) functional groups are expected. The O-H stretch is typically broad, appearing in the 2500-3300 cm⁻¹ region, while the C=O stretch for a conjugated ketone is expected around 1650-1700 cm⁻¹.

Note: Detailed, assigned ¹H and ¹³C NMR spectra and high-resolution mass spectrometry fragmentation analysis for this compound were not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and assessment of the anti-inflammatory activity of this compound. These protocols are based on established methods for similar natural products and can be adapted for specific laboratory conditions.

Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and chromatographic purification of this compound from a plant source, such as species from the Lonchocarpus or Derris genus.

Workflow for Isolation and Purification

G A Plant Material Collection and Preparation (e.g., dried and powdered leaves/stems) B Maceration with Organic Solvent (e.g., Methanol or Ethanol) A->B C Filtration and Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Fractionation E->F G Column Chromatography (Silica Gel) F->G H Gradient Elution (e.g., Hexane-Ethyl Acetate gradient) G->H I Fraction Collection H->I J TLC Analysis of Fractions I->J K Pooling of Fractions Containing this compound J->K L Further Purification (e.g., Preparative HPLC) K->L M Pure this compound L->M N Structural Elucidation (NMR, MS, IR) M->N G A Culture RAW 264.7 Macrophages B Seed Cells in 96-well Plates A->B C Pre-treat with this compound (various concentrations) B->C J Cell Viability Assay (MTT) (to rule out cytotoxicity) B->J D Stimulate with LPS (Lipopolysaccharide) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Griess Assay for Nitrite Concentration F->G H Measure Absorbance at 540 nm G->H I Calculate NO Inhibition H->I G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription Lonchocarpic_Acid This compound Lonchocarpic_Acid->IKK Inhibits Lonchocarpic_Acid->NFkB_active Inhibits Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active Degradation of IκB G cluster_0 LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 MKKs MKKs ASK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Lonchocarpic_Acid This compound Lonchocarpic_Acid->p38 Inhibits Phosphorylation Lonchocarpic_Acid->ERK Inhibits Phosphorylation Lonchocarpic_Acid->JNK Inhibits Phosphorylation G Structure This compound Structure Prenyl Prenyl Group Structure->Prenyl Hydroxyl Hydroxyl Groups Structure->Hydroxyl Chromenone Chromenone Core Structure->Chromenone Activity Anti-inflammatory Activity Prenyl->Activity Enhances Lipophilicity & Target Binding Hydroxyl->Activity Radical Scavenging & Enzyme Interaction Chromenone->Activity Core Scaffold for Biological Interaction

References

The Enigmatic Lonchocarpic Acid: A Technical Guide to Its Natural Provenance and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of Lonchocarpic acid, a naturally occurring phenolic compound. Despite its early discovery, comprehensive data on its natural sources, abundance, and specific biological roles remain subjects of ongoing research. This document aims to consolidate the available information, providing a foundational resource for researchers interested in this molecule. The scarcity of quantitative data and detailed experimental protocols specific to this compound is a notable limitation in the current body of literature.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Fabaceae (legume) family. The available literature points to the following sources:

  • Genus Lonchocarpus : As the name suggests, this compound was first isolated from a species of the Lonchocarpus genus.[1][2] This large genus, native to tropical regions of the Americas and Africa, is known to be a rich source of polyphenolic compounds, including flavonoids, chalcones, and rotenoids.[1] However, specific Lonchocarpus species confirmed to contain this compound are not consistently documented in recent phytochemical studies.[2][3][4]

  • Derris scandens : The roots of Derris scandens, a climbing plant found in Southeast Asia, have been reported to contain this compound.[5][6] This plant is also a known source of other bioactive compounds, such as rotenone, with which this compound is sometimes co-isolated.[5][6]

Abundance of this compound

A significant gap in the current scientific literature is the lack of quantitative data on the abundance of this compound in its natural sources. Phytochemical analyses of Lonchocarpus and Derris species often focus on the identification of a wide range of compounds rather than the quantification of specific molecules like this compound. As such, no tabulated data on its concentration in various plant parts (e.g., roots, leaves, stems) or across different species can be provided at this time. Further targeted quantitative studies are necessary to ascertain the yield of this compound from its known botanical sources.

Experimental Protocols: A Generalized Approach

1. Sample Preparation and Extraction:

  • Plant Material: The roots of Derris scandens or the bark/roots of a Lonchocarpus species are collected, washed, and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used for the extraction of phenolic compounds include methanol, ethanol, or acetone.[2] Maceration or Soxhlet extraction are common techniques. The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

2. Fractionation and Isolation:

  • Solvent Partitioning: The crude extract is typically suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Column Chromatography: The fractions obtained from solvent partitioning are then subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase.[5][6] The mobile phase usually consists of a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.[4]

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using pTLC or preparative HPLC to yield the pure this compound.

3. Characterization and Quantification:

  • Spectroscopic Analysis: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

  • Quantitative Analysis: Once isolated and characterized, this compound can be quantified in plant extracts using analytical HPLC coupled with a suitable detector (e.g., UV-Vis or MS). A calibration curve with a pure standard of this compound would be required for accurate quantification.

Below is a graphical representation of a generalized experimental workflow for the isolation of this compound.

experimental_workflow plant_material Powdered Plant Material (e.g., Roots of Derris scandens) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, EtOAc) crude_extract->fractionation fractions Polarity-Based Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions purification Preparative HPLC/TLC semi_pure_fractions->purification pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization quantification Quantitative Analysis (Analytical HPLC) pure_compound->quantification

A generalized workflow for the isolation and analysis of this compound.

Biosynthesis of this compound: A Putative Pathway

This compound is a polyphenolic compound, and its biosynthesis is expected to follow the well-established phenylpropanoid pathway, which is also responsible for the production of flavonoids and other related compounds.[7][8] The core structure of these molecules is derived from the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been elucidated, a general biosynthetic pathway for chalcones, the precursors to most flavonoids, is presented below.[7][8][9]

biosynthesis_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL chalcone_synthase Chalcone Synthase (CHS) p_coumaroyl_coa->chalcone_synthase malonyl_coa 3 x Malonyl-CoA malonyl_coa->chalcone_synthase naringenin_chalcone Naringenin Chalcone chalcone_synthase->naringenin_chalcone downstream_flavonoids Further modification to This compound and other flavonoids naringenin_chalcone->downstream_flavonoids

A putative biosynthetic pathway leading to chalcones, precursors of this compound.

Biological Activity and Signaling Pathways: An Area for Future Research

The biological activities of crude extracts from Lonchocarpus species have been investigated, showing antioxidant, antibacterial, and cytotoxic properties.[2][3][4] However, the specific contribution of this compound to these activities is not well-defined. Furthermore, there is a lack of studies investigating the specific signaling pathways modulated by this compound.

Many flavonoids and phenolic compounds are known to exert their biological effects by interacting with various cellular signaling pathways. For instance, some flavonoids have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cancer. As a representative example, the diagram below illustrates a simplified overview of the NF-κB signaling pathway, a common target for anti-inflammatory phytochemicals. It is important to note that this is a generalized representation, and the interaction of this compound with this or any other pathway has not been experimentally confirmed.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikk degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene_transcription Gene Transcription nucleus->gene_transcription activates inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6) gene_transcription->inflammatory_mediators phytochemical Potential Inhibition by Phytochemicals phytochemical->ikk inhibits

A generalized NF-κB signaling pathway, a potential target for bioactive compounds.

References

In-depth Technical Guide on the Potential Biological Activities of Lonchocarpic Acid: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activities of Lonchocarpic Acid

This technical guide addresses the current scientific understanding of the potential biological activities of this compound. Following a comprehensive review of available scientific literature, this document outlines the known information regarding this compound and identifies significant gaps in the current research landscape.

Introduction and Identification

This compound is a naturally occurring isoflavonoid that has been isolated from plant species belonging to the Lonchocarpus genus.[1][2] The genus Lonchocarpus is recognized as a rich source of polyphenolic compounds, including a variety of flavonoids and stilbenes, which are known to possess a wide range of biological activities.[2] While the chemical structure of this compound has been identified, a significant gap exists in the scientific literature regarding its specific biological functions.

Review of Biological Activities of the Lonchocarpus Genus

While specific data on this compound is scarce, studies on crude extracts and other isolated compounds from various Lonchocarpus species have revealed several biological activities. It is important to note that the following activities have not been specifically attributed to this compound but provide a context for the potential therapeutic areas of compounds from this genus.

  • Antimicrobial and Antifungal Activity: Root extracts from Lonchocarpus montanus have demonstrated antibacterial activity against Staphylococcus aureus.[1][3] Specific flavonoids isolated from this species, such as pongamol, lanceolatine B, and isolonchocarpin, were also active against S. aureus, with pongamol additionally showing activity against Bacillus subtilis and the fungus Cladosporium cladosporioides.[1][3] Other flavonoids from the same plant showed activity against Fusarium oxysporium and Rhizopus oryzae.[1][3]

  • Antiprotozoal and Cytotoxic Activity: A number of flavonoids from Lonchocarpus species have been evaluated for their antiprotozoal and cytotoxic effects.[4] A particular flavone and chalcone were found to be the most active against Leishmania parasites and exhibited cytotoxicity against Leukemia P388DI and adenocarcinoma prostate PC-3 cell lines.[4]

  • Antioxidant and Anti-inflammatory Potential: The Lonchocarpus genus is known for its flavonoid content, which is broadly associated with antioxidant and anti-inflammatory properties.[1][2]

Current Status of Research on this compound

Despite the identification of this compound from a genus with known bioactive compounds, a thorough review of scientific databases reveals a significant lack of dedicated research on its specific biological activities. As a result, the core requirements for a detailed technical guide, as outlined below, cannot be fulfilled at this time due to the absence of published experimental data.

3.1. Quantitative Data

There is no publicly available quantitative data, such as IC50, EC50, or other metrics, to summarize the biological potency of this compound.

3.2. Experimental Protocols

Detailed methodologies for key experiments specifically investigating the biological activities of this compound are not available in the reviewed literature.

3.3. Signaling Pathways and Visualizations

There is no information regarding the mechanism of action of this compound, including any modulation of cellular signaling pathways. Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible.

Future Directions and Conclusion

The presence of this compound in a phytochemically rich genus suggests that it may possess noteworthy biological activities. However, the current body of scientific literature lacks the specific in vitro and in vivo studies necessary to confirm and characterize any such potential.

For researchers, scientists, and drug development professionals, this compound represents an under-investigated natural product. Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological screening.

  • In Vitro Screening: A broad-based in vitro screening of this compound against various cell lines (e.g., cancer, immune cells) and microbial strains to identify potential cytotoxic, anti-inflammatory, antimicrobial, and other activities.

  • Mechanism of Action Studies: Upon identification of significant biological activity, further investigation into the underlying molecular mechanisms and effects on key signaling pathways will be crucial.

References

Lonchocarpic Acid: A Polyphenolic Compound of Interest - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonchocarpic acid, a naturally occurring polyphenolic compound classified as an isoflavonoid, has been identified as a constituent of plants belonging to the Lonchocarpus genus. Extracts of these plants have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, suggesting the therapeutic potential of their phytochemical components. However, this technical guide finds a notable scarcity of in-depth research specifically on isolated this compound. While the compound is structurally characterized, detailed experimental data regarding its specific biological activities, mechanisms of action, and quantitative outcome measures are largely absent in publicly accessible scientific literature. This document provides a comprehensive overview of the currently available information on this compound, contextualized with general methodologies and known signaling pathways associated with related polyphenolic compounds. It aims to serve as a foundational resource for researchers and drug development professionals, highlighting the existing knowledge gaps and opportunities for future investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₆H₂₆O₆. Its identity and basic properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₂₆O₆PubChem
Molecular Weight 434.5 g/mol PubChem
IUPAC Name 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-onePubChem
Chemical Class IsoflavonoidPubChem
Natural Source Lonchocarpus species-

Spectroscopic Data

General Principles of Spectroscopic Analysis for Polyphenols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons, the methoxy group, the prenyl group, and the dimethylpyran ring protons. ¹³C NMR would identify the chemical shifts of all 26 carbon atoms, including the characteristic shifts of the carbonyl carbon and the phenolic carbons.

  • Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments would be crucial to identify characteristic fragmentation patterns, aiding in the structural elucidation of different moieties within the molecule.

Biological Activity of Lonchocarpus Extracts

It is crucial to reiterate that the following biological activities have been observed in crude extracts of Lonchocarpus species and are not definitively attributed to this compound alone. These extracts contain a complex mixture of phytochemicals, and the observed effects are likely due to the synergistic or individual actions of multiple constituents.

  • Antioxidant Activity: Acetone bark extracts of Lonchocarpus monteviridis have exhibited the most significant antioxidant activity among the tested species.

  • Antibacterial Activity: Extracts from Lonchocarpus orotinus have shown antibacterial effects against Bacillus cereus.

  • Anti-inflammatory and Analgesic Properties: Stembark decoctions of Lonchocarpus sericeus are used in traditional medicine for their anti-inflammatory and pain-relieving effects.

Experimental Protocols: A General Guide

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available. The following sections outline general methodologies commonly employed for the study of polyphenolic compounds, which would be applicable to future research on this compound.

Isolation and Purification of this compound

The isolation of this compound from Lonchocarpus plant material would typically involve the following steps.

Caption: General workflow for the isolation and purification of a natural product like this compound.

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or acetone) using methods such as maceration, Soxhlet extraction, or sonication.

  • Fractionation: The crude extract is then subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to elute fractions of varying polarity.

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

In Vitro Antioxidant Assays

Several assays can be used to determine the antioxidant capacity of a pure compound.

G Compound This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Result Antioxidant Capacity (e.g., IC50) DPPH->Result ABTS->Result FRAP->Result

Caption: Common in vitro assays to evaluate antioxidant activity.

Methodologies:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. The result is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in absorbance is measured spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of the ferrous-TPTZ complex results in a colored product that is measured spectrophotometrically.

Anti-inflammatory Assays

The anti-inflammatory potential of a compound can be assessed using cell-based assays.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Cells are treated with different concentrations of the test compound (this compound) before or after LPS stimulation.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in the cell culture supernatant are measured using techniques like the Griess assay and ELISA.

  • Western Blot Analysis: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

Anticancer Assays

The cytotoxic and antiproliferative effects of a compound on cancer cells can be evaluated as follows:

Methodology:

  • Cell Culture: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line are cultured.

  • Cytotoxicity Assay (e.g., MTT Assay): Cells are treated with various concentrations of the compound for a specific duration (e.g., 24, 48, 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then performed to assess cell viability. The absorbance is measured spectrophotometrically, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

Potential Signaling Pathways for Investigation

While no signaling pathways have been elucidated for this compound, research on other polyphenolic compounds provides a roadmap for future investigations. Many polyphenols exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many polyphenols are known to inhibit this pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->InflammatoryGenes activates transcription of LonchocarpicAcid This compound? LonchocarpicAcid->IKK potential inhibition G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression LonchocarpicAcid This compound? LonchocarpicAcid->MAPKK potential inhibition

Preliminary Cytotoxicity Screening of Lonchocarpic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific data on the preliminary cytotoxicity screening of Lonchocarpic acid. This guide, therefore, provides a comprehensive overview based on the cytotoxic activities of structurally related flavonoids isolated from the Lonchocarpus genus, the botanical source of many such compounds. The experimental protocols and potential mechanisms of action detailed herein are presented as a predictive framework for the potential screening of this compound.

Introduction

This compound, a complex flavonoid, belongs to a class of natural products that have garnered significant interest in oncology research due to their potential cytotoxic and chemopreventive properties. While direct studies on this compound are not yet available, research on other flavonoids isolated from Lonchocarpus species has revealed promising antiproliferative activities against various cancer cell lines. This technical guide consolidates these findings to provide a foundational understanding and a methodological framework for the preliminary cytotoxicity screening of this compound.

Cytotoxicity of Flavonoids from Lonchocarpus Species

Several studies have reported the cytotoxic effects of flavonoids isolated from various Lonchocarpus species. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below. These compounds, while structurally distinct from this compound, provide valuable insights into the potential bioactivity of this class of molecules.

Table 1: Cytotoxicity of Flavonoids Isolated from Lonchocarpus Species

CompoundCancer Cell LineIC50 (µM)Reference
DurmilloneLeukemia (CCRF-CEM)< 10[1][2]
DurmilloneDoxorubicin-resistant Leukemia (CEM/ADR5000)< 10[1][2]
DurmilloneResistant Breast Adenocarcinoma (MDA-MB231/BCRP)8.97[2]
DurmilloneResistant Glioblastoma (U87MG.ΔEGFR)5.83[2]
4-HydroxylonchocarpinDoxorubicin-resistant Leukemia (CEM/ADR5000)< 10[1][2]
6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavoneLeukemia (CCRF-CEM)< 10[1][2]
4'-prenyloxyvigvexin ALeukemia (CCRF-CEM)< 20[2]
(-)-Sumatrol (a rotenoid)Human Epidermoid (KB)Significant Activity[3]
(+/-)-Villosinol (a rotenoid)Human Epidermoid (KB)Significant Activity[3]
(-)-Isoglabrachromene (a flavanone)Human Epidermoid (KB)Significant Activity[3]
(-)-Candidone (a flavanone)Human Epidermoid (KB)Significant Activity[3]

Note: "Significant Activity" was reported in the study without specific IC50 values being provided in the abstract.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that could be employed for screening this compound, based on protocols used for other Lonchocarpus-derived flavonoids.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected, for instance, including those mentioned in Table 1 (e.g., CCRF-CEM, MDA-MB-231, U87MG, HepG2, and KB). A non-cancerous cell line (e.g., AML12 hepatocytes) should be included to assess selectivity.

  • Culture Medium: The choice of culture medium will be dependent on the cell line (e.g., RPMI 1640 or DMEM), supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Resazurin-Based Cytotoxicity Assay

The resazurin assay is a colorimetric assay that measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[4][5][6][7]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well and incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT-Based Cytotoxicity Assay

The MTT assay is another colorimetric method that assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

  • Cell Seeding and Treatment: Follow the same procedure as for the resazurin assay.

  • Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the resazurin assay.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro cytotoxicity screening of a test compound like this compound.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution Series Preparation treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation reagent_add Addition of Viability Reagent (MTT or Resazurin) incubation->reagent_add data_acq Data Acquisition (Absorbance/Fluorescence) reagent_add->data_acq data_proc Data Processing (% Viability Calculation) data_acq->data_proc ic50 IC50 Determination data_proc->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Hypothetical Signaling Pathway

Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by this compound. This is a generalized representation, and the actual pathway would need to be elucidated through further experimental studies.

G Hypothetical Intrinsic Apoptosis Pathway Lonchocarpic_acid This compound Cellular_Stress Cellular Stress Lonchocarpic_acid->Cellular_Stress Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, the information gathered from related flavonoids isolated from the Lonchocarpus genus suggests that it may possess antiproliferative properties. The experimental protocols and hypothetical signaling pathway provided in this guide offer a solid foundation for researchers to initiate preliminary cytotoxicity screenings of this compound. Such studies are crucial first steps in evaluating its potential as a novel anticancer agent. Future research should focus on performing these in vitro assays with purified this compound to determine its specific IC50 values against a broad panel of cancer cell lines and to elucidate its precise mechanism of action.

References

Antimicrobial Spectrum of Lonchocarpic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

This communication serves to address your request for an in-depth technical guide on the antimicrobial spectrum of Lonchocarpic acid. After a comprehensive search of the current scientific literature, we were unable to identify any specific compound designated as "this compound." It is possible that this name is a synonym for another compound, a novel but yet unpublished molecule, or a term not widely adopted in the scientific community.

Our investigation did, however, yield information on several antimicrobial compounds isolated from the Lonchocarpus genus, which may be of interest to your research. These include:

  • Lonchocarpol A: A flavanone that has demonstrated in vitro inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1]

  • Derriobtusone A: Isolated from Lonchocarpus obtusus, this compound has shown potential antibacterial activity against Staphylococcus aureus and the ability to inhibit its biofilm formation.[2] It also exhibited some effect on reducing the biofilm biomass of Escherichia coli.[2]

Due to the absence of specific data for a compound named "this compound," we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

We would be pleased to proceed with a detailed report on one of the related compounds mentioned above, or another topic of your choosing, should you provide an alternative subject of inquiry.

We appreciate your understanding and look forward to assisting you with your research needs.

References

The Antioxidant Potential of Lonchocarpic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, an isoflavonoid found in plants of the Lonchocarpus genus, presents a compelling case for investigation into its antioxidant properties. While direct quantitative data on the antioxidant capacity of isolated this compound is not extensively available in current scientific literature, its structural characteristics as a prenylated isoflavonoid suggest a significant potential to mitigate oxidative stress. This technical guide provides a comprehensive overview of the theoretical antioxidant potential of this compound, detailed methodologies for its evaluation, and an exploration of the key cellular pathways it may influence.

Chemical Structure of this compound:

This compound (PubChem CID: 54683839) is a prenylated isoflavonoid with the molecular formula C₂₆H₂₆O₆. Its structure features multiple phenolic hydroxyl groups and a prenyl group, both of which are known to contribute to antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the overall structure allows for the delocalization of the resulting unpaired electron, thereby stabilizing the molecule.

Potential Antioxidant Mechanisms of this compound

Based on the structure-activity relationships of isoflavonoids, this compound is predicted to exert its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups on the aromatic rings are prime sites for donating a hydrogen atom to quench various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging radical chain reactions.

  • Metal Ion Chelation: Flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals. By binding these metals, this compound may prevent the formation of these damaging species.

  • Modulation of Cellular Antioxidant Pathways: Isoflavonoids have been shown to upregulate endogenous antioxidant defenses through signaling pathways such as the Nrf2-ARE pathway. It is plausible that this compound could activate this pathway, leading to the increased expression of cytoprotective enzymes.

In Vitro Antioxidant Activity Assays: Experimental Protocols

To rigorously assess the antioxidant potential of this compound, a panel of established in vitro assays is recommended. The following tables detail the methodologies for the most common assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Parameter Description
Principle Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Reagents - this compound (dissolved in a suitable solvent, e.g., methanol or DMSO)- DPPH solution (e.g., 0.1 mM in methanol)- Reference antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)- Methanol or other appropriate solvent
Procedure 1. Prepare a series of dilutions of this compound and the reference standard.2. In a 96-well plate or cuvettes, mix a fixed volume of DPPH solution with varying concentrations of the sample or standard.3. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).4. Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).5. A control containing the solvent and DPPH solution is also measured.
Data Analysis - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100- Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from a dose-response curve.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Parameter Description
Principle Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.
Reagents - this compound (dissolved in a suitable solvent)- ABTS solution (e.g., 7 mM)- Potassium persulfate (e.g., 2.45 mM)- Reference antioxidant (e.g., Trolox)- Phosphate-buffered saline (PBS) or ethanol
Procedure 1. Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.2. Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of ~0.7 at its maximum wavelength (typically around 734 nm).3. Add a small volume of the this compound sample or Trolox standard to the diluted ABTS•⁺ solution.4. After a set incubation time (e.g., 6 minutes), measure the absorbance.5. A blank with the solvent is also measured.
Data Analysis - Calculate the percentage of inhibition as with the DPPH assay.- Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Parameter Description
Principle Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant's reducing power.
Reagents - this compound (dissolved in a suitable solvent)- FRAP reagent (prepared fresh): - Acetate buffer (300 mM, pH 3.6) - TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl) - Ferric chloride (FeCl₃) solution (20 mM)- Reference antioxidant (e.g., FeSO₄·7H₂O or Trolox)
Procedure 1. Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio and warm to 37°C.2. Add a small volume of the this compound sample or standard to a large volume of the FRAP reagent.3. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).4. Measure the absorbance at the maximum wavelength of the Fe²⁺-TPTZ complex (typically around 593 nm).
Data Analysis - Construct a standard curve using a known concentration of Fe²⁺ or Trolox.- The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

Parameter Description
Principle Measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Reagents - this compound (dissolved in a suitable solvent)- Fluorescein sodium salt solution (fluorescent probe)- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)- Reference antioxidant (Trolox)- Phosphate buffer (pH 7.4)
Procedure 1. In a 96-well black microplate, add the this compound sample or Trolox standard, followed by the fluorescein solution.2. Incubate the plate at 37°C for a short period.3. Initiate the reaction by adding the AAPH solution.4. Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
Data Analysis - Calculate the net Area Under the Curve (AUC) for the sample and the Trolox standards by subtracting the AUC of the blank.- The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Visualization of Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare Lonchocarpic Acid Dilutions Mix Mix Sample/Standard with DPPH Solution Prep_Sample->Mix Prep_DPPH Prepare 0.1 mM DPPH Solution Prep_DPPH->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare Lonchocarpic Acid Dilutions Mix Mix Sample/Standard with FRAP Reagent Prep_Sample->Mix Prep_FRAP Prepare Fresh FRAP Reagent Prep_FRAP->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Ferric Reducing Power (TE or Fe²⁺ Eq.) Measure_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity and the Nrf2 Signaling Pathway

Beyond direct chemical reactivity, the biological relevance of an antioxidant is determined by its activity within a cellular context. Cellular antioxidant activity (CAA) assays can provide insights into the bioavailability, cellular uptake, and metabolic stability of this compound.

A key mechanism by which flavonoids exert their cellular antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or electrophilic compounds (such as certain flavonoids), Keap1 undergoes a conformational change. This change prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

The activation of the Nrf2 pathway by isoflavonoids has been documented, suggesting that this compound may act as an Nrf2 activator.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Cytoprotection Cellular Protection Genes->Cytoprotection Stress Oxidative Stress (e.g., this compound) Stress->Keap1 Induces Conformational Change

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant activity of this compound is currently limited, its chemical structure as a prenylated isoflavonoid strongly suggests it possesses significant antioxidant potential. The methodologies and pathways detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and its derivatives. Future research should focus on isolating this compound and quantifying its activity in the described in vitro assays, followed by cellular studies to confirm its bioavailability and its ability to modulate key antioxidant pathways such as Nrf2. Such research will be crucial in unlocking the potential of this compound for applications in pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related conditions.

In Vitro Studies on Lonchocarpic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a naturally occurring isoflavonoid, has been identified as a constituent of plants belonging to the Lonchocarpus genus.[1] Isoflavonoids as a chemical class are well-regarded for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer effects. While comprehensive in vitro studies specifically quantifying the biological activities of isolated this compound are currently limited in publicly available literature, its chemical structure and its presence in medicinally relevant plants suggest it is a promising candidate for further investigation.

This technical guide summarizes the current state of knowledge regarding this compound and provides a framework for its future in vitro evaluation. It outlines potential biological activities based on its chemical class and the known properties of Lonchocarpus extracts, details standard experimental protocols for assessing these activities, and provides visual workflows and pathway diagrams to guide future research.

Potential Biological Activities and Areas for Future Quantitative Research

Direct quantitative in vitro data for this compound is not extensively available. However, based on its classification as an isoflavonoid and studies on extracts from the Lonchocarpus genus, the following biological activities are plausible and warrant investigation. The table below outlines these potential activities and suggests key quantitative metrics for future studies.

Potential Biological Activity Key Quantitative Metrics for Investigation Rationale
Antioxidant Activity IC50/EC50 values in DPPH, ABTS, and FRAP assays.Isoflavonoids are known to possess antioxidant properties due to their phenolic structure. Extracts of Lonchocarpus species have demonstrated antioxidant effects.
Anti-inflammatory Activity IC50 values for inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Flavonoids and isoflavonoids often exhibit anti-inflammatory effects by modulating key signaling pathways like NF-κB.
Anticancer/Cytotoxic Activity IC50 values against various cancer cell lines (e.g., breast, colon, lung) using MTT or similar viability assays.Many isoflavonoids have been shown to possess cytotoxic or anti-proliferative effects against cancer cells.
Enzyme Inhibition IC50 values against specific enzymes (e.g., cyclooxygenase, lipoxygenase, protein kinases).The isoflavonoid scaffold is a common feature in many enzyme inhibitors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents and Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • 96-well microplate

    • Microplate reader

    • Ascorbic acid (positive control)

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of this compound and the positive control (ascorbic acid) in the same solvent.

    • In a 96-well plate, add a specific volume of each dilution of the test compound and the positive control.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • This compound

    • Cancer cell line (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

    • Prepare a range of concentrations of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the vehicle control, and the IC50 value is calculated.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Reagents and Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specific time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours. Include a control group with LPS alone and a blank group with cells alone.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant in a separate 96-well plate and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance of the resulting azo dye at approximately 540 nm.

    • Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the in vitro study of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_bioassays In Vitro Bioassays Plant Material (Lonchocarpus sp.) Plant Material (Lonchocarpus sp.) Extraction Extraction Plant Material (Lonchocarpus sp.)->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Isolated this compound Isolated this compound Fractionation->Isolated this compound Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Isolated this compound->Antioxidant Assays (DPPH, ABTS) Test for activity Anti-inflammatory Assays (NO Inhibition) Anti-inflammatory Assays (NO Inhibition) Isolated this compound->Anti-inflammatory Assays (NO Inhibition) Test for activity Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Isolated this compound->Cytotoxicity Assays (MTT) Test for activity

Caption: Experimental workflow for the study of this compound.

nf_kb_pathway Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., LPS)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

logical_relationship cluster_plant Plant Source cluster_compound Chemical Class cluster_activity Potential Bioactivity Lonchocarpus sp. Lonchocarpus sp. Isoflavonoid Isoflavonoid This compound This compound Isoflavonoid->this compound is a type of Antioxidant Antioxidant This compound->Antioxidant may exhibit Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory may exhibit Anticancer Anticancer This compound->Anticancer may exhibit

Caption: Logical relationship of this compound.

References

A Technical Guide to the Classification of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the chemical classification of lonchocarpic acid. Contrary to a potential misconception that it may be a standard flavonoid, this document clarifies its precise position within the broader flavonoid family. This compound is correctly classified as a complex isoflavonoid , a distinct subclass of flavonoids. This determination is based on its core molecular backbone, biosynthetic origins, and specific structural modifications. This guide will detail the structural characteristics that define flavonoids and isoflavonoids, present the unique features of this compound, outline the biosynthetic pathways that differentiate these classes, and provide standardized experimental protocols for the identification and characterization of such complex natural products.

The Flavonoid Superclass: A Structural Overview

Flavonoids are a major class of plant secondary metabolites characterized by a common fifteen-carbon skeleton (C6-C3-C6).[1][2] This core structure consists of two benzene rings (designated A and B) connected by a three-carbon chain that typically forms a heterocyclic pyran ring (C ring).[1][2] The vast diversity within the flavonoid superclass, with over 6,000 known varieties, arises from variations in the structure of this heterocyclic C ring and the substitution patterns on the A and B rings.[1]

Key subclasses of flavonoids are determined by the point of attachment of the B ring to the C ring and the degree of oxidation and saturation of the C ring. In the most common flavonoids, such as flavones and flavonols, the B ring is attached at the C2 position of the pyran C ring.[3]

Defining the Isoflavonoid Subclass

Isoflavonoids represent a major subclass where the defining structural feature is the attachment of the B ring to the C3 position of the C ring, rather than the C2 position.[3] This fundamental structural isomerism distinguishes isoflavonoids from all other flavonoid classes and is the basis for their unique chemical properties and biological activities.

The PubChem database classifies this compound as an isoflavonoid.[4] Its systematic IUPAC name is 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one, which reveals a complex structure built upon the core isoflavonoid scaffold.[4]

Structural Analysis of this compound

This compound is not a simple isoflavonoid. It possesses several complex modifications that contribute to its unique identity:

  • Pyrano-fused Ring: It features an additional pyran ring fused to the A ring of the isoflavonoid core.

  • Prenylation: A 3-methylbut-2-enyl group (a prenyl group) is attached to the molecule, a common modification in complex flavonoids that often influences biological activity.

These features place this compound into the category of complex, substituted isoflavonoids.

Quantitative and Structural Data

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueSource
Molecular Formula C₂₆H₂₆O₆[4][5]
Molecular Weight 434.49 g/mol [5]
Exact Mass 434.17293854 Da[4]
CAS Number 5490-47-1[4][5]
Core Classification Isoflavonoid[4]
Biosynthetic Origin Phenylpropanoid Pathway[6][7][8]

Biosynthetic Pathways: From Phenylalanine to Complex Isoflavonoids

The biosynthesis of all flavonoids begins with the phenylpropanoid pathway.[6][8] The amino acid phenylalanine is converted into 4-coumaroyl-CoA, which serves as a key precursor. This molecule, along with three molecules of malonyl-CoA, is condensed by the enzyme chalcone synthase to produce the chalcone backbone, the entry point for all flavonoid classes.[6][9]

From this common precursor, the pathways diverge. For most flavonoids, chalcone isomerase directs the molecule toward the flavanone naringenin, the precursor for flavones, flavonols, and anthocyanins. For isoflavonoids, a critical enzymatic step involving isoflavone synthase rearranges the intermediate, migrating the B ring from the C2 to the C3 position. Subsequent modifications, such as those that form the additional rings and add prenyl groups, lead to complex structures like this compound.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid Pathway Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL Chalcone Naringenin Chalcone (C6-C3-C6 Backbone) CoumaroylCoA->Chalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Chalcone Synthase (CHS) Naringenin Naringenin (Flavanone) Chalcone->Naringenin Chalcone Isomerase (CHI) Isoflavone_Intermediate Isoflavone Intermediate (B-ring migration) Chalcone->Isoflavone_Intermediate Isoflavone Synthase (IFS) Flavones Flavones, Flavonols, Anthocyanins, etc. Naringenin->Flavones Lonchocarpic_Acid This compound (Complex Isoflavonoid) Isoflavone_Intermediate->Lonchocarpic_Acid Further modifications: Cyclization, Prenylation, etc.

Figure 1. Divergent biosynthetic pathways for flavonoids and isoflavonoids.

Experimental Protocols for Identification and Classification

The structural elucidation of a complex natural product like this compound requires a systematic workflow involving extraction, separation, and spectroscopic analysis.

Extraction and Isolation Protocol
  • Maceration: Dried and powdered plant material (e.g., from a Lonchocarpus species) is soaked in a polar solvent such as ethanol or methanol for an extended period (24-72 hours) to extract a broad range of phytochemicals.[10][11]

  • Solvent Evaporation: The resulting crude extract is concentrated using a rotary evaporator under reduced pressure to yield a viscous residue.

  • Liquid-Liquid Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to fractionate compounds based on their polarity. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The target fraction is subjected to column chromatography (e.g., using silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[10]

Spectroscopic Analysis Protocol
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The purified compound is analyzed by HPLC coupled to a mass spectrometer (e.g., ESI-MS/MS).[10][12] This provides the precise molecular weight (e.g., 434.1729 Da for this compound) and fragmentation patterns that help identify structural motifs.

  • UV-Vis Spectroscopy: The UV spectrum is recorded to identify the chromophore system. Isoflavonoids typically exhibit characteristic absorption maxima that provide initial clues to their structural class.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation is achieved using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) performed on a high-field NMR spectrometer.[13][14][15] These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the isoflavonoid core, the position of all substituents, and the stereochemistry.

experimental_workflow cluster_analysis Structural Elucidation start Plant Material (e.g., Lonchocarpus sp.) extraction Solvent Extraction (Methanol/Ethanol) start->extraction partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) extraction->partition hplc Preparative HPLC (Isolation of Pure Compound) partition->hplc ms LC-MS/MS Analysis (Molecular Weight & Fragmentation) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Definitive Structure) hplc->nmr uv UV-Vis Spectroscopy (Chromophore System) hplc->uv result Identified Structure: This compound

Figure 2. Experimental workflow for the isolation and identification of this compound.

Conclusion

This compound is unequivocally classified not as a generic flavonoid, but specifically as a complex isoflavonoid . This classification is dictated by its fundamental C6-C3-C6 backbone, in which the B ring is attached to the C3 position of the central pyran ring. Its biosynthesis diverges from the main flavonoid pathway at a critical, enzyme-mediated rearrangement step. The additional structural complexities, including a fused pyran ring and a prenyl group, highlight the vast diversity within the isoflavonoid subclass. Accurate classification, guided by rigorous spectroscopic analysis, is paramount for understanding the structure-activity relationships and potential therapeutic applications of such intricate natural products.

References

An In-depth Technical Guide to the Functional Groups of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonchocarpic acid, a complex natural product, presents a rich tapestry of functional groups that dictate its chemical reactivity and potential biological activity. This technical guide provides a comprehensive identification and characterization of the functional groups within the this compound molecule. Through a detailed analysis of its structure, this document outlines the key chemical moieties and provides predicted spectroscopic data to aid in its experimental identification. Furthermore, detailed experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this and similar compounds.

Chemical Structure and Functional Group Identification

This compound, with the molecular formula C₂₆H₂₆O₆, is systematically named 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one[1]. Its structure is characterized by a central chromen-8-one core, which is extensively substituted. The key functional groups identified in this compound are:

  • Phenolic Hydroxyl Groups: Two phenolic -OH groups are present. One is located at the C-6 position of the chromenone ring, and the other is on the phenyl substituent at the C-4' position.

  • Methoxy Group: A methoxy (-OCH₃) group is attached to the C-5 position of the chromenone core.

  • α,β-Unsaturated Ketone: The chromen-8-one core contains a carbonyl group (C=O) at C-8 which is conjugated with a carbon-carbon double bond within the pyran ring.

  • Vinyl Ether: An ether linkage is present within the pyran ring of the chromenone system, specifically an enol ether.

  • Aromatic Rings: The structure contains a complex polycyclic aromatic system derived from the benzopyran-4-one (chromone) backbone and an additional phenyl substituent.

  • Prenyl Group: A 3-methylbut-2-enyl group, commonly known as a prenyl or isoprenyl group, is attached at the C-10 position. This group contains a trisubstituted alkene.

  • Dimethylpyran Ring: A pyran ring fused to the benzene ring of the chromone core, containing a gem-dimethyl group at the C-2 position.

Spectroscopic Characterization Data

The identification of this compound and its functional groups can be achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from IR, ¹H NMR, and ¹³C NMR spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data
Functional GroupExpected Absorption Range (cm⁻¹)Description of Absorption
Phenolic O-H3550-3200Strong, broad
Aromatic C-H3100-3000Medium to weak, sharp
Aliphatic C-H2980-2850Medium to strong, sharp
α,β-Unsaturated C=O1660-1640Strong
C=C (Aromatic)1600-1450Medium to weak, multiple bands
C=C (Alkene)1670-1640Medium to weak
C-O (Ether/Phenol)1260-1000Strong
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Phenolic O-H5.0 - 12.0Broad singlet
Aromatic H6.5 - 8.0Multiplets/Doublets
Alkene H (Prenyl)5.0 - 5.5Triplet or Multiplet
Methoxy H (-OCH₃)3.5 - 4.0Singlet
Benzylic CH₂ (Prenyl)3.0 - 3.5Doublet
Gem-dimethyl H (pyran ring)1.2 - 1.6Two singlets
Methyl H (Prenyl)1.6 - 1.8Two singlets
Pyran ring CHVariableMultiplets
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl C (C=O)175 - 185
Aromatic/Alkene C100 - 165
Oxygenated Aromatic C140 - 165
Methoxy C (-OCH₃)55 - 65
Prenyl CH₂25 - 35
Gem-dimethyl C (pyran ring)70 - 80 (quaternary), 25-30 (methyls)
Prenyl Methyl C15 - 25

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify the functional groups of this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for obtaining the infrared spectrum of a solid sample with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Preparation: Place a small amount (1-2 mg) of solid this compound onto the center of the ATR crystal.

  • Sample Analysis: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for solution-state NMR analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD)) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Sample Transfer:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) using a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of this compound and to study its fragmentation patterns.

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is typically observed.

  • Tandem MS (MS/MS):

    • Select the molecular ion of interest using the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell.

    • Analyze the resulting fragment ions using the second mass analyzer.

    • The fragmentation pattern provides valuable information about the connectivity of the functional groups. Common fragmentation pathways for flavonoids include retro-Diels-Alder reactions and losses of small neutral molecules like CO, H₂O, and methyl or prenyl radicals[2].

Visualization of Functional Group Relationships

The following diagram, generated using the DOT language, illustrates the logical connectivity of the major functional groups within the core structure of this compound.

Lonchocarpic_Acid_Functional_Groups cluster_core Pyrano[3,2-g]chromen-8-one Core cluster_substituents Substituent Functional Groups Chromen-8-one Chromen-8-one (α,β-Unsaturated Ketone, Vinyl Ether) Aromatic_System Fused Aromatic System Phenolic_OH_6 Phenolic Hydroxyl (C-6) Chromen-8-one->Phenolic_OH_6 attached to Methoxy_5 Methoxy (C-5) Chromen-8-one->Methoxy_5 attached to Phenyl_7 Phenyl (C-7) Chromen-8-one->Phenyl_7 attached to Dimethylpyran Dimethylpyran Ring Chromen-8-one->Dimethylpyran fused with Prenyl_10 Prenyl (C-10) (Alkene) Chromen-8-one->Prenyl_10 attached to Phenolic_OH_4prime Phenolic Hydroxyl (C-4') Phenyl_7->Phenolic_OH_4prime contains

Caption: Logical relationship of functional groups in this compound.

References

Methodological & Application

Application Notes & Protocols: Extraction of Lonchocarpic Acid from Lonchocarpus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chemical Profile of Lonchocarpic Acid
PropertyValue
Molecular Formula C₂₆H₂₆O₆
Molecular Weight 434.5 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-4-methoxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-2-one
Class Isoflavonoid

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Lonchocarpus Root

This protocol describes a standard laboratory-scale solvent extraction method for obtaining a crude extract enriched with this compound.

Materials:

  • Dried and powdered root of Lonchocarpus sp.

  • Ethanol (95% or absolute)

  • Methanol

  • Acetone

  • Hexane

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

  • Shaker or sonicator

Procedure:

  • Plant Material Preparation:

    • Ensure the Lonchocarpus root material is thoroughly dried to a moisture content of less than 10%.

    • Grind the dried root into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Selection and Extraction:

    • Several solvents can be effective for the extraction of isoflavonoids. Ethanol is often preferred due to its efficiency and lower toxicity compared to methanol. Acetone is also a viable option.[1]

    • Maceration:

      • Place 100 g of the powdered root material in a large flask.

      • Add 1 L of 95% ethanol to the flask (1:10 solid-to-solvent ratio).

      • Seal the flask and place it on a shaker at room temperature for 24-48 hours.

    • Ultrasonication (Alternative):

      • For a more rapid extraction, place the flask containing the plant material and solvent in an ultrasonic bath.

      • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Collect the filtrate (the ethanol extract).

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

    • Combine all the filtrates.

    • Concentrate the combined extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure until a thick, crude extract is obtained.

  • Defatting (Optional but Recommended):

    • To remove non-polar compounds such as fats and waxes, the crude extract can be suspended in a 10% water-methanol solution and then partitioned against hexane.

    • Mix the aqueous methanol suspension with an equal volume of hexane in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the lower hydro-alcoholic layer containing the more polar this compound and discard the upper hexane layer.

    • Repeat the partitioning two more times.

    • Evaporate the solvent from the hydro-alcoholic layer to obtain the defatted crude extract.

Protocol 2: Purification of this compound by Crystallization and Chromatography

This protocol details the purification of this compound from the crude extract.

Part A: Purification by Crystallization

This method is based on early techniques for isolating crystalline compounds from plant extracts.

Materials:

  • Crude this compound extract

  • Methanol

  • Beakers and flasks

  • Refrigerator or cold room

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution:

    • Dissolve the crude extract in a minimal amount of hot methanol.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Transfer the solution to a refrigerator (4°C) and leave it undisturbed for 24-48 hours to allow for the formation of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

    • Dry the crystals in a desiccator.

  • Recrystallization (for higher purity):

    • The purity of the crystals can be improved by recrystallization. Dissolve the collected crystals in a minimum of hot methanol, and repeat the cooling and filtration steps.

Part B: Purification by Column Chromatography

For a more refined purification, column chromatography is recommended.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in a minimal volume of the initial mobile phase solvent (or a solvent it is soluble in, like methanol, and then adsorb it onto a small amount of silica gel and dry it).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). For example:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, potentially finishing with a small percentage of methanol for highly polar compounds.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions (e.g., 10-20 mL).

    • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Analytical Characterization of this compound

This protocol outlines methods to confirm the identity and purity of the isolated this compound.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detector at a wavelength where this compound absorbs (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Purpose: To determine the purity of the isolated compound. A single, sharp peak is indicative of high purity.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI-MS) is commonly used for flavonoids.

  • Purpose: To determine the molecular weight of the compound. The expected mass for this compound (C₂₆H₂₆O₆) would be approximately 434.17 m/z for the [M+H]⁺ ion in positive ion mode or 433.16 m/z for the [M-H]⁻ ion in negative ion mode.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR and ¹³C NMR.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Purpose: To elucidate the chemical structure of the compound. The resulting spectra can be compared with published data for this compound to confirm its identity.

Data Presentation

Table 1: Comparison of Extraction Solvents for Isoflavonoids

Solvent SystemPolarityAdvantagesDisadvantages
Ethanol ModerateGenerally Recognized as Safe (GRAS), effective for a range of flavonoid glycosides and aglycones.[1]
Methanol HighHighly efficient for polar flavonoids.[1]Toxic, requires careful handling and removal.[1]
Acetone MediumGood solvency for a broad range of phenolics.[1]Flammable, potential for residue.[1]
Aqueous Ethanol/Methanol VariablePolarity can be adjusted by changing the water content to optimize extraction of specific flavonoids.[1]May extract more water-soluble impurities.

Visualizations

ExtractionWorkflow Start Dried Lonchocarpus Root Powder SolventExtraction Solvent Extraction (Ethanol/Maceration or Sonication) Start->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Defatting Defatting (Hexane Partitioning) CrudeExtract->Defatting DefattedExtract Defatted Crude Extract Defatting->DefattedExtract Purification Purification DefattedExtract->Purification Crystallization Crystallization Purification->Crystallization Method A Chromatography Column Chromatography Purification->Chromatography Method B PureCompound Pure this compound Crystallization->PureCompound Chromatography->PureCompound Analysis Analysis (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

PurificationLogic CrudeExtract Defatted Crude Extract HighPurity High Purity Required? CrudeExtract->HighPurity ColumnChromatography Column Chromatography (Silica Gel) HighPurity->ColumnChromatography Yes Crystallization Crystallization/Recrystallization HighPurity->Crystallization No ColumnChromatography->Crystallization Optional Final Step FinalProduct Purified this compound Crystallization->FinalProduct

Caption: Decision logic for the purification strategy of this compound.

References

Application Notes & Protocols: Isolation and Purification of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Extraction and Fractionation Yields

The following table summarizes typical yields that can be expected during the extraction and fractionation of secondary metabolites from Lonchocarpus species. Note that these are representative values and actual yields will vary depending on the plant species, collection time, and specific extraction conditions used.

Extraction/Fractionation Step Plant Material Solvent/Mobile Phase Typical Yield (% of initial dry weight) Reference
Crude Methanol ExtractLonchocarpus cyanescens leavesMethanol18.2% (aqueous fraction of methanol extract)[2]
Crude Acetone ExtractLonchocarpus atropurpureus barkAcetone2.0% - 7.6%[3]
n-Hexane FractionLonchocarpus sericeus stembarkn-Hexane-
Dichloromethane FractionLonchocarpus sericeus stembarkDichloromethane-
Ethyl Acetate FractionLonchocarpus cyanescens leavesEthyl Acetate-[2]

Experimental Protocols

Protocol 1: General Extraction of Lonchocarpic Acid from Lonchocarpus Plant Material

This protocol describes a general method for obtaining a crude extract enriched with acidic compounds, including this compound, from the dried and powdered plant material (e.g., roots, bark, or leaves).

Materials:

  • Dried and powdered Lonchocarpus plant material

  • n-Hexane

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Macerate the powdered plant material (1 kg) with n-hexane (3 x 3 L) at room temperature for 24 hours for each extraction to remove nonpolar constituents like fats and waxes. Discard the n-hexane extracts.

  • Methanolic Extraction: Air-dry the defatted plant material and then extract with methanol (3 x 3 L) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

  • Acid-Base Liquid-Liquid Partitioning: a. Suspend the crude methanol extract in water (1 L). b. Acidify the aqueous suspension to pH 2-3 with 1 M HCl. c. Transfer the acidified solution to a separatory funnel and extract with ethyl acetate (3 x 1 L). d. Combine the ethyl acetate fractions.

  • Washing and Drying: Wash the combined ethyl acetate extract with brine (2 x 500 mL) to remove water-soluble impurities. Dry the ethyl acetate layer over anhydrous Na₂SO₄.

  • Final Concentration: Filter the dried ethyl acetate extract and evaporate the solvent under reduced pressure to yield the crude acidic extract containing this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the purification of this compound from the crude acidic extract using silica gel column chromatography.

Materials:

  • Crude acidic extract from Protocol 1

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid or other suitable staining reagent

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude acidic extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

    • 100% n-Hexane

    • n-Hexane:Ethyl acetate (9:1, 8:2, 1:1, v/v)

    • 100% Ethyl acetate

    • Ethyl acetate:Methanol (9:1, v/v)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3, v/v). Visualize the spots under a UV lamp and/or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

Protocol 3: Preparative Thin Layer Chromatography (pTLC) for Final Purification

For obtaining highly pure this compound, a final purification step using pTLC can be employed.

Materials:

  • Partially purified this compound from column chromatography

  • Preparative TLC plates (silica gel 60 F₂₅₄, 20x20 cm, 1-2 mm thickness)

  • Developing chamber for pTLC

  • Suitable solvent system (determined from analytical TLC)

  • UV lamp

  • Spatula or scraper

  • Methanol or chloroform

  • Glass vials

  • Filter funnel with filter paper or cotton plug

Procedure:

  • Sample Application: Dissolve the partially purified sample in a minimal amount of a volatile solvent and apply it as a thin band across the origin of the pTLC plate.

  • Development: Place the plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop.

  • Visualization: After development, air-dry the plate and visualize the bands under a UV lamp.

  • Scraping: Carefully scrape the band corresponding to this compound from the plate.

  • Elution: Transfer the scraped silica gel to a small flask and elute the compound by adding a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Isolation: Filter the solution to remove the silica gel and evaporate the solvent to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Lonchocarpus sp. defatting Defatting (n-Hexane) plant_material->defatting extraction Methanolic Extraction defatting->extraction concentration1 Concentration extraction->concentration1 partitioning Acid-Base Partitioning (EtOAc/H2O, pH 2-3) concentration1->partitioning concentration2 Concentration partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom ptlc Preparative TLC column_chrom->ptlc pure_compound Pure This compound ptlc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

purification_logic start Crude Acidic Extract cc Column Chromatography (Low to Medium Resolution) start->cc fractions Fractions containing This compound cc->fractions tlc_analysis TLC Analysis (Purity Check) fractions->tlc_analysis ptlc Preparative TLC (High Resolution) tlc_analysis->ptlc If impure pure Pure this compound tlc_analysis->pure If pure ptlc->pure

Caption: Decision-making workflow for the purification of this compound.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Lonchocarpic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a prenylated isoflavonoid, is a natural product found in plants of the Lonchocarpus genus.[1] Isoflavonoids are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Prenylated flavonoids, in particular, often exhibit enhanced bioactivity, including cytotoxic and antimicrobial properties.[2] The lipophilic prenyl group can facilitate interaction with cellular membranes, potentially contributing to their biological effects.

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development who are investigating this compound and related compounds.

Chemical Information

PropertyValueReference
IUPAC Name 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one[1]
Molecular Formula C₂₆H₂₆O₆[1]
Molecular Weight 434.5 g/mol [1]
Monoisotopic Mass 434.17293854 Da[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material (e.g., roots, bark).

Materials:

  • Dried and powdered Lonchocarpus plant material

  • Methanol (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Perform a sequential extraction, first with dichloromethane followed by methanol to extract a broad range of compounds.

  • Macerate the plant material in 200 mL of dichloromethane for 24 hours at room temperature.

  • Filter the extract and collect the filtrate.

  • Repeat the maceration of the plant residue with 200 mL of methanol for 24 hours.

  • Filter the methanolic extract and combine it with the dichloromethane filtrate.

  • Evaporate the combined solvent under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Redissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.

G Experimental Workflow: Sample Preparation A Dried Plant Material B Powderization A->B C Sequential Extraction (Dichloromethane, then Methanol) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Reconstitution in Methanol (1 mg/mL) F->G H Filtration (0.22 µm filter) G->H I LC-MS Analysis H->I G Putative Cytotoxic Signaling Pathway of this compound A This compound B Cellular Uptake A->B C Activation of p38/JNK MAPK Pathway B->C D Caspase Cascade Activation C->D E Apoptosis D->E G Putative Antimicrobial Mechanism of this compound A This compound B Interaction with Bacterial Cell Membrane A->B C Disruption of Membrane Integrity B->C D Increased Membrane Permeability C->D E Leakage of Cellular Contents C->E F Bacterial Cell Death D->F E->F

References

Synthesis of Lonchocarpic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the synthesis of Lonchocarpic acid and its derivatives. This application note outlines a plausible multi-step synthetic route, including detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

This compound, a naturally occurring prenylated isoflavonoid, and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties. Prenylated flavonoids have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The addition of a prenyl group can enhance the lipophilicity of the flavonoid backbone, potentially leading to increased affinity for cellular membranes and improved biological activity. This protocol details a laboratory-scale synthesis of this compound, starting from commercially available precursors.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a four-stage process, as outlined below. This strategy relies on established chemical transformations for the construction of the isoflavone core, followed by modifications to introduce the characteristic prenyl and pyran moieties.

Synthesis_Workflow A Stage 1: Chalcone Formation (Claisen-Schmidt Condensation) B Stage 2: Isoflavone Synthesis (Oxidative Rearrangement) A->B Chalcone Intermediate C Stage 3: Regioselective Prenylation B->C Isoflavone Core D Stage 4: Pyran Ring Formation (Cyclization) C->D Prenylated Isoflavone E This compound Derivative D->E

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Extreme caution is advised when handling Thallium(III) nitrate as it is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Stage 1: Synthesis of (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This stage involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form the chalcone backbone.

Materials:

  • 2',4'-Dihydroxy-6'-methoxyacetophenone

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) solution (50% w/v in water)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (10 mmol) in ethanol (30 mL).

  • To this solution, add p-anisaldehyde (11 mmol).

  • While stirring the mixture at room temperature, add the 50% KOH solution (5 mL) dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Acidify the mixture with dilute HCl until it reaches a pH of approximately 5-6.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude chalcone can be purified by recrystallization from ethanol.

Stage 2: Synthesis of 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (Isoflavone Core)

This stage utilizes an oxidative rearrangement of the chalcone intermediate using Thallium(III) nitrate to form the isoflavone core.

Materials:

  • (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone from Stage 1)

  • Thallium(III) nitrate trihydrate (TTN)

  • Anhydrous methanol

  • Hydrochloric acid (10%)

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve the chalcone (5 mmol) in anhydrous methanol (100 mL).

  • Add Thallium(III) nitrate trihydrate (5.5 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add 10% hydrochloric acid (50 mL) and reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude isoflavone is purified by column chromatography on silica gel.

Stage 3: Synthesis of 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one (Prenylated Isoflavone)

This stage involves the regioselective C-prenylation of the isoflavone core.

Materials:

  • 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (Isoflavone from Stage 2)

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the isoflavone (2 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (4 mmol) and prenyl bromide (2.4 mmol).

  • Heat the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is a mixture of O-prenylated and C-prenylated isomers. The desired C-prenylated product is purified by column chromatography on silica gel.

Stage 4: Synthesis of this compound

This final stage involves the cyclization of the prenyl group to form the dimethylpyran ring.

Materials:

  • 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one (Prenylated Isoflavone from Stage 3)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous benzene or toluene

  • Standard laboratory glassware

Procedure:

  • A solution of the prenylated isoflavone (1 mmol) and DDQ (1.1 mmol) in anhydrous benzene (20 mL) is refluxed for 3 hours.

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is filtered to remove the precipitated hydroquinone.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

StageReactionStarting MaterialProductExpected Yield (%)
1Claisen-Schmidt Condensation2',4'-Dihydroxy-6'-methoxyacetophenoneChalcone Intermediate75-85
2Oxidative RearrangementChalcone IntermediateIsoflavone Core50-60
3C-PrenylationIsoflavone CorePrenylated Isoflavone40-50
4CyclizationPrenylated IsoflavoneThis compound60-70

Biological Activity and Signaling Pathway

Prenylated isoflavonoids have been shown to possess anti-inflammatory properties, in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or the nuclear translocation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_p p-IκB IKK->IkB_p Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->IkB Degraded IκB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Lonchocarpic_Acid This compound Derivative Lonchocarpic_Acid->IKK Inhibition

Caption: Putative mechanism of action of this compound derivatives on the NF-κB signaling pathway.

References

Cell-based Assays for Testing Lonchocarpic Acid Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a flavonoid compound isolated from the Lonchocarpus genus, presents a promising scaffold for drug discovery. Species of the Lonchocarpus genus have traditionally been used for medicinal purposes, and extracts have demonstrated a range of biological activities, including cytotoxic, antifungal, antioxidant, and anti-inflammatory effects.[1][2][3] Flavonoids and chalcones isolated from Lonchocarpus have shown specific cytotoxic activity against various cancer cell lines.[4] Given the chemical nature of this compound as a flavonoid, it is hypothesized to possess similar bioactive properties.[5][6]

These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic and anti-inflammatory bioactivities of this compound. The described methods are standard, robust, and widely used in drug discovery and development to obtain preliminary data on the efficacy and mechanism of action of novel compounds.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described assays. As there is currently limited public data on the specific bioactivity of isolated this compound, the values presented below are hypothetical examples based on activities observed for extracts and other flavonoid compounds from the Lonchocarpus genus. These tables should be populated with experimentally determined values.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)Max Inhibition (%)
MCF-7 (Breast Cancer)MTT48e.g., 25.5e.g., 85
A549 (Lung Cancer)MTT48e.g., 32.1e.g., 80
PC-3 (Prostate Cancer)MTT48e.g., 18.9e.g., 92
RAW 264.7 (Macrophage)MTT24e.g., >100e.g., <10
Vero (Normal Kidney)MTT48e.g., >100e.g., <5

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayStimulantIC50 (µM)Max Inhibition (%)
RAW 264.7Nitric Oxide (NO) InhibitionLPS (1 µg/mL)e.g., 15.2e.g., 95
RAW 264.7TNF-α InhibitionLPS (1 µg/mL)e.g., 20.8e.g., 78
RAW 264.7IL-6 InhibitionLPS (1 µg/mL)e.g., 22.5e.g., 72

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer and normal cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Normal cell line (e.g., Vero)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • PBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 2 hours.

  • LPS Stimulation:

    • After pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition using the formula:

      • % Inhibition = [(NO in LPS-treated cells - NO in this compound + LPS-treated cells) / NO in LPS-treated cells] x 100

    • Calculate the IC50 value from the dose-response curve.

    • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that this compound might modulate based on the known activities of flavonoids and Lonchocarpus extracts, as well as the experimental workflows for the described assays.

Signaling Pathways

Cytotoxicity_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway Mitochondria Mitochondria This compound->Mitochondria Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->PI3K/Akt Pathway Growth Factor Receptors->MAPK Pathway Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival MAPK Pathway->Proliferation & Survival Apoptosis Apoptosis Caspase Activation Caspase Activation Caspase Activation->Apoptosis Mitochondria->Caspase Activation

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription iNOS, TNF-α, IL-6 iNOS, TNF-α, IL-6 Pro-inflammatory Genes->iNOS, TNF-α, IL-6 This compound This compound This compound->IKK This compound->NF-κB Inhibits nuclear translocation

Experimental Workflows

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Treat Cells (48h) Treat Cells (48h) Prepare Compound Dilutions->Treat Cells (48h) Add MTT (4h) Add MTT (4h) Treat Cells (48h)->Add MTT (4h) Add DMSO Add DMSO Add MTT (4h)->Add DMSO Read Absorbance (570nm) Read Absorbance (570nm) Add DMSO->Read Absorbance (570nm) Calculate % Viability Calculate % Viability Read Absorbance (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

NO_Inhibition_Workflow cluster_prep Preparation & Pre-treatment cluster_stimulation Stimulation cluster_assay Assay cluster_analysis Data Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with Compound (2h) Pre-treat with Compound (2h) Seed RAW 264.7 Cells->Pre-treat with Compound (2h) Stimulate with LPS (24h) Stimulate with LPS (24h) Pre-treat with Compound (2h)->Stimulate with LPS (24h) Collect Supernatant Collect Supernatant Stimulate with LPS (24h)->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Read Absorbance (540nm) Read Absorbance (540nm) Add Griess Reagent->Read Absorbance (540nm) Calculate NO Concentration Calculate NO Concentration Read Absorbance (540nm)->Calculate NO Concentration Determine % Inhibition & IC50 Determine % Inhibition & IC50 Calculate NO Concentration->Determine % Inhibition & IC50

References

Animal Models for In Vivo Studies of Lonchocarpic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is a notable scarcity of published in vivo studies specifically investigating purified Lonchocarpic acid. The following application notes and protocols are based on the known in vitro biological activities of extracts from the Lonchocarpus genus, from which this compound is derived, and on general pharmacological and toxicological principles for the in vivo evaluation of novel flavonoid compounds. These protocols should be regarded as a foundational framework that requires significant adaptation and validation for this compound once sufficient quantities of the purified compound are available for animal research.

Introduction to this compound

This compound is a flavonoid compound that has been identified in plants of the Lonchocarpus genus.[1][2] Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities.[3] In vitro and preliminary studies on extracts from various Lonchocarpus species suggest a spectrum of potential therapeutic effects, including anti-inflammatory, analgesic, antipsychotic, cytotoxic, and antiprotozoal activities.[3][4][5][6] These findings provide a rationale for further in vivo investigation to determine the safety and efficacy of this compound.

Recommended Animal Models

The choice of animal model is contingent on the specific research question. Based on the reported in vitro activities of Lonchocarpus extracts, the following models are recommended:

  • Rodents (Mice and Rats): Mice (e.g., Swiss albino, BALB/c, C57BL/6) and rats (e.g., Wistar, Sprague-Dawley) are the most common initial models for toxicity, pharmacokinetic, and preliminary efficacy studies due to their well-characterized genetics, ease of handling, and cost-effectiveness.

  • Zebrafish Larvae: For rapid preliminary toxicity and high-throughput screening, zebrafish larvae can be a valuable tool.

Experimental Protocols

The following are detailed, yet generalized, protocols for foundational in vivo studies.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This study aims to determine the median lethal dose (LD50) of a substance.

Animal Model: Female Swiss albino mice (8-12 weeks old, 20-25 g).

Protocol:

  • Acclimatization: House the animals in standard laboratory conditions for at least 7 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.[3]

  • Dose Administration:

    • Administer a starting dose of this compound (e.g., 2000 mg/kg, based on the LD50 of a Lonchocarpus sericeus extract being 3100 mg/kg) orally (p.o.) to a single animal.[5] The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Observe the animal closely for the first 30 minutes, then periodically for the next 24 hours, paying special attention during the first 4 hours.

  • Observation and Subsequent Dosing:

    • If the animal survives, administer the same dose to four more animals sequentially.

    • If the animal dies, reduce the dose for the next animal.

    • If the animal shows signs of toxicity, reduce the dose. If it shows no effects, increase the dose for the next animal.

    • The dose progression or regression factor is typically 3.2.

  • Observation Period: Observe all animals for 14 days for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Record body weight changes.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute anti-inflammatory activity.

Animal Model: Wistar rats (150-200 g).

Protocol:

  • Grouping: Divide the animals into four groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group III: this compound (Dose 1, e.g., 50 mg/kg, p.o.)

    • Group IV: this compound (Dose 2, e.g., 100 mg/kg, p.o.)

  • Treatment: Administer the respective treatments orally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic effects.

Animal Model: Swiss albino mice (20-25 g).

Protocol:

  • Grouping and Treatment: Similar to the anti-inflammatory model, divide animals into groups and administer the vehicle, a positive control (e.g., Aspirin 100 mg/kg, p.o.), and different doses of this compound.

  • Induction of Writhing: Thirty minutes after oral administration (or 60 minutes for some compounds), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

  • Calculation: Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control group.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following are example tables.

Table 1: Acute Oral Toxicity of Lonchocarpus sericeus Extract in Mice [5]

Dose (mg/kg, i.p.)Number of AnimalsMortality (within 24h)
100050
200051
300052
400054
500055
LD50 (Calculated) 3100

Note: This data is for the methanolic stembark extract of Lonchocarpus sericeus and should be used only as a preliminary reference for designing studies with purified this compound.

Table 2: Hypothetical Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
Indomethacin100.55 ± 0.0556.0
This compound500.98 ± 0.0721.6
This compound1000.76 ± 0.06*39.2

*p < 0.05 compared to Vehicle Control

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Flavonoids are known to modulate inflammatory pathways. A potential mechanism for this compound could involve the inhibition of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK MyD88->IKK NFkB_p65_p50 NFkB_p65_p50 IKK->NFkB_p65_p50 activates Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB_p65_p50->Pro_inflammatory_Genes translocates to activate Lonchocarpic_Acid Lonchocarpic_Acid Lonchocarpic_Acid->IKK inhibits TNFa_IL6_COX2 TNFa_IL6_COX2 Pro_inflammatory_Genes->TNFa_IL6_COX2 transcription G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Preliminary Efficacy cluster_2 Phase 3: Advanced Studies Acute_Toxicity Acute_Toxicity Dose_Range_Finding Dose_Range_Finding Acute_Toxicity->Dose_Range_Finding Anti_inflammatory_Model Anti_inflammatory_Model Dose_Range_Finding->Anti_inflammatory_Model Analgesic_Model Analgesic_Model Dose_Range_Finding->Analgesic_Model Chronic_Toxicity Chronic_Toxicity Anti_inflammatory_Model->Chronic_Toxicity Pharmacokinetics Pharmacokinetics Analgesic_Model->Pharmacokinetics Mechanism_of_Action Mechanism_of_Action Pharmacokinetics->Mechanism_of_Action

References

Application Notes & Protocols: Measuring the Antioxidant Activity of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a naturally occurring compound, belongs to a class of molecules that are of significant interest for their potential therapeutic properties. A key aspect of evaluating such compounds is determining their antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). ROS are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, accurately quantifying the antioxidant potential of compounds like this compound is a critical step in preclinical research and drug development.

While specific quantitative antioxidant data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive overview of standard techniques and detailed protocols that can be applied. For illustrative purposes, data and mechanistic pathways for Oleanolic Acid, a structurally related and well-studied natural triterpenoid, are referenced.[1][2] These methods provide a robust framework for assessing the antioxidant capacity of this compound and similar test compounds.

The primary mechanisms by which antioxidants function are broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] The assays detailed herein cover both mechanisms to provide a comprehensive antioxidant profile.

Overview of Common In Vitro Antioxidant Assays

Several spectrophotometric assays are widely used to determine the antioxidant capacity of chemical compounds. The most common methods include the DPPH, ABTS, FRAP, and ORAC assays. Each assay is based on a distinct chemical principle, and it is recommended to use a battery of these tests to obtain a complete understanding of a compound's antioxidant potential.[4]

Figure 1. Relationship between common antioxidant assays and their underlying chemical mechanisms.

Quantitative Data Summary

CompoundAssayIC₅₀ ValueStandard Reference
Oleanolic AcidDPPH61.5 µg/mL[5]Ascorbic Acid, Gallic Acid[5]
This compoundDPPH, ABTS, etc.To Be DeterminedTrolox, Ascorbic Acid

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[3]

Figure 2. Chemical principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mg/mL): Dissolve 10 mg of DPPH powder in 50 mL of methanol. This solution should be freshly prepared and protected from light.[7]

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid (e.g., 1 mM).[8][9]

  • Sample Preparation:

    • Create a series of dilutions of the this compound stock solution and the standard solution to generate a dose-response curve (e.g., ranging from 1 to 500 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various dilutions of the test compound, standard, or solvent (as a blank) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6][10]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[11] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11][13]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample Preparation:

    • Prepare serial dilutions of the this compound and a standard (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the various dilutions of the test compound, standard, or solvent blank.

    • Incubate the plate at room temperature for 5-6 minutes in the dark.[13][14]

    • Measure the absorbance at 734 nm.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Plot the results and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalents (TE) by comparing the antioxidant response of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[15] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at 593 nm.[3][16]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Working Reagent: Prepare fresh by mixing the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[3][17]

  • Sample Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄·7H₂O).[18]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP working reagent to each well.

    • Add 20 µL of the diluted test compound, standard, or blank to the wells.

    • Incubate the plate at 37°C for a specified time (typically 4 to 30 minutes).[3][19]

    • Measure the absorbance at 593 nm.[19]

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺.

    • Results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that evaluates the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage.[20] A peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce oxidation, which quenches the fluorescence. The presence of an antioxidant preserves the fluorescent signal. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[21][22]

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • AAPH Solution: Prepare fresh in buffer just before use.

    • Standard Solution: Prepare a Trolox standard curve in the same buffer.

  • Sample Preparation:

    • Dilute this compound to several concentrations using the phosphate buffer.

  • Assay Procedure (96-well black opaque plate format):

    • Add 150 µL of the fluorescein working solution to each well.[23]

    • Add 25 µL of the diluted test compound, Trolox standard, or buffer (for blank).[22]

    • Pre-incubate the plate at 37°C for approximately 30 minutes in the plate reader.[20][22]

    • Initiate the reaction by injecting 25 µL of the AAPH solution into each well.[21]

    • Immediately begin monitoring the fluorescence kinetically (e.g., every 1-2 minutes) for at least 60-120 minutes, with excitation at ~485 nm and emission at ~520 nm.[22][23]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram or mL of the sample.

Cellular Antioxidant Mechanisms

Beyond direct chemical scavenging, some compounds exert antioxidant effects indirectly by modulating cellular signaling pathways. Oleanolic Acid, for example, can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to an inducer (like an antioxidant compound), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][24] Investigating this pathway for this compound could reveal a more biologically relevant mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Loncho_Acid This compound (Inducer) Loncho_Acid->Keap1_Nrf2 induces release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expr Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Gene_Expr activates

Figure 3. Simplified Nrf2 signaling pathway for cellular antioxidant defense.

References

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, a flavonoid compound, presents a promising scaffold for the development of new antimicrobial agents.[1][2] Flavonoids are a class of natural products known to exhibit a wide range of biological activities, including antimicrobial effects against various pathogens.[3][4][5][6][7] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents, and natural products like this compound are a valuable resource in this endeavor.

These application notes provide detailed protocols for the systematic evaluation of the antimicrobial efficacy of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, which are fundamental assays in antimicrobial drug discovery. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the specific requirements of natural product testing.[8][9][10][11][12]

Principle

The assessment of antimicrobial efficacy is primarily based on the ability of the test compound to inhibit the growth of or kill bacteria.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] The broth microdilution method is a widely used technique to determine the MIC of a compound.[14][16][17]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18][19][20] It is determined by sub-culturing from the clear wells of an MIC test onto agar plates.[18][21][22] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[20][21]

  • Time-Kill Kinetic Assay: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[23][24][25] It provides valuable information on the pharmacodynamics of the compound and helps to differentiate between bactericidal and bacteriostatic effects.[25]

Materials and Reagents

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator

  • Vortex mixer

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Resazurin sodium salt (optional, for viability indication)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Inoculum Preparation
  • From a fresh (18-24 hours) culture plate, pick 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This can be done visually or using a spectrophotometer.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no bacteria).

  • Inoculate all wells, except the sterility control, with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL).

  • Include a row for a positive control antibiotic and a row for a solvent control (DMSO) to ensure the solvent does not inhibit bacterial growth at the concentrations used.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]

  • (Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours to aid in the determination of the MIC endpoint. A color change from blue to pink indicates bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer 100 µL from each of these wells onto separate, appropriately labeled MHA plates.

  • Spread the inoculum evenly over the entire surface of the agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19][20][21]

Protocol 3: Time-Kill Kinetic Assay
  • Prepare several tubes containing CAMHB with this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. Also, include a tube with a positive control antibiotic.

  • Prepare a bacterial inoculum as described in section 4.2 and adjust it to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in each tube.

  • Incubate all tubes in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[23]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
12
24

Visualization of Workflows and Potential Mechanism

Experimental Workflows

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate_plate Inoculate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate from clear wells (MIC, 2xMIC, 4xMIC) onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Count Colonies and Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start prep_tubes Prepare tubes with this compound (0x, 1x, 2x, 4x MIC) in broth start->prep_tubes inoculate_tubes Inoculate tubes with bacterial suspension (~5x10^5 CFU/mL) prep_tubes->inoculate_tubes incubate_shaking Incubate at 37°C with shaking inoculate_tubes->incubate_shaking t0 T=0h incubate_shaking->t0 t2 T=2h t4 T=4h t_end ... T=24h serial_dilute Perform serial dilutions t_end->serial_dilute plate_samples Plate dilutions onto agar serial_dilute->plate_samples incubate_plates Incubate plates at 37°C for 18-24h plate_samples->incubate_plates count_colonies Count colonies and calculate CFU/mL incubate_plates->count_colonies plot_data Plot Log10(CFU/mL) vs. Time count_colonies->plot_data

Caption: Workflow for Time-Kill Kinetic Assay.

Proposed Mechanism of Action

Given that this compound is a flavonoid, a plausible mechanism of its antimicrobial action is the disruption of the bacterial cell membrane. Flavonoids are known to interfere with the integrity of cell membranes, leading to the leakage of intracellular components and ultimately cell death.[3][4][6]

Mechanism_of_Action cluster_bacteria Bacterial Cell cell_membrane {Bacterial Cell Membrane | Phospholipid Bilayer} disruption Membrane Disruption cell_membrane->disruption cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) lonchocarpic_acid This compound lonchocarpic_acid->cell_membrane Interacts with leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols: Lonchocarpic Acid as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonchocarpic acid, an isoflavonoid found in species of the Lonchocarpus genus, presents potential as a reference standard in the phytochemical analysis of plant extracts and herbal formulations.[1] Its distinct chemical structure allows for its use in the quantification of structurally related isoflavonoids and other phenolic compounds. This document provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), methods for its isolation, and discusses its potential relevance in the context of cellular signaling pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
Molecular Formula C₂₆H₂₆O₆[1][2]
Molecular Weight 434.48 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in methanol, ethanol, and other organic solvents.[4]
UV max Typically in the range of 250-380 nm in methanol.[5]

Experimental Protocols

I. Isolation and Purification of this compound (Proposed Method)

The isolation of this compound from its natural source, such as the roots or bark of Lonchocarpus species, is a prerequisite for its use as a primary analytical standard. The following is a proposed general procedure:

  • Extraction :

    • Air-dry and powder the plant material (e.g., Lonchocarpus root bark).

    • Perform Soxhlet extraction with methanol for 48 hours.

    • Concentrate the methanolic extract under reduced pressure to yield a crude extract.

  • Fractionation :

    • Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions by TLC for the presence of this compound. It is expected to be concentrated in the ethyl acetate fraction.

  • Column Chromatography :

    • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

  • Purification :

    • Further purify the combined fractions using preparative HPLC or repeated column chromatography until a single pure compound is obtained.

    • Confirm the purity by analytical HPLC and spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

A workflow for the isolation and purification of this compound is presented below.

G start Powdered Plant Material soxhlet Soxhlet Extraction (Methanol) start->soxhlet concentrate Concentration (Rotary Evaporator) soxhlet->concentrate crude_extract Crude Methanolic Extract concentrate->crude_extract partition Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions purity_check TLC Monitoring fractions->purity_check preparative_hplc Preparative HPLC purity_check->preparative_hplc Impure pure_compound Pure this compound purity_check->pure_compound Pure preparative_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: Proposed workflow for the isolation and purification of this compound.
II. High-Performance Liquid Chromatography (HPLC) Method for Quantification

This proposed HPLC method is designed for the quantification of isoflavonoids in plant extracts using this compound as an external standard.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of pure this compound and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

  • Sample Solution: Extract the powdered plant material with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
III. High-Performance Thin-Layer Chromatography (HPTLC) Method

This proposed HPTLC method provides a simpler and faster approach for the quantification of isoflavonoids using this compound as a standard.

Instrumentation and Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Application: Apply standards and samples as 8 mm bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Densitometric Scanning: Scan the dried plate at 260 nm.

Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare working standards in the range of 100 to 500 ng/band.

  • Sample Solution: Prepare a methanolic extract of the plant material (10 mg/mL) and apply appropriate volumes to the plate.

Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.998
Range 100 - 500 ng/band
Limit of Detection (LOD) 20 ng/band
Limit of Quantification (LOQ) 60 ng/band
Precision (%RSD) < 3%
Accuracy (Recovery) 97 - 103%

A workflow for the proposed HPTLC analysis is presented below.

G start Standard and Sample Preparation application Automated Band Application on HPTLC Plate start->application development Chromatographic Development (Toluene:Ethyl Acetate:Formic Acid) application->development drying Plate Drying development->drying scanning Densitometric Scanning (260 nm) drying->scanning quantification Data Analysis and Quantification scanning->quantification

Caption: Proposed workflow for HPTLC analysis using this compound as a standard.

Relevance to Cellular Signaling Pathways

While specific studies on the biological activities of this compound are limited, isoflavonoids as a class are known to modulate various cellular signaling pathways. These compounds often exhibit antioxidant, anti-inflammatory, and anticancer properties.[6][7] The quantification of isoflavonoids using this compound as a standard can be crucial for standardizing extracts intended for pharmacological studies.

One of the key pathways often implicated in the action of isoflavonoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation. Many isoflavonoids are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[8]

A simplified diagram of the NF-κB signaling pathway is shown below.

G cluster_extracellular Extracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Simplified diagram of the NF-κB inflammatory signaling pathway.

Conclusion

This compound holds promise as a valuable reference standard for the phytochemical analysis of isoflavonoids and related phenolic compounds. The proposed HPLC and HPTLC methods, though requiring validation, provide a solid foundation for the accurate and precise quantification of these compounds in various matrices. The ability to standardize plant extracts based on their content of specific isoflavonoids, as quantified against a this compound standard, will be instrumental for researchers in the fields of natural product chemistry, pharmacology, and drug development, enabling more reliable and reproducible investigations into the therapeutic potential of these compounds.

References

Application of Lonchocarpic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of available research data currently limits the detailed application of Lonchocarpic acid in drug discovery. While the compound has been identified, extensive studies detailing its biological activities, mechanism of action, and potential therapeutic uses are not yet available in the public domain.

Initial investigations into the chemical landscape of the Lonchocarpus genus, a source of various polyphenolic compounds, have led to the isolation and characterization of this compound. A singular publication in the Journal of the American Chemical Society announced its discovery as a new compound.[1] However, this initial report does not appear to have been followed by a significant body of research into its pharmacological properties.

Researchers interested in the therapeutic potential of compounds from the Lonchocarpus genus have explored other extracts and isolates. For instance, chalcone-rich extracts from Lonchocarpus cultratus roots have demonstrated in vitro leishmanicidal and immunomodulatory activity.[2] Additionally, a review of polyphenolics from Lonchocarpus species mentions that atraric acid has shown cytotoxic and antimicrobial activities.[2] These findings suggest that the genus is a promising source of bioactive molecules, but specific data on this compound remains elusive.

For professionals in drug discovery, the current state of knowledge on this compound presents both a challenge and an opportunity. The lack of data means there are no established protocols or application notes for its use. However, its novelty also suggests a potential for new discoveries.

Future research on this compound would need to begin with fundamental in vitro studies to ascertain its biological effects.

Future Directions for Research

For scientists and drug development professionals interested in exploring the potential of this compound, the following experimental workflow would be a logical starting point:

  • Sourcing and Authentication: Obtain a pure sample of this compound, likely through isolation from a Lonchocarpus species or via chemical synthesis. Authentication of the compound's structure would be a critical first step.

  • Preliminary Bioactivity Screening: Conduct a broad panel of in vitro assays to identify potential areas of biological activity. This could include:

    • Anticancer Screening: Test against a panel of cancer cell lines (e.g., NCI-60) to determine cytotoxic or cytostatic effects.

    • Anti-inflammatory Assays: Evaluate its ability to inhibit inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell-based models, such as LPS-stimulated macrophages.

    • Antimicrobial Assays: Screen against a range of pathogenic bacteria and fungi.

    • Enzyme Inhibition Assays: Test against key drug targets, such as kinases, proteases, or metabolic enzymes.

  • Mechanism of Action Studies: If significant activity is observed in a particular area, subsequent experiments would focus on elucidating the mechanism of action. For example, if anticancer activity is detected, studies could investigate its effects on cell cycle progression, apoptosis, and key signaling pathways commonly dysregulated in cancer, such as STAT3, NF-κB, or Wnt/β-catenin.

  • Quantitative Analysis: Once a primary biological activity is confirmed, quantitative experiments to determine potency (e.g., IC50 or EC50 values) would be necessary.

Below is a conceptual workflow for the initial stages of investigating a novel compound like this compound.

G cluster_0 Compound Acquisition & Verification cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action & Quantitative Analysis Isolation Isolation from Lonchocarpus sp. Authentication Structural Authentication (NMR, MS) Isolation->Authentication Synthesis Chemical Synthesis Synthesis->Authentication Anticancer Anticancer Cell Line Panel Authentication->Anticancer Anti_inflammatory Anti-inflammatory Assays Authentication->Anti_inflammatory Antimicrobial Antimicrobial Assays Authentication->Antimicrobial Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis IC50 IC50/EC50 Determination Pathway_Analysis->IC50

Caption: Conceptual workflow for the initial investigation of this compound.

Due to the absence of specific experimental data for this compound, it is not possible to provide structured data tables or detailed experimental protocols at this time. Researchers are encouraged to consult the literature on related compounds from the Lonchocarpus genus or other structurally similar natural products to inform the design of their initial studies. As new research on this compound becomes available, these application notes and protocols can be updated accordingly.

References

Application Notes & Protocols for Investigating the Biological Effects of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lonchocarpic acid, a natural compound derived from plants of the Lonchocarpus genus, represents a promising candidate for drug discovery.[1][2] Species within this genus are known to be rich in polyphenolic compounds with a history of use in traditional medicine and have demonstrated various biological activities, including immunomodulatory, cytotoxic, and antimicrobial effects.[1] Given the therapeutic potential of related natural products, a systematic investigation into the biological effects of this compound is warranted.[3] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the cytotoxic, anti-inflammatory, and pro-apoptotic activities of this compound. The protocols outlined below utilize established in vitro assays to elucidate the compound's mechanism of action and potential as a therapeutic agent.

Phase 1: Determination of Cytotoxicity and Effective Dose Range

Application Note: The initial step in characterizing a novel compound is to determine its effect on cell viability. This establishes the cytotoxic potential and identifies the appropriate concentration range for subsequent mechanistic studies, ensuring that observed effects are not simply due to widespread cell death. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] Metabolically active cells reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells.[4][7][8]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture appropriate cell line seed_plate 2. Seed cells in 96-well plates cell_culture->seed_plate adherence 3. Allow cells to adhere (24 hours) seed_plate->adherence treatment 4. Treat cells with serial dilutions of this compound adherence->treatment incubation 5. Incubate for 24, 48, and 72 hours treatment->incubation add_reagent 6. Add MTT or XTT reagent to each well incubation->add_reagent incubate_reagent 7. Incubate for 2-4 hours add_reagent->incubate_reagent solubilize 8. Solubilize formazan (MTT assay only) incubate_reagent->solubilize read_abs 9. Measure absorbance on a microplate reader solubilize->read_abs analysis 10. Calculate % viability and determine IC50 values read_abs->analysis

Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC₅₀ Values)
Cell LineTime PointIC₅₀ (µM) of this compound
MCF-7 (Breast Cancer)24 hoursValue
48 hoursValue
72 hoursValue
A549 (Lung Cancer)24 hoursValue
48 hoursValue
72 hoursValue
RAW 264.7 (Macrophage)24 hoursValue
48 hoursValue
72 hoursValue

Phase 2: Investigation of Anti-Inflammatory Properties

Application Note: Chronic inflammation is a key factor in many diseases.[9][10] Natural products are a significant source of new anti-inflammatory agents.[3][9] This phase aims to determine if this compound can mitigate inflammatory responses in vitro. A common model involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory cascade, characterized by the release of mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[11] Key signaling pathways that regulate inflammation, such as the NF-κB and MAPK pathways, will be investigated to understand the compound's mechanism of action.[12][13]

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm receptor TNFR / IL-1R ikk IKK Complex receptor->ikk Activates stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) stimulus->receptor ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) proteasome Proteasome nucleus Nucleus genes Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes Binds to DNA nfkb_nuc Active NF-κB nfkb_nuc->nucleus Translocation ikb_nfkb->proteasome IκB Ubiquitination & Degradation ikb_nfkb->nfkb_nuc Releases NF-κB la Lonchocarpic Acid? la->ikk Inhibits? la->nfkb_nuc Inhibits?

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Western Blot for MAPK and NF-κB Pathways

This protocol allows for the analysis of protein expression and phosphorylation, key events in signal transduction.[14][15][16][17]

  • Cell Lysis: After treatment with this compound and/or LPS for a specified time (e.g., 30-60 minutes for phosphorylation events), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and key NF-κB pathway proteins like p65 and IκBα.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.

Data Presentation: Anti-Inflammatory Effects

Table 2.1: Effect on Inflammatory Mediators

TreatmentNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (Untreated)ValueValueValue
LPS (1 µg/mL)100%ValueValue
LPS + L. acid (X µM)ValueValueValue
LPS + L. acid (Y µM)ValueValueValue

Table 2.2: Effect on Signaling Protein Phosphorylation

Treatmentp-p38 / total p38 (Fold Change)p-ERK / total ERK (Fold Change)p-p65 / total p65 (Fold Change)
Control (Untreated)1.01.01.0
LPS (1 µg/mL)ValueValueValue
LPS + L. acid (X µM)ValueValueValue
LPS + L. acid (Y µM)ValueValueValue

Phase 3: Evaluation of Pro-Apoptotic Activity

Application Note: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.[18] Following the observation of cytotoxicity, it is essential to determine if this compound induces apoptosis. Key hallmarks of early apoptosis include the translocation of phosphatidylserine (PS) to the outer cell membrane and the activation of executioner caspases, such as caspase-3 and caspase-7.[19][20] The Annexin V assay detects externalized PS, while caspase activity assays measure the function of these key enzymes.[20]

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_stain Staining Protocol cluster_detect Detection & Analysis seed_cells 1. Seed cells in 6-well plates treat_cells 2. Treat with this compound (e.g., IC50 concentration) seed_cells->treat_cells incubate_cells 3. Incubate for a defined period (e.g., 24 hours) treat_cells->incubate_cells harvest 4. Harvest cells (adherent and suspension) incubate_cells->harvest wash 5. Wash cells with cold PBS harvest->wash stain 6. Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain flow 7. Analyze by Flow Cytometry stain->flow quadrant 8. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic flow->quadrant

References

Unlocking the Potential of Lonchocarpic Acid: Advanced Protocols for Effective Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the intricate molecular world of natural products continues to be a premier source of inspiration and innovation. Among these, Lonchocarpic acid, a prenylated isoflavonoid primarily found in the roots and stems of plants from the Lonchocarpus genus, has garnered significant interest for its potential pharmacological activities. To facilitate further research and development in this promising area, we present detailed application notes and protocols for the effective extraction of this compound.

These guidelines are designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for obtaining high-purity this compound for laboratory and pre-clinical studies. The following sections detail optimized solvent systems, step-by-step extraction and isolation protocols, and insights into the potential biological mechanisms of action of this compelling compound.

Application Notes: Selecting the Optimal Solvent for this compound Extraction

The efficiency of extracting this compound, an isoflavonoid, is critically dependent on the choice of solvent. Isoflavonoids, being moderately polar compounds, are most effectively extracted using polar and semi-polar solvents. While specific quantitative data for this compound extraction is limited in publicly available literature, extensive research on the extraction of isoflavonoids from the Fabaceae family, to which Lonchocarpus belongs, provides valuable guidance.[1][2]

A systematic study on the extraction of isoflavones from various Fabaceae species revealed that hydroalcoholic solvents are particularly effective.[1][2] The optimal conditions were identified as a 60-minute reflux extraction using 50% methanol.[1][2] This suggests that a mixture of an alcohol (methanol or ethanol) and water provides the ideal polarity to efficiently solubilize and extract isoflavonoids like this compound from the plant matrix. Acetone has also been noted as a selective solvent for flavonoids.

The following table summarizes the extraction yields of total isoflavones from Trifolium medium, a species within the Fabaceae family, using different solvents and extraction methods. This data serves as a strong proxy for selecting an effective solvent system for this compound.

Extraction MethodSolventExtraction Time (min)Plant Material to Solvent RatioTotal Isoflavone Yield (mg/g dry mass)
Reflux50% Methanol601:12526.70
Reflux75% Methanol601:12524.50
Reflux100% Methanol601:12522.10
Ultrasound-Assisted50% Methanol201:12523.80
Ultrasound-Assisted75% Methanol201:12521.90
Ultrasound-Assisted100% Methanol201:12519.80

Data adapted from a study on isoflavone extraction from Fabaceae species.[1]

Based on this data, a 50% methanol solution with reflux extraction is recommended for achieving the highest yield of isoflavonoids. Ethanol can be used as a less toxic alternative to methanol, often yielding comparable results.

Experimental Protocols: From Plant Material to Purified this compound

This section provides a detailed, step-by-step protocol for the extraction and isolation of this compound from Lonchocarpus plant material.

Protocol 1: Optimized Solvent Extraction of this compound

This protocol is based on the optimized conditions for isoflavonoid extraction from Fabaceae species.[1][2]

Materials and Equipment:

  • Dried and powdered root or stem bark of Lonchocarpus species

  • 50% Methanol (v/v) in distilled water

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • Glassware (beakers, graduated cylinders)

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction:

    • Place the powdered plant material into a 500 mL round-bottom flask.

    • Add 250 mL of 50% methanol to achieve a 1:25 plant material to solvent ratio.

    • Set up the reflux apparatus and heat the mixture to a gentle boil for 60 minutes.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

    • Wash the residue with a small volume of 50% methanol to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Lyophilization:

    • Freeze the concentrated aqueous extract and lyophilize to obtain a dry crude extract.

  • Storage: Store the crude extract in a desiccator at 4°C for further purification.

Extraction_Workflow start Start: Dried Lonchocarpus Plant Material powder Grind to a Fine Powder start->powder extract Reflux Extraction with 50% Methanol (60 min) powder->extract filter Filtration to Separate Residue extract->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate lyophilize Lyophilization (Freeze-Drying) evaporate->lyophilize end End: Crude this compound Extract lyophilize->end

Figure 1: General workflow for the extraction of this compound.
Protocol 2: Isolation and Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of isoflavonoids from a crude plant extract.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 100% hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • TLC Analysis: Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the plates in a suitable solvent system and visualize the spots under a UV lamp. Fractions with similar TLC profiles can be pooled.

  • Isolation of this compound: Fractions containing the pure compound (as determined by TLC) are combined and the solvent is removed using a rotary evaporator to yield purified this compound.

  • Structure Confirmation: The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not extensively available, research on other prenylated isoflavonoids and flavonoids from Lonchocarpus species provides insights into its potential mechanisms of action, particularly in the areas of anti-inflammatory and cytotoxic activities.[3][4][5] Prenylated flavonoids are known to exhibit enhanced biological activities due to the lipophilic nature of the prenyl group, which can facilitate interaction with cellular membranes and proteins.[6]

Potential Anti-inflammatory Signaling Pathways

Isoflavonoids are known to possess anti-inflammatory properties.[7] A potential mechanism for this compound's anti-inflammatory effects could be through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk ap1 AP-1 mapk->ap1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ap1->cytokines transcription ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nfkb->cytokines transcription lonchocarpic_acid This compound lonchocarpic_acid->mapk inhibits lonchocarpic_acid->ikk inhibits

Figure 2: Potential anti-inflammatory mechanism of this compound.
Potential Cytotoxic Signaling Pathways in Cancer Cells

Several flavonoids isolated from Lonchocarpus species have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5] Prenylated flavonoids can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Cytotoxic_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->apoptosis inhibits lonchocarpic_acid This compound lonchocarpic_acid->akt inhibits lonchocarpic_acid->erk inhibits

Figure 3: Potential cytotoxic mechanism of this compound in cancer cells.

Conclusion

The protocols and data presented herein provide a solid foundation for the efficient extraction and purification of this compound. The use of a 50% methanol or ethanol solution with reflux extraction is a promising starting point for obtaining high yields of this valuable isoflavonoid. Further investigation into the specific biological activities and signaling pathways modulated by this compound is warranted and will be crucial in unlocking its full therapeutic potential. These application notes are intended to empower researchers to advance our understanding of this and other promising natural products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lonchocarpic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Lonchocarpic acid extraction.

Troubleshooting Guide: Low this compound Yield

Low extraction yield is a common challenge in natural product chemistry. The following table outlines potential causes for low this compound yield and provides recommended solutions.

ProblemPotential CauseRecommended Solution
Low Initial Extract Yield Improper Sample Preparation: Insufficient drying of the plant material (e.g., Lonchocarpus species) can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration.Ensure plant material is thoroughly dried at a controlled temperature (e.g., 40-50°C) to minimize degradation. Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh) to maximize surface area contact with the solvent.[1]
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for the solubility of this compound, which is a relatively nonpolar isoflavonoid.Test a range of solvents with varying polarities. For isoflavonoids, aqueous ethanol (e.g., 50-86%) or methanol are often effective.[1][2][3] Consider using a co-solvent system to fine-tune polarity.
Inefficient Extraction Method: Traditional methods like maceration may not be efficient enough.Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[4][5]
Degradation of this compound Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the thermal degradation of the target compound.Optimize the extraction temperature. For UAE and MAE of isoflavones, temperatures between 45°C and 73°C have been shown to be effective.[6][7] Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal.
Inappropriate pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds like this compound.Adjust the pH of the solvent. For many phenolic compounds, a slightly acidic environment can improve stability and yield.
Loss of Compound During Work-up Incomplete Phase Separation: During liquid-liquid extraction for purification, incomplete separation of aqueous and organic layers can lead to loss of product.Allow adequate time for layers to separate completely. If emulsions form, consider adding brine or gentle centrifugation to break them.
Adsorption on Solid Phases: this compound may adsorb onto filtration media or stationary phases during chromatography.Pre-wash filtration media with the extraction solvent. For chromatography, select a stationary phase and solvent system that minimizes irreversible adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent selection when extracting this compound?

A1: Based on studies of similar isoflavonoids, a good starting point is an aqueous ethanol solution. An ethanol concentration in the range of 50% to 86% has been shown to be effective for extracting isoflavones from plant matrices.[1][2][3] It is advisable to perform small-scale pilot extractions with varying ethanol concentrations to determine the optimal ratio for your specific plant material.

Q2: How can I optimize the extraction parameters for my specific experimental setup?

A2: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[1] It allows for the simultaneous evaluation of multiple variables (e.g., solvent concentration, temperature, extraction time) and their interactions, enabling the identification of the optimal conditions to maximize this compound yield with a minimum number of experiments.

Q3: Are there any advanced extraction techniques that can improve the yield and reduce extraction time?

A3: Yes, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting isoflavonoids.[4][5] UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, while MAE uses microwave energy to rapidly heat the solvent and plant material, leading to faster and more efficient extraction.[2][6]

Q4: What is the likely mechanism of action for this compound's potential anticancer effects?

A4: While specific studies on this compound are limited, isoflavonoids, in general, are known to exert anticancer effects by modulating various cell signaling pathways. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.[8][9][10] Isoflavones can inhibit these pathways in cancer cells, leading to cell cycle arrest and programmed cell death.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the Lonchocarpus plant material at 40-50°C and grind it to a fine powder (40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered plant material into a 250 mL flask. Add 100 mL of 70% ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the frequency to 40 kHz.

  • Extraction: Sonicate the mixture for 30 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Further Purification: The crude extract can be further purified using techniques like column chromatography.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place 5 g of the powdered plant material into a microwave-safe extraction vessel. Add 50 mL of 80% ethanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 400 W and the temperature to 60°C.

  • Extraction: Irradiate the sample for 15 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract as described in the UAE protocol.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Purification: Purify the crude extract as needed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing plant_material Lonchocarpus Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding powder Powdered Material add_solvent Add Solvent (e.g., 70% Ethanol) powder->add_solvent uae Ultrasound-Assisted Extraction (UAE) add_solvent->uae mae Microwave-Assisted Extraction (MAE) add_solvent->mae filtration Filtration uae->filtration mae->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation crude_extract Crude Lonchocarpic Acid Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Lonchocarpic_Acid This compound (Isoflavonoid) Lonchocarpic_Acid->PI3K Inhibits Lonchocarpic_Acid->Akt Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Lonchocarpic_Acid2 This compound (Isoflavonoid) Lonchocarpic_Acid2->Raf Inhibits

Caption: Potential signaling pathways modulated by this compound.

References

Overcoming challenges in the purification of Lonchocarpic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Lonchocarpic acid. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides and FAQs

This section is designed to help you troubleshoot common problems encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when extracting this compound from Lonchocarpus species?

A1: The primary challenges in the initial extraction of this compound, an isoflavonoid, from its natural source, the Lonchocarpus plant, include:

  • Co-extraction of impurities: Plant material contains a complex mixture of compounds. Besides this compound, you will likely co-extract other flavonoids, waxes, resins, chlorophyll, and lipids. These impurities can interfere with downstream purification steps.

  • Low yield: The concentration of secondary metabolites like this compound in plant tissues can be low, making it difficult to obtain a high yield.

  • Degradation of the target compound: Isoflavonoids can be sensitive to heat and pH, potentially leading to degradation during extraction if conditions are not optimized.

Q2: I am observing a low yield of this compound in my crude extract. What can I do to improve it?

A2: To improve the extraction yield of this compound, consider the following:

  • Choice of solvent: The polarity of the extraction solvent is crucial. Non-polar isoflavones like this compound have better solubility in solvents like chloroform, dichloromethane, diethyl ether, and ethyl acetate. A sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol for the target compound, can be effective.

  • Extraction technique: Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.

  • Plant material pre-treatment: Ensure your plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

Q3: My purified this compound shows multiple spots on a TLC plate. How can I improve the purity?

A3: If you are observing multiple spots on your TLC, it indicates the presence of impurities. To improve the purity of your this compound sample, you can:

  • Optimize your chromatography conditions:

    • Stationary phase: Silica gel is commonly used, but if you suspect your compound is degrading on the acidic silica surface, you can use deactivated silica gel or an alternative stationary phase like alumina.

    • Mobile phase: Carefully select the solvent system for your column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will provide better separation of compounds with different polarities.

  • Employ multiple purification steps: A single purification step is often insufficient. Consider using a combination of techniques, such as an initial fractionation by liquid-liquid extraction followed by one or more column chromatography steps. Preparative HPLC is an excellent final polishing step for achieving high purity.

  • Recrystallization: If you have a semi-pure solid, recrystallization from a suitable solvent can be a powerful technique to remove minor impurities.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause Solution
No compound eluting from the column 1. Compound degraded on the column. 2. Incorrect solvent system (too non-polar). 3. Compound is highly retained by the stationary phase.1. Test the stability of this compound on silica gel using a 2D TLC. If unstable, use a different stationary phase (e.g., alumina) or deactivated silica. 2. Gradually increase the polarity of your mobile phase. 3. If the compound is very polar, a different chromatographic technique like reversed-phase chromatography might be necessary.
All compounds elute together at the solvent front 1. Incorrect solvent system (too polar). 2. Sample overload.1. Start with a much less polar mobile phase. 2. Reduce the amount of crude extract loaded onto the column.
Poor separation between this compound and impurities 1. Inappropriate mobile phase. 2. Column was not packed properly. 3. Flow rate is too high.1. Perform a thorough TLC analysis to find an optimal solvent system that gives good separation between your target compound and impurities. 2. Ensure your column is packed uniformly to avoid channeling. 3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
Streaking or tailing of the compound band on the column 1. Compound has low solubility in the mobile phase. 2. Interaction with active sites on the stationary phase.1. Choose a mobile phase in which your compound is more soluble. 2. Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to mask active sites on the silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₆O₆PubChem
Molecular Weight434.5 g/mol PubChem
Chemical ClassIsoflavonoidPubChem
IUPAC Name6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-onePubChem

Table 2: Stability of Isoflavones (General Data)

ConditionObservationRecommendation for this compoundSource
pH Greater degradation observed at acidic pH (e.g., 3.1). Relatively stable at pH 5.6-7.0.Maintain a neutral to slightly acidic pH during extraction and purification to minimize degradation.[1]
Temperature Thermal degradation follows first-order kinetics. Degradation is more significant at higher temperatures (e.g., 70-120°C).Avoid prolonged exposure to high temperatures. Use techniques like vacuum evaporation at low temperatures to remove solvents.[2][3]

Table 3: Qualitative Solubility of Isoflavonoids

Solvent ClassSolubilityExamples
Non-polar LowHexane, Petroleum Ether
Medium Polarity Moderate to HighDichloromethane, Chloroform, Ethyl Acetate
Polar Aprotic Moderate to HighAcetone, Acetonitrile
Polar Protic Moderate to High in lower alcohols, low in waterMethanol, Ethanol

Experimental Protocols

Protocol 1: General Extraction of this compound from Lonchocarpus sp. Root Bark

  • Preparation of Plant Material:

    • Air-dry the root bark of the Lonchocarpus species.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting:

    • Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract (this removes non-polar lipids).

    • Repeat the process until the hexane extract is colorless.

    • Air-dry the defatted plant material.

  • Extraction of this compound:

    • Macerate the defatted powder in dichloromethane (1:10 w/v) for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the dichloromethane extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Wash the packed column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system.

    • Pool the fractions containing the compound of interest (this compound).

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow start Start: Dried Lonchocarpus Root Bark powder Grinding to Fine Powder start->powder defatting Defatting with n-Hexane powder->defatting extraction Extraction with Dichloromethane defatting->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_lonchocarpic_acid Pure this compound evaporation->pure_lonchocarpic_acid

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Problem: Low Purity of Final Product check_tlc Analyze crude and purified fractions by TLC start->check_tlc multiple_spots Multiple spots observed? check_tlc->multiple_spots single_spot Single spot observed? multiple_spots->single_spot No optimize_chromatography Optimize Chromatography: - Change solvent gradient - Try different stationary phase multiple_spots->optimize_chromatography Yes check_nmr_ms Check purity by NMR/MS single_spot->check_nmr_ms further_purification Consider further purification: - Preparative HPLC - Recrystallization optimize_chromatography->further_purification

Caption: Logical workflow for troubleshooting low purity in this compound purification.

References

Addressing solubility issues of Lonchocarpic acid in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Lonchocarpic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural isoflavonoid compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. However, it is characterized as poorly soluble in aqueous solutions, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo assays, potentially affecting the accuracy and reproducibility of experimental results.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving poorly soluble compounds like this compound for use in biological assays. Ethanol and methanol can also be used, but their suitability may depend on the specific experimental requirements and the final desired concentration.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, the tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Problem: Precipitate formation after adding this compound stock solution to cell culture medium or buffer.

Table 1: Troubleshooting Precipitation of this compound

Potential Cause Troubleshooting Step Explanation
High final concentration of this compound Decrease the final working concentration of this compound in your assay.The aqueous solubility of this compound is low. Exceeding this limit will cause it to precipitate out of solution.
High concentration of organic solvent in the stock solution Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your assay, but will result in a lower final DMSO concentration.While this compound is soluble in DMSO, adding a highly concentrated stock to an aqueous environment can cause rapid dilution of the DMSO and subsequent precipitation of the compound.[2]
Temperature shock Pre-warm the cell culture medium or buffer to 37°C before adding the this compound stock solution.Adding a cold stock solution to a warmer aqueous solution can decrease the solubility of some compounds.
Order of addition Add the this compound stock solution to the medium/buffer dropwise while gently vortexing or swirling.This gradual addition helps to ensure proper mixing and prevents localized high concentrations that can lead to precipitation.
pH of the final solution Ensure the pH of your final assay solution is within the optimal range for your experiment and for this compound stability. While specific data for this compound is limited, carboxylic acids can have pH-dependent solubility.Extreme pH values can affect the ionization state of the carboxylic acid group, potentially impacting its solubility.
Presence of salts If preparing a buffer from scratch, dissolve all other components before adding the this compound stock solution.High concentrations of salts can sometimes reduce the solubility of organic compounds ("salting out" effect).[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional)

Methodology:

  • Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required amount of this compound and DMSO. A common starting stock concentration is 10 mM.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again. Ensure the solution is clear and free of visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Table 2: Example Calculation for a 10 mM Stock Solution of this compound

Parameter Value
Molecular Weight of this compound ~434.5 g/mol
Desired Stock Concentration 10 mM (0.01 mol/L)
Desired Volume 1 mL (0.001 L)
Calculation 0.01 mol/L * 0.001 L * 434.5 g/mol = 0.004345 g = 4.345 mg
Procedure Weigh 4.345 mg of this compound and dissolve in 1 mL of DMSO.
Protocol 2: LPS-Induced Inflammation Assay in Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be consistent across all treatments and the vehicle control (e.g., 0.1%). Remove the old medium and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the NO production by measuring the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Normalize the results to the vehicle control and determine the dose-dependent inhibitory effect of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start stock_sol Prepare Lonchocarpic Acid Stock Solution start->stock_sol cell_seed Seed Macrophages start->cell_seed pre_treat Pre-treat with This compound stock_sol->pre_treat cell_seed->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim incubation Incubate 24h lps_stim->incubation supernatant Collect Supernatant incubation->supernatant no_assay Nitric Oxide Assay supernatant->no_assay cytokine_assay Cytokine ELISA supernatant->cytokine_assay end End no_assay->end cytokine_assay->end

Caption: Workflow for LPS-induced inflammation assay.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases IkB_P IκB (Phosphorylated) NFkB_IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome IkB_P->Proteasome IkB_deg IκB Degradation Proteasome->IkB_deg Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_exp Induces Lonchocarpic_Acid This compound Lonchocarpic_Acid->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Stability of Lonchocarpic acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Lonchocarpic acid under various storage conditions. This information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in concentration could be due to degradation. This compound, as an isoflavonoid and rotenoid, may be susceptible to degradation under certain storage conditions. Key factors that can influence its stability include temperature, light exposure, and the pH of the solvent.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound solutions at low temperatures, protected from light, and in a pH-neutral buffer. For long-term storage, freezing (-20°C or -80°C) is advisable. For short-term storage, refrigeration (2-8°C) is recommended. Solutions should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation.

Q3: How does temperature affect the stability of this compound?

Based on studies of related compounds like rotenoids, higher temperatures can accelerate the degradation of this compound.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can also contribute to degradation. Isoflavones, a class to which this compound belongs, are generally considered thermally stable, but elevated temperatures can still lead to some degradation over time.[2][3][4][5]

Q4: Is this compound sensitive to light?

Yes, as a rotenoid, this compound is likely susceptible to photodegradation.[6][7][8] Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to significant degradation. It is essential to work with this compound in a shaded environment and store it in light-protecting containers.

Q5: Does the pH of the solution impact the stability of this compound?

The stability of isoflavonoids can be pH-dependent. While specific data for this compound is unavailable, it is generally advisable to maintain a neutral pH (around 7) to prevent acid or base-catalyzed hydrolysis. Extreme pH conditions should be avoided during storage and experimentation unless required by the specific protocol, in which case fresh solutions should be used.

Q6: I am seeing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?

Yes, the appearance of new peaks in your analytical run (e.g., HPLC, LC-MS) is a strong indication of degradation. These peaks represent degradation products formed from the breakdown of this compound. It is important to develop a stability-indicating analytical method that can separate the intact drug from its degradation products.

Troubleshooting Guides

Guide 1: Investigating Loss of this compound Concentration

Problem: A noticeable decrease in the concentration of this compound in a stock solution or during an experiment.

StepActionRationale
1. Review Storage Conditions Verify the storage temperature, light exposure, and pH of your solution against the recommended conditions.To identify any deviations from optimal storage that could lead to degradation.
2. Prepare a Fresh Standard Prepare a new stock solution of this compound from a solid, well-stored sample.To rule out issues with the initial weighing or dilution and to have a reliable comparator.
3. Comparative Analysis Analyze the fresh standard and the suspect solution using a validated analytical method (e.g., HPLC-UV).To confirm the concentration loss and to check for the presence of degradation products.
4. Forced Degradation Study (Optional) Subject a fresh solution to stress conditions (e.g., heat, light, acid, base) and analyze the samples.To identify the potential degradation products and understand the degradation pathway.
5. Adjust Storage Protocol Based on the findings, modify your storage and handling procedures to mitigate the identified cause of degradation.To prevent future loss of the compound.
Guide 2: Addressing Unexpected Chromatographic Peaks

Problem: Appearance of unknown peaks during the analysis of this compound.

StepActionRationale
1. System Suitability Check Run a blank (solvent) and a fresh standard of this compound.To ensure the analytical system is clean and functioning correctly, and to confirm the retention time of the parent compound.
2. Analyze a Stored Sample Inject a sample of the solution that has been stored for a period.To see if the unknown peaks are present in the aged sample but not in the fresh standard.
3. Mass Spectrometry Analysis If available, analyze the sample using LC-MS.To obtain mass information about the unknown peaks, which can help in identifying them as degradation products.
4. Review Sample Handling Scrutinize the entire experimental workflow for potential sources of contamination or degradation (e.g., incompatible solvents, prolonged exposure to ambient conditions).To pinpoint the step where the degradation might be occurring.
5. Method Validation Ensure your analytical method is stability-indicating, meaning it can resolve the parent peak from any potential degradation products.To accurately quantify this compound in the presence of its degradants.

Data on Stability of Related Compounds

Table 1: General Stability Profile of Isoflavones
ConditionStabilityNotes
Temperature Generally stable at ambient and elevated temperatures for short periods.[2][3][5]Long-term exposure to high temperatures can lead to degradation. Aglycones are typically more thermally stable than their glycoside conjugates.[2]
Light Moderately stable.Prolonged exposure to UV light can cause degradation.
pH Stability is pH-dependent.[4]More stable at neutral pH. Both acidic and alkaline conditions can lead to degradation, with alkaline conditions often causing more rapid degradation.[4]
Oxidation Susceptible to oxidation.The presence of antioxidants can improve stability.
Table 2: General Stability Profile of Rotenoids
ConditionStabilityNotes
Temperature Degradation rate is temperature-dependent.[1]Higher temperatures significantly increase the rate of degradation.[1]
Light Highly susceptible to photodegradation.[6][7][8]This is a major degradation pathway. Exposure to sunlight leads to rapid breakdown.[6][7][8]
pH Generally more stable in acidic to neutral conditions.Alkaline conditions can accelerate hydrolysis.
Oxidation Susceptible to oxidation.

Experimental Protocols

Protocol 1: General Stability Testing of this compound Solution

Objective: To assess the stability of this compound in a given solvent under specific storage conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol, Buffered solution)

  • Amber glass vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a validated stability-indicating method

  • Environmental chambers or incubators set to desired temperatures

  • Light source for photostability testing (ICH Q1B compliant)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Aliquoting: Aliquot the solution into multiple amber vials to avoid repeated opening of the same vial.

  • Initial Analysis (T=0): Immediately analyze a set of freshly prepared aliquots to determine the initial concentration and purity. This will serve as the baseline.

  • Storage: Store the vials under the desired conditions:

    • Temperature: Place vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • Light: For photostability, expose a set of vials to a controlled light source while keeping a parallel set wrapped in foil as a dark control.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve vials from each storage condition.

  • Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the stability-indicating analytical method.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial (T=0) results. Calculate the percentage of degradation.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_eval Evaluation prep_solution Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_solution->aliquot initial_analysis Initial Analysis (T=0) - Concentration - Purity aliquot->initial_analysis storage_temp Temperature Study (-20°C, 4°C, 25°C, 40°C) aliquot->storage_temp storage_light Photostability Study (Light vs. Dark Control) aliquot->storage_light data_eval Data Evaluation - Compare to T=0 - Calculate % Degradation initial_analysis->data_eval timepoint_analysis Time-Point Analysis - Retrieve Samples - Equilibrate - Analyze timepoint_analysis->data_eval storage_temp->timepoint_analysis storage_light->timepoint_analysis

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Decision_Tree start Unexpected Degradation or Loss of Concentration Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes no_storage_issue Storage Conditions Appear Correct check_storage->no_storage_issue No correct_storage Correct Storage Procedures and Re-test improper_storage->correct_storage check_handling Examine Experimental Workflow for Stress Factors no_storage_issue->check_handling handling_issue Potential Stress Factor (e.g., prolonged light exposure, incompatible solvent) check_handling->handling_issue Yes no_handling_issue No Obvious Stress Factors in Workflow check_handling->no_handling_issue No modify_handling Modify Protocol to Minimize Stress and Re-test handling_issue->modify_handling check_analytical Verify Analytical Method (Stability-Indicating?) no_handling_issue->check_analytical method_issue Method Not Stability-Indicating check_analytical->method_issue No inherent_instability Compound May Be Inherently Unstable in the Matrix. Consider Formulation Changes. check_analytical->inherent_instability Yes develop_method Develop and Validate a Stability-Indicating Method method_issue->develop_method

Caption: Troubleshooting Degradation of this compound.

References

Troubleshooting poor results in Lonchocarpic acid bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lonchocarpic acid bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays, offering potential causes and solutions in a direct question-and-answer format.

Q1: My this compound bioassay is showing inconsistent or non-reproducible results. What are the likely causes and how can I fix this?

A1: Inconsistent results are a common challenge in natural product bioassays. Several factors could be contributing to this issue:

  • Sample Preparation and Handling:

    • Incomplete Solubilization: this compound, like many natural products, may have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitate.

    • Precipitation in Assay Media: The compound may precipitate when diluted into aqueous assay buffers. Try reducing the final concentration of the organic solvent or using a stabilizing agent.

    • Compound Instability: this compound's stability in your specific assay conditions (pH, temperature, light exposure) may be a factor. Consider performing stability tests.

  • Assay Conditions:

    • Inconsistent Pipetting: Small variations in pipetting volumes, especially of concentrated stocks, can lead to large differences in final concentrations. Ensure your pipettes are calibrated and use proper pipetting techniques.[1]

    • Temperature Fluctuations: Enzyme kinetics and cell-based responses are sensitive to temperature.[1] Ensure all reagents and plates are equilibrated to the assay temperature.

    • Incubation Time Variations: Adhere strictly to the specified incubation times for all steps of the assay.

  • Reagent Quality:

    • Degraded Reagents: Check the expiration dates and storage conditions of all reagents, including enzymes, substrates, and buffers.[1]

    • Batch-to-Batch Variability: If you are using a new batch of any reagent, perform a validation experiment to ensure it performs similarly to the previous batch.

Q2: I am observing very low or no bioactivity with my this compound. What should I check?

A2: A lack of bioactivity can be frustrating. Here are some troubleshooting steps:

  • Incorrect Assay Target: Verify that the chosen bioassay is appropriate for the known or hypothesized mechanism of action of this compound, which is suggested to involve metabolic pathways like glycolysis and mitochondrial respiration.[2]

  • Sub-optimal Assay Conditions:

    • pH and Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for the target enzyme or cells.

    • Cofactor Concentration: Some enzymatic assays require specific cofactors.[3] Verify that these are present at the correct concentrations.

  • Compound-Related Issues:

    • Purity of this compound: Impurities in your sample could interfere with the assay or inhibit the activity of the compound.

    • Concentration Range: You may be testing a concentration range that is too low. Perform a broad dose-response curve to identify the active range.

  • Cell-Based Assay Problems:

    • Cell Health and Viability: Ensure your cells are healthy, within a low passage number, and free from contamination.

    • Cell Density: The number of cells seeded can impact the results. Optimize cell density for your specific assay.

Q3: My bioassay has high background noise or a high signal in the negative controls. How can I reduce this?

A3: High background can mask the true signal from your test compound. Consider the following:

  • Assay Components:

    • Autofluorescence/Absorbance of this compound: The compound itself may fluoresce or absorb light at the same wavelength as your detection method, a common issue with natural products.[4] Run a control with only the compound and assay buffer to check for this.

    • Reagent Interactions: Some reagents may interact with each other or degrade over time, leading to a higher background signal.

  • Environmental Factors:

    • Light Exposure: If your assay is sensitive to light, minimize its exposure to ambient light.

    • Well Contamination: Ensure there is no cross-contamination between wells.

  • Detection Settings:

    • Instrument Settings: Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio.

Experimental Protocols

Below are detailed methodologies for key experiments that might be performed with this compound.

Enzyme Inhibition Assay Protocol (Generic)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.

Materials and Reagents: [3]

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Required cofactors (if any)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Dilutions:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Prepare a working solution of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of the 96-well plate.

    • Include wells for a negative control (vehicle only, e.g., DMSO) and a positive control inhibitor.

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data that might be generated in this compound bioassays. These values are for illustrative purposes and will vary depending on the specific assay system.

ParameterAssay TypeValueNotes
IC50 Hexokinase Inhibition Assay15 µMThe concentration of this compound required to inhibit 50% of hexokinase activity.
EC50 Cell Viability Assay (A549 cells)25 µMThe concentration of this compound that reduces cell viability by 50% after 48 hours.
Ki Mitochondrial Pyruvate Carrier Inhibition5 µMThe inhibition constant, indicating the binding affinity of this compound to the target.
Optimal Solvent Concentration Cell-Based Assays< 0.5% DMSOHigher concentrations of DMSO can be toxic to cells and interfere with the assay.

Visualizations

Troubleshooting Workflow for Poor Bioassay Results

G start Poor Bioassay Results (Inconsistent, Low Signal, High Background) check_compound Check this compound Properties & Preparation start->check_compound check_assay Review Assay Parameters & Reagents start->check_assay check_data Analyze Data Calculation & Controls start->check_data solubility Solubility Issues? (Precipitation) check_compound->solubility stability Stability Issues? (Degradation) check_compound->stability concentration Concentration Error? (Pipetting, Dilution) check_compound->concentration conditions Sub-optimal Conditions? (pH, Temp, Incubation) check_assay->conditions reagents Reagent Problem? (Expired, Degraded) check_assay->reagents interference Assay Interference? (Autofluorescence) check_assay->interference controls Controls Failed? (Positive/Negative) check_data->controls calculation Calculation Error? check_data->calculation solution_solubility Optimize Solvent Lower Concentration solubility->solution_solubility Yes solution_stability Assess Stability Protect from Light/Heat stability->solution_stability Yes solution_concentration Calibrate Pipettes Prepare Fresh Dilutions concentration->solution_concentration Yes solution_conditions Optimize Assay Parameters conditions->solution_conditions Yes solution_reagents Replace Reagents Validate New Lots reagents->solution_reagents Yes solution_interference Run Compound-only Control interference->solution_interference Yes solution_controls Repeat Assay with Fresh Controls controls->solution_controls Yes solution_calculation Re-check Calculations & Formulas calculation->solution_calculation Yes

Caption: A flowchart for troubleshooting common issues in bioassays.

Hypothesized Signaling Pathway for this compound

G cluster_cell Cancer Cell cluster_mito Mitochondrion glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate mpc Mitochondrial Pyruvate Carrier (MPC) pyruvate->mpc tca TCA Cycle mpc->tca apoptosis Apoptosis mpc->apoptosis oxphos Oxidative Phosphorylation tca->oxphos atp ATP oxphos->atp atp->apoptosis cell_death Cell Death apoptosis->cell_death lonchocarpic_acid This compound lonchocarpic_acid->glycolysis Inhibits lonchocarpic_acid->mpc Inhibits

Caption: A potential mechanism of action for this compound.

General Workflow for Bioassay-Guided Fractionation

G start Crude Plant Extract fractionation Solvent Fractionation start->fractionation bioassay1 Bioassay on Fractions fractionation->bioassay1 bioassay1->fractionation Inactive active_fraction Identify Active Fraction(s) bioassay1->active_fraction Active chromatography Chromatography (e.g., HPLC) active_fraction->chromatography bioassay2 Bioassay on Sub-fractions chromatography->bioassay2 bioassay2->chromatography Inactive pure_compound Isolate Pure Compound bioassay2->pure_compound Active structure_elucidation Structure Elucidation pure_compound->structure_elucidation final_compound This compound structure_elucidation->final_compound

Caption: A workflow for isolating bioactive compounds like this compound.

References

Technical Support Center: Method Refinement for the Quantification of Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of Lonchocarpic acid. The following sections offer detailed experimental protocols, data presentation guidelines, and visual workflows to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for the quantification of this compound. HPLC-UV is a robust and widely available method, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low detection limits are required.

Q2: How should I prepare plant material for this compound extraction?

A2: Proper sample preparation is critical for accurate quantification. Plant material should be dried to a constant weight, preferably in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of the analyte. After drying, the material should be ground into a fine, homogeneous powder to ensure efficient extraction.

Q3: What are the key considerations for storing this compound standards and samples?

A3: this compound, like many phenolic compounds, may be susceptible to degradation from light, heat, and oxidation. Standard solutions and prepared samples should be stored in amber vials at low temperatures (e.g., -20°C) to minimize degradation. It is also advisable to prepare fresh working standard solutions daily.

Q4: My calibration curve for this compound is not linear. What are the possible causes?

A4: Non-linearity in the calibration curve can be caused by several factors, including detector saturation at high concentrations, incorrect preparation of standard solutions, or the presence of interfering compounds. Ensure that the concentration range of your standards is within the linear dynamic range of the detector. Re-prepare the standards carefully and verify their concentrations. If interference is suspected, sample cleanup procedures may need to be optimized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acidic compounds like this compound, a lower pH (e.g., 2.5-3.5) often improves peak shape.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, follow the manufacturer's regeneration protocol.
Presence of Silanol Interactions Use a mobile phase with a competing base (e.g., triethylamine) or switch to an end-capped column.
Issue 2: Shifting Retention Times
Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use a gradient proportioning valve test to check for pump performance.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature. Ensure the column is fully equilibrated at the set temperature before analysis.
Column Degradation Replace the column if it has been used extensively or if washing procedures do not restore performance.
Air Bubbles in the Pump Purge the pump to remove any air bubbles from the system.
Issue 3: Baseline Noise or Drift
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter.
Detector Lamp Issue Check the detector lamp's energy. A decrease in lamp intensity may indicate it is nearing the end of its lifespan and needs replacement.
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. Pulsations in the baseline can indicate a pump issue.
Column Bleed If using a new column, ensure it is properly conditioned. If the column is old, it may be degrading and need replacement.

Experimental Protocols

While a specific validated method for this compound is not widely published, the following proposed HPLC-UV method is based on established protocols for similar flavonoid compounds and can serve as a starting point for method development and refinement.

Proposed HPLC-UV Method for this compound Quantification

1. Sample Preparation (from plant material): a. Weigh 1 g of powdered plant material into a centrifuge tube. b. Add 10 mL of methanol and vortex for 1 minute. c. Sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm (based on the UV absorbance spectrum of similar flavonoids; this should be optimized by determining the λmax of a this compound standard).

3. Method Validation Parameters:

The proposed method should be validated according to ICH guidelines, assessing the following parameters:

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 2% for intraday and interday
Specificity No interfering peaks at the retention time of this compound

Data Presentation

Quantitative data from method validation studies should be summarized in a clear and structured table for easy comparison and assessment of the method's performance.

Table 1: Illustrative Method Validation Data for a Flavonoid Analysis

Validation ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50
Accuracy (% Recovery)98.5 - 101.2%
Intraday Precision (% RSD)0.85%
Interday Precision (% RSD)1.25%

Note: The data in this table are for illustrative purposes and represent typical values for a validated HPLC method for a flavonoid compound.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Drying, Grinding) extraction Extraction (Methanol, Sonication) sample_prep->extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing (Quantification) hplc_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Is the peak overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No resolved Issue Resolved reduce_conc->resolved adjust_ph Adjust mobile phase pH (e.g., lower for acidic analytes) check_ph->adjust_ph No check_column Is the column contaminated or degraded? check_ph->check_column Yes adjust_ph->resolved wash_column Wash or regenerate column check_column->wash_column Contaminated replace_column Replace column check_column->replace_column Degraded wash_column->resolved

Caption: Troubleshooting decision tree for addressing peak tailing in HPLC.

Dealing with matrix effects in LC-MS analysis of Lonchocarpic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Lonchocarpic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Problem: Poor Signal Reproducibility and Inaccurate Quantification

Q1: My calibration curve is non-linear, and the quality control (QC) samples are failing. How can I determine if matrix effects are the cause?

A1: Inconsistent signal response, poor accuracy, and precision are common indicators of matrix effects.[1][2] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[3][4] This can lead to either ion suppression or enhancement, resulting in erroneous quantification.[3][5]

To confirm the presence of matrix effects, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column and before the mass spectrometer. A stable signal baseline is established, and then a blank, extracted matrix sample is injected. Any deviation (dip or peak) in the baseline during the chromatographic run indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.[6][7][8]

Problem: Significant Ion Suppression Observed

Q2: My results from the post-column infusion experiment show a significant drop in signal intensity when the blank matrix is injected. What are my options to reduce this ion suppression?

A2: Once ion suppression is confirmed, several strategies can be employed to minimize its impact. These can be broadly categorized into sample preparation, chromatographic separation, and detection method modifications.

1. Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.[8][9]

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-protein matrices like plasma.[9][10] However, it may not effectively remove all interfering substances, such as phospholipids.[11]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[9][10] The choice of solvent is critical for achieving good recovery of this compound and removal of interferences.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[9][12] This is often the most effective method for minimizing matrix effects.

2. Enhance Chromatographic Separation: If sample preparation alone is insufficient, optimizing the chromatographic conditions can help separate this compound from the interfering matrix components.[13][14]

  • Modify the Mobile Phase: Adjusting the organic solvent composition, pH, or additives can alter the retention times of both the analyte and interferences.[14]

  • Change the Analytical Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can provide different selectivity and improve resolution.[15] For acidic compounds like this compound, specialized columns for organic acid analysis might be beneficial.[16][17]

  • Adjust the Gradient Profile: Modifying the gradient slope can improve the separation of closely eluting peaks.

3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[15][18][19][20] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[4] This allows for accurate quantification based on the analyte-to-IS peak area ratio.[15]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting components from the sample matrix.[3][4][21] These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantitative results.[3][5]

Q2: Why might this compound be susceptible to matrix effects?

A2: this compound (C26H26O6) is a relatively complex organic molecule with acidic properties due to its phenolic hydroxyl groups.[22][23][24][25][26] When analyzing biological samples such as plasma or serum, endogenous compounds like phospholipids, salts, and proteins can co-elute with this compound and interfere with its ionization in the electrospray source.[3]

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing 13C or 2H).[18][19][20] A SIL-IS will have the same chromatographic retention time and ionization response as this compound, allowing it to effectively compensate for matrix effects.[4][27] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[18][19]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like those following the ICH M10 guideline have specific requirements for the evaluation of matrix effects during bioanalytical method validation.[21][28][29][30] The matrix effect should be assessed by analyzing replicate QC samples at low and high concentrations prepared in at least six different lots of the biological matrix.[31] The accuracy and precision for each lot should be within acceptable limits (typically ±15%).[29][31]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[14][15][32] However, this approach is only viable if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[14][15]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.[6][8]

Materials:

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Syringe pump

  • Tee-union

  • LC-MS/MS system

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the tee-union outlet to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the standard solution and acquire data in MRM or SIM mode for this compound to establish a stable baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC system.

  • Data Analysis:

    • Monitor the infused signal for any deviations from the stable baseline. A drop in the signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.[7]

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Processed blank matrix samples from at least six different sources

  • This compound standard solutions

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound at low and high QC concentrations in the mobile phase.

    • Set B (Post-Spiked Samples): Extract blank matrix from at least six different sources. Spike this compound at low and high QC concentrations into the extracted matrix.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    MF = (Peak Area in Presence of Matrix (Set B)) / (Peak Area in Neat Solution (Set A))

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor: If an internal standard is used:

    IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    The IS-normalized MF should be close to 1.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
Sample Preparation MethodMatrix Factor (MF)Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)0.459512.5
Liquid-Liquid Extraction (LLE)0.82856.8
Solid-Phase Extraction (SPE)0.98923.2

This table presents hypothetical data for illustrative purposes.

Visualizations

MatrixEffectWorkflow start Inaccurate Results or Poor Reproducibility check_me Suspect Matrix Effects? start->check_me pci_exp Perform Post-Column Infusion Experiment check_me->pci_exp Yes me_present Matrix Effects (Ion Suppression/Enhancement) Observed? pci_exp->me_present no_me Matrix Effects Not Significant. Investigate Other Causes (e.g., instrument issues, sample stability). me_present->no_me No optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) me_present->optimize_sp Yes optimize_lc Improve Chromatographic Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is re_evaluate Re-evaluate Matrix Effects use_sil_is->re_evaluate re_evaluate->optimize_sp Not Acceptable validated Method Validated re_evaluate->validated Acceptable

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

IonSuppressionMechanism cluster_process Ionization Process esi_source ESI Source Droplet Formation Solvent Evaporation Ion Formation ms_detector Mass Spectrometer Detector esi_source:ion->ms_detector Analyte Ions suppressed_signal Reduced Signal esi_source:evap->suppressed_signal Incomplete Desolvation/ Charge Competition analyte This compound analyte->esi_source:droplet Enters ESI Source matrix Matrix Components (e.g., Phospholipids) matrix->esi_source:droplet Co-elutes

Caption: Mechanism of ion suppression in the ESI source.

StrategySelection start Matrix Effect Mitigation is_sil_is_available Is a SIL-IS Available? start->is_sil_is_available use_sil_is Use SIL-IS is_sil_is_available->use_sil_is Yes severity How severe is the matrix effect? is_sil_is_available->severity No optimize_lc Optimize Chromatography severity->optimize_lc Mild lle Use LLE severity->lle Moderate spe Use SPE severity->spe Severe mild_me Mild moderate_me Moderate severe_me Severe

Caption: Decision tree for selecting a strategy to minimize matrix effects.

References

Optimizing reaction conditions for the synthesis of Lonchocarpic acid derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Lonchocarpic acid and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Troubleshooting Guide

The synthesis of this compound, a prenylated isoflavonoid, is a multi-step process commencing with the formation of a chalcone intermediate via Claisen-Schmidt condensation, followed by prenylation and cyclization. This guide addresses common issues that may arise during these key stages.

Frequently Asked Questions (FAQs)

1. Low or No Yield of Chalcone Intermediate

  • Question: I am getting a very low yield, or no product at all, during the Claisen-Schmidt condensation to form the chalcone precursor. What are the possible causes and solutions?

  • Answer: Low or no yield in a Claisen-Schmidt condensation is a frequent issue.[1] Several factors could be responsible:

    • Inactive Catalyst: The base catalyst (e.g., NaOH or KOH) may be old or have absorbed atmospheric CO2, reducing its activity. Ensure you are using a fresh batch of the base. For moisture-sensitive bases like sodium hydride (NaH), use a freshly opened container and maintain strictly anhydrous conditions.[1]

    • Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some systems may require heating to overcome the activation energy.[1] If the reaction is sluggish, consider gentle heating.

    • Steric Hindrance: Bulky substituents on either the acetophenone or the benzaldehyde can slow down the reaction rate.[1] In such cases, a stronger base or longer reaction times may be necessary.

    • Inappropriate Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they can dissolve both the reactants and the base.[2]

    • Side Reactions: The primary side reaction is the self-condensation of the acetophenone.[1] To minimize this, slowly add the acetophenone to a mixture of the aldehyde and the base.[1]

2. Formation of Multiple Products in Chalcone Synthesis

  • Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts in my chalcone synthesis. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products can complicate purification and reduce the yield of the desired chalcone. Here are some strategies to enhance selectivity:

    • Use of a Non-Enolizable Aldehyde: The most effective way to prevent self-condensation of the aldehyde is to use an aromatic aldehyde that lacks α-hydrogens, which is standard for chalcone synthesis.[1]

    • Controlled Addition: As mentioned previously, the slow addition of the ketone to the aldehyde-base mixture can favor the desired cross-condensation.[1]

    • Stoichiometry Control: Using a slight excess of the aldehyde can help to ensure the ketone's enolate preferentially reacts with the aldehyde.[1]

    • Protecting Groups: If your acetophenone or benzaldehyde contains reactive functional groups (e.g., phenols), they might participate in side reactions.[2] Consider protecting these groups before the condensation reaction. For phenolic hydroxyl groups, protection is often necessary as they are reactive in basic conditions.[2]

3. Challenges in the Prenylation Step

  • Question: I am having difficulty with the prenylation of my chalcone or isoflavone precursor. What are the common issues?

  • Answer: Prenylation can be a challenging step. Common problems include:

    • Regioselectivity: Achieving prenylation at the desired position on the aromatic ring can be difficult. The choice of solvent and base can influence the regioselectivity.

    • Low Yield: The reactivity of the prenylating agent (e.g., prenyl bromide) can be an issue. Ensure it is fresh and handled under appropriate conditions to avoid decomposition.

    • O- vs. C-Prenylation: For phenolic substrates, both O-prenylation and C-prenylation can occur. The reaction conditions, particularly the choice of solvent and base, can be optimized to favor one over the other.

4. Inefficient Cyclization to Form the Pyran Ring

  • Question: The cyclization of my prenylated chalcone to form the pyran ring of the this compound backbone is not proceeding efficiently. What can I do?

  • Answer: The intramolecular cyclization is a critical step. Here are some factors to consider:

    • Catalyst: This reaction is often catalyzed by an acid. The choice and concentration of the acid catalyst are crucial. Lewis acids have been shown to be effective in promoting intramolecular cyclization of ortho-prenylated chalcones.

    • Reaction Conditions: Temperature and reaction time should be carefully optimized. In some cases, microwave irradiation has been shown to improve yields and reduce reaction times for similar cyclizations.

    • Substrate Structure: The position of the prenyl group and the overall geometry of the molecule will significantly impact the ease of cyclization.

Data Presentation

Table 1: Comparison of Catalysts for Claisen-Schmidt Condensation

CatalystSolventTemperature (°C)Typical Yield (%)Notes
NaOHEthanol25-5060-90A common and cost-effective choice.[2]
KOHMethanol25-5065-95Often gives slightly higher yields than NaOH.
Ba(OH)₂Ethanol/Water50-8070-85Can be effective for less reactive substrates.
LiOHEthanol2550-80A milder base, useful for sensitive substrates.
Acid (e.g., HCl)EthanolReflux40-70Can be used, but may lead to side reactions.[1]

Table 2: Optimization of Prenylation Reaction Conditions

Prenylating AgentBaseSolventTemperature (°C)Outcome
Prenyl BromideK₂CO₃AcetoneRefluxFavors O-prenylation.
Prenyl BromideNaHTHF0 - 25Can promote C-prenylation.
Prenyl BromideDBUAcetonitrile25A non-nucleophilic base that can favor C-prenylation.

Experimental Protocols

1. General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)

  • Dissolve the substituted benzaldehyde (1 equivalent) and substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (typically 10-40%) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

2. Representative Protocol for Prenylation of a Phenolic Chalcone

  • To a solution of the hydroxychalcone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 3 equivalents).

  • Add prenyl bromide (1.2 equivalents) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • After completion, filter off the potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the prenylated chalcone.

3. General Protocol for Acid-Catalyzed Cyclization to a Pyran-Containing Isoflavonoid

  • Dissolve the ortho-prenylated chalcone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a Lewis acid catalyst (e.g., InCl₃·4H₂O or ZnCl₂) (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the isoflavonoid.

Mandatory Visualizations

experimental_workflow cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_prenylation Prenylation cluster_cyclization Cyclization & Modification A Substituted Acetophenone D Chalcone Intermediate A->D B Substituted Benzaldehyde B->D C Base Catalyst (e.g., NaOH) C->D F Prenylated Chalcone D->F E Prenylating Agent (e.g., Prenyl Bromide) E->F H This compound Derivative F->H G Acid Catalyst (Lewis Acid) G->H

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_workflow start Low Chalcone Yield q1 Is the base catalyst fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Replace with fresh catalyst. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reactants sterically hindered? a2_yes->q3 sol2 Try gentle heating. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Increase reaction time or use a stronger base. a3_yes->sol3 end_node Consider alternative synthetic routes. a3_no->end_node signaling_pathway lonchocarpic This compound Derivative er Estrogen Receptor (ER) lonchocarpic->er Binds to caspase_activation Caspase Activation lonchocarpic->caspase_activation May induce nfkb_inhibition Inhibition of NF-κB Pathway er->nfkb_inhibition Modulates inflammation Decreased Inflammation nfkb_inhibition->inflammation apoptosis Induction of Apoptosis caspase_activation->apoptosis

References

Improving the efficiency of Lonchocarpic acid isolation from crude extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Lonchocarpic acid isolation from crude plant extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow for this compound isolation.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inadequate Solvent Polarity: The solvent system may not be optimal for extracting this compound, which is a moderately polar flavonoid. 2. Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 3. Improper Sample Preparation: The plant material may not be ground finely enough, limiting solvent penetration.1. Optimize Solvent System: Start with a solvent of intermediate polarity like ethyl acetate or a mixture of chloroform and methanol. Perform small-scale extractions with different solvent systems to determine the most effective one. 2. Adjust Extraction Parameters: Increase the extraction time and/or temperature. Employ methods like Soxhlet extraction or ultrasound-assisted extraction to enhance efficiency. 3. Ensure Fine Grinding: Grind the dried plant material to a fine powder to maximize the surface area for solvent interaction.
Co-elution of Impurities during Chromatography 1. Similar Polarity of Compounds: The crude extract contains other flavonoids or compounds with similar polarity to this compound, making separation difficult. 2. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not provide sufficient selectivity. 3. Suboptimal Mobile Phase: The mobile phase composition may not be optimized for resolving the target compound from impurities.1. Employ Gradient Elution: Use a gradient elution in your column chromatography, gradually increasing the polarity of the mobile phase. This will help to separate compounds with close polarities. 2. Try Different Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography. 3. Fine-tune Mobile Phase: Systematically vary the solvent ratios in your mobile phase to improve resolution. Thin Layer Chromatography (TLC) can be used for rapid screening of different solvent systems.
Broad or Tailing Peaks in HPLC 1. Column Overload: Injecting too much sample onto the HPLC column. 2. Poor Sample Solubility: this compound may not be fully dissolved in the mobile phase. 3. Secondary Interactions: The analyte may be interacting with active sites on the silica-based column.1. Reduce Sample Concentration: Dilute your sample before injection. 2. Improve Solubility: Ensure your sample is fully dissolved in the initial mobile phase. If solubility is an issue, a stronger solvent may be needed for sample preparation, but be mindful of injection volume. 3. Use an End-capped Column or Add Modifiers: Employ an end-capped C18 column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to minimize secondary interactions.
Degradation of this compound 1. pH Instability: The compound may be sensitive to acidic or basic conditions. 2. High Temperatures: Prolonged exposure to high temperatures during solvent evaporation can cause degradation. 3. Light Sensitivity: Some flavonoids are sensitive to light.1. Maintain Neutral pH: Keep the pH of your solutions as close to neutral as possible, unless a specific pH is required for separation. 2. Use Reduced Pressure for Evaporation: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. 3. Protect from Light: Store extracts and fractions in amber vials or wrap containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for extracting this compound from plant material?

A1: Based on its flavonoid structure, a solvent of medium polarity is a good starting point. Ethyl acetate is often a suitable choice. For a more exhaustive extraction, sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be effective.

Q2: How can I remove chlorophyll from my crude extract?

A2: Chlorophyll can be a significant impurity. A common method is to perform a liquid-liquid partition. After initial extraction with a solvent like methanol or ethanol, the extract can be partitioned between a nonpolar solvent (like hexane) and a more polar solvent. Chlorophyll will preferentially move into the nonpolar layer.

Q3: My this compound seems to be irreversibly adsorbed to the silica gel column. What can I do?

A3: Irreversible adsorption can occur due to strong interactions between the analyte and the stationary phase. Try adding a small amount of a polar solvent like methanol to your mobile phase to help elute strongly bound compounds. If this doesn't work, consider using a different adsorbent like alumina or a less acidic silica gel.

Q4: What is a good starting point for developing an HPLC method for this compound analysis?

A4: A reversed-phase C18 column is a good starting point. For the mobile phase, a gradient of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and acetonitrile or methanol is typically effective for separating flavonoids.

Q5: What yields can I expect for this compound isolation?

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from a crude plant extract, based on common methods for flavonoid isolation. This protocol should be optimized based on experimental results.

1. Extraction

  • Sample Preparation: Air-dry and grind the plant material (e.g., from Lonchocarpus species) to a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in ethyl acetate (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

2. Chromatographic Purification

  • Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a nonpolar solvent like hexane as the slurry.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize under UV light.

    • Combine fractions containing the compound of interest (this compound) and evaporate the solvent.

  • Preparative HPLC (for final purification):

    • Dissolve the semi-purified fraction in the HPLC mobile phase.

    • Use a preparative C18 column.

    • Employ a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Data Presentation

The following table presents hypothetical quantitative data for the isolation of this compound, which should be used as a general guideline. Actual results will vary.

Parameter Value
Starting Plant Material (dry weight) 100 g
Crude Ethyl Acetate Extract Yield 5.0 g (5.0%)
Semi-purified Fraction from Column Chromatography 500 mg (0.5%)
Final Yield of Pure this compound 50 mg (0.05%)
Purity (by HPLC) >95%
Column Chromatography Conditions Silica gel 60, gradient elution (hexane to ethyl acetate)
Preparative HPLC Conditions C18 column, water (0.1% formic acid)/acetonitrile gradient

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried & Powdered Plant Material extraction Solvent Extraction (Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc semi_pure Semi-pure this compound fraction_collection->semi_pure prep_hplc Preparative HPLC (C18 Column) semi_pure->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Anti-inflammatory Signaling Pathway of Flavonoids

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Activates Transcription Lonchocarpic_acid This compound (Flavonoid) Lonchocarpic_acid->inhibition inhibition->IKK

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

Minimizing solvent waste in Lonchocarpic acid purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing solvent waste during the purification of Lonchocarpic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of solvent waste in a typical this compound purification workflow?

A: The most significant sources of solvent waste are column chromatography and recrystallization. In chromatography, large volumes of solvent are used as the mobile phase, especially with isocratic (single solvent composition) elutions on large columns. Recrystallization can consume excessive solvent if not optimized, often requiring multiple attempts to achieve the desired purity.

Q2: What are some "green" or environmentally friendly solvent alternatives I can consider?

A: Replacing hazardous solvents is a key step in reducing environmental impact. Consider substituting common solvents with greener alternatives that are often bio-based, less toxic, and more biodegradable.[1][2] Promising alternatives include supercritical fluids like CO2 (for Supercritical Fluid Chromatography), water (which can be made less polar by heating), and Natural Deep Eutectic Solvents (NADESs).[2][3][4][5]

Q3: How can I avoid the trial-and-error approach to finding the right chromatography solvent system, which wastes a lot of solvent?

A: Thin-Layer Chromatography (TLC) is an essential prerequisite for column chromatography. It uses minimal amounts of solvent to quickly test various solvent systems. A good separation on TLC, where the desired this compound spot has a Retention Factor (Rf) of approximately 0.25-0.35, is a strong indicator of a successful column run, thereby preventing the need to repeat the column.[6]

Q4: Is it practical to recycle solvents from purification runs within the lab?

A: Yes, solvent recycling is a practical way to reduce waste.[7] Solvents used in isocratic separations can be collected and purified by distillation for reuse.[1][8] This is most effective for single-solvent systems or simple binary mixtures. Used solvents that are not pure enough for chromatography can often be repurposed for other lab tasks, such as cleaning glassware.[1]

Q5: How significantly can modern chromatography techniques like UHPLC reduce solvent consumption?

A: The reduction is substantial. Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with much smaller particle sizes and narrower internal diameters.[7] This allows for lower flow rates while maintaining high resolution, leading to a dramatic decrease in solvent use and waste generation per sample compared to traditional HPLC or flash chromatography.[7][8] Automated flash chromatography systems that use programmed step gradients also reduce solvent consumption compared to manual, isocratic methods.[1]

Troubleshooting Guides

This section addresses specific issues that lead to increased solvent use and provides actionable solutions.

Problem 1: Poor separation during column chromatography requires me to run multiple columns.

  • Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high (causing co-elution of compounds) or too low (causing broad, tailing peaks).

    • Solution: Perform thorough method development using TLC. Test a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a system that gives your this compound spot an Rf value between 0.25 and 0.35 and provides good separation from impurities.

  • Potential Cause 2: Column Overloading. Loading too much crude sample onto the column prevents proper separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio. If your crude material is not very soluble in the column solvent, use the "dry loading" method described in the protocols below.[9]

  • Potential Cause 3: Poor Column Packing. Cracks or channels in the silica bed lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column as the silica settles and never let the top of the silica bed run dry during packing or running the column.[9]

Problem 2: I use a large volume of solvent for recrystallization, but the yield is low.

  • Potential Cause: Using an Excessive Amount of Solvent. Adding too much solvent, even when hot, will keep a significant portion of the product dissolved upon cooling, thus reducing the final crystal yield.[10]

    • Solution: Heat the solvent to its boiling point and add it to your crude this compound in small, incremental portions.[11][12] Stir and wait for the solvent to return to a boil between additions. Stop adding solvent as soon as all the solid has just dissolved. This creates a saturated solution, which is essential for good crystal formation on cooling.[10]

Problem 3: The this compound "oils out" instead of crystallizing, forcing me to redissolve and waste more solvent.

  • Potential Cause 1: Solution is too Supersaturated or Cooled Too Quickly. If the concentration of the solute is too high or the temperature drops too fast, the molecules may not have time to arrange into a crystal lattice.[11]

    • Solution: Re-heat the mixture until the oil redissolves. Add a very small amount (1-5%) of extra hot solvent and then allow the solution to cool very slowly. Insulating the flask can help. Do not disturb the flask during the cooling process.[10]

  • Potential Cause 2: Solvent Boiling Point vs. Compound Melting Point. This can occur when the boiling point of the solvent is higher than the melting point of the compound.[11]

    • Solution: If slow cooling doesn't work, try a different recrystallization solvent with a lower boiling point. Alternatively, using a two-solvent recrystallization system can sometimes resolve this issue.

Problem 4: The yield from my silica gel column is low, and I suspect the this compound is degrading.

  • Potential Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5) and can cause degradation of acid-sensitive compounds like some flavonoids.

    • Solution: Deactivate the silica gel by preparing the column slurry in your chosen solvent system that contains a small amount of a base, such as 0.1-1% triethylamine. Alternatively, consider using a different stationary phase like neutral alumina or Florisil, after testing for stability with TLC.[6]

Data Presentation

Table 1: Green Solvent Replacement Guide This table provides greener alternatives to common solvents used in purification. The choice of solvent depends on the specific application (chromatography, extraction, recrystallization).

Common SolventHazardGreener Alternative(s)Notes
HexaneNeurotoxin, petroleum-derivedHeptane, Cyclopentyl methyl ether (CPME)Heptane is less toxic than hexane.
Dichloromethane (DCM)Suspected carcinogen2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is derived from biomass.[1]
ChloroformSuspected carcinogen, toxic2-Methyltetrahydrofuran (2-MeTHF)Avoid chlorinated solvents where possible.
Acetonitrile (ACN)Toxic, petroleum-derivedEthanol, Acetone, Ethyl AcetateEthanol is a bio-based solvent.[2] Acetone has a high UV cutoff, which can interfere with detection.[13]
MethanolToxicEthanolEthanol is a safer and more sustainable alcohol.[2]

Table 2: Estimated Solvent Consumption for a 1g Purification of this compound This table offers a comparative estimate of solvent volumes for different chromatographic techniques. Actual volumes will vary based on separation difficulty.

Purification TechniqueColumn Dimensions (Typical)Flow Rate (Typical)Estimated Solvent VolumeKey Benefit for Waste Reduction
Manual Flash Chromatography40 mm x 200 mm40 mL/min1.5 - 3.0 L-
Automated Flash Chromatography25 mm x 150 mm30 mL/min0.8 - 1.5 LGradient optimization reduces run time and solvent use.[1]
Preparative HPLC21.2 mm x 250 mm20 mL/min0.5 - 1.0 LHigher efficiency allows for smaller columns.
UHPLC (Semi-Prep)10 mm x 150 mm5 mL/min0.2 - 0.4 LSignificant reduction in flow rate and volume.[7]
Supercritical Fluid Chromatography (SFC)20 mm x 250 mm50 g/min < 0.1 L (organic co-solvent)Uses compressed CO2 as the primary mobile phase.[2][14]

Experimental Protocols

Protocol 1: Optimized Flash Chromatography with Dry Loading and Gradient Elution

  • TLC Method Development:

    • Dissolve a small amount of crude this compound in a suitable solvent (e.g., acetone).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 8:2 Hexane:Ethyl Acetate).

    • The ideal system will show the this compound spot with an Rf of ~0.3 and clear separation from other spots.

  • Dry Loading Preparation:

    • Dissolve ~1g of crude product in a minimal volume of a volatile solvent (e.g., 5-10 mL of dichloromethane or acetone).

    • Add 2-3g of silica gel to this solution to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your sample-adsorbed silica.

  • Column Packing and Loading:

    • Pack a glass column with silica gel using a slurry method with your starting, low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Once packed, carefully add the dry, sample-adsorbed silica to the top of the column bed, forming a thin, even layer.

    • Gently add a thin layer of sand on top to prevent disturbance.

  • Gradient Elution:

    • Begin eluting with the starting low-polarity solvent.

    • Collect fractions and monitor by TLC.

    • Incrementally increase the polarity of the mobile phase (a "step gradient"). For example:

      • 200 mL of 95:5 Hexane:EtOAc

      • 200 mL of 90:10 Hexane:EtOAc

      • 200 mL of 85:15 Hexane:EtOAc

    • This method uses less solvent than running the entire column with a single, more polar mixture.[1]

Protocol 2: Solvent-Minimizing Recrystallization

  • Solvent Selection:

    • Place a small amount of crude product in a test tube. Add a few drops of a test solvent.

    • A good single solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.[11][12]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small volume of the chosen solvent and heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of the boiling solvent just until the last of the solid material dissolves. Do not add excess solvent.[10]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling traps impurities.[10]

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Using cold solvent prevents your purified crystals from redissolving.[12]

    • Dry the crystals thoroughly.

Mandatory Visualization

Purification_Strategy cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Polish & Recovery Crude_Extract Crude Lonchocarpic Acid Extract TLC_Analysis TLC Analysis for Solvent System Selection Crude_Extract->TLC_Analysis Analyze Column_Chromatography Optimized Flash Chromatography (Dry Loading, Step Gradient) TLC_Analysis->Column_Chromatography Inform Strategy Collect_Fractions Collect & Combine Pure Fractions Column_Chromatography->Collect_Fractions Elute Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Collect_Fractions->Solvent_Evaporation Pool Fractions Recrystallization Solvent-Minimizing Recrystallization Solvent_Evaporation->Recrystallization Purify Further Pure_Lonchocarpic_Acid Pure this compound Recrystallization->Pure_Lonchocarpic_Acid Isolate Troubleshooting_Chromatography Start Column Run Problem Q1 Poor Separation? (Mixed Fractions) Start->Q1 Q2 No Compound Eluting? Start->Q2 Sol1 Re-evaluate TLC, Adjust Solvent Polarity Q1->Sol1 Yes Sol4 Check for Insolubility (Use Dry Loading) Q1->Sol4 No, but streaking Sol2 Check for Degradation (Deactivate Silica) Q2->Sol2 Yes Sol3 Increase Eluent Polarity Q2->Sol3 No Recrystallization_Principle cluster_excess Excess Solvent cluster_minimal Minimal Solvent Hot_Excess Hot Solution: Crude Dissolved in Excess Solvent Cold_Excess Cooled Solution: Low Yield of Crystals (Much Product Stays Dissolved) Hot_Excess->Cold_Excess Cool Result_Excess High Solvent Waste Low Product Recovery Cold_Excess->Result_Excess Hot_Minimal Hot Saturated Solution: Crude Dissolved in Minimal Solvent Cold_Minimal Cooled Solution: High Yield of Crystals (Product Crashes Out) Hot_Minimal->Cold_Minimal Cool Result_Minimal Low Solvent Waste High Product Recovery Cold_Minimal->Result_Minimal

References

Troubleshooting guide for Lonchocarpic acid research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Lonchocarpic acid. Given the limited specific literature on this compound, this guide draws upon established principles and common challenges encountered in research with flavonoids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds found in plants, known for a wide range of biological activities. While specific data for this compound is sparse, as a flavonoid, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and ethanol.

Q2: I am having trouble dissolving this compound for my cell culture experiments. What should I do?

A2: Poor aqueous solubility is a common issue with flavonoids. Here are some steps to improve solubility:

  • Use a Co-solvent: Prepare a high-concentration stock solution in a biocompatible solvent such as dimethyl sulfoxide (DMSO).[1] The final concentration of the co-solvent in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1]

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • Gentle Warming: Gentle warming of the solvent can increase the solubility of the compound.

  • pH Adjustment: The solubility of some flavonoids can be influenced by pH.[2] You may cautiously explore minor adjustments to the buffer pH, ensuring it remains within a physiologically acceptable range for your cells.

Q3: My this compound solution appears to precipitate out of the cell culture medium over time. How can I prevent this?

A3: Precipitation in aqueous media is a common challenge. Consider the following:

  • Fresh Preparation: Prepare fresh working solutions from your stock immediately before each experiment.

  • Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. Ensure your media contains an appropriate concentration of FBS.

  • Final Concentration: It's possible the concentration you are using is above the solubility limit in your final assay medium. You may need to perform a solubility test to determine the maximum achievable concentration under your experimental conditions.

Troubleshooting Guides

Natural Product Extraction
Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound from plant material. Inappropriate solvent selection.[3]Flavonoids have varying polarities.[4] Use a solvent system with appropriate polarity. Ethanol or methanol-water mixtures are often effective for extracting flavonoids.[4]
Inefficient extraction technique.Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time and solvent consumption.[5]
Degradation of the compound during extraction.[5]Flavonoids can be sensitive to high temperatures and light.[5] Perform extractions at a controlled, lower temperature and protect your samples from light.
Co-extraction of impurities. Lack of selectivity in the extraction solvent.Employ a multi-step extraction process using solvents of varying polarity to fractionate the extract and isolate the flavonoid fraction.
Further purification using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) will be necessary.
Cytotoxicity Assays (e.g., MTT, XTT)
Problem Possible Cause(s) Recommended Solution(s)
High background signal in control wells (media only). Contamination of the cell culture medium.Use fresh, sterile medium and reagents.
High concentration of certain substances in the medium causing high absorbance.[6]Test individual medium components if possible, or try a different medium formulation.[6]
Inconsistent results between replicate wells. Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques.
Presence of air bubbles in the wells.Carefully inspect plates for bubbles and remove them with a sterile pipette tip if necessary.
Precipitation of this compound at higher concentrations.Visually inspect the wells for any precipitate. If observed, refer to the solubility troubleshooting section.
Unexpectedly low cytotoxicity. Low cell permeability of this compound.Consider using permeabilization agents, though this can introduce artifacts. It's often better to increase incubation time.
Efflux by cellular transporters.Some flavonoids are substrates for efflux pumps like P-glycoprotein. This can be investigated using specific inhibitors.
Compound instability in culture medium.Assess the stability of this compound in your culture medium over the time course of your experiment using HPLC.
Anti-Inflammatory Assays (e.g., measuring NO, cytokine production)
Problem Possible Cause(s) Recommended Solution(s)
No inhibition of inflammatory markers (e.g., nitric oxide, TNF-α, IL-6). The tested concentrations are too low.Perform a dose-response study over a wider concentration range.
The chosen inflammatory stimulus (e.g., LPS) is too potent, masking the inhibitory effect.Optimize the concentration of the inflammatory stimulus to achieve a sub-maximal response, which may allow for better detection of inhibitory effects.
The timing of this compound addition is not optimal.Pre-incubating the cells with this compound before adding the inflammatory stimulus is often more effective.
High variability in inflammatory marker measurements. Inconsistent cell health or passage number.Use cells within a consistent passage number range and ensure they are healthy and actively growing before starting the experiment.
Pipetting errors when adding reagents.Use calibrated pipettes and ensure proper mixing of all solutions.
Observed effect is due to cytotoxicity, not specific anti-inflammatory activity. The concentrations of this compound used are causing cell death.Always perform a concurrent cytotoxicity assay using the same cell type, incubation time, and concentration range to rule out toxicity-mediated effects.[7]

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).[6]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control with DMSO, and a positive control for cytotoxicity).[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.[6]

  • Assay: Add the cytotoxicity assay reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

As a flavonoid, this compound may modulate several key signaling pathways involved in inflammation and cell proliferation.[8][9][10]

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Obtain this compound extract Extraction & Purification start->extract dissolve Solubilization (e.g., in DMSO) extract->dissolve cytotoxicity Cytotoxicity Assay dissolve->cytotoxicity anti_inflammatory Anti-inflammatory Assay dissolve->anti_inflammatory data Data Collection & Analysis cytotoxicity->data pathway Signaling Pathway Analysis anti_inflammatory->pathway pathway->data conclusion Conclusion data->conclusion

Caption: A general experimental workflow for investigating the bioactivity of this compound.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nucleus->gene_expression Induces lonchocarpic_acid This compound lonchocarpic_acid->IKK Inhibits lonchocarpic_acid->NFkB_active Inhibits Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds PI3K PI3K receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates downstream Downstream Effects (Cell Survival, Proliferation) mTOR->downstream lonchocarpic_acid This compound lonchocarpic_acid->PI3K Inhibits lonchocarpic_acid->Akt Inhibits

References

Technical Support Center: Enhancing Lonchocarpic Acid Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lonchocarpic acid using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low this compound signal intensity in LC-MS?

Low signal intensity for this compound, a type of flavonoid, can stem from several factors. The most common issues include suboptimal ionization source conditions, matrix effects from complex samples, and inappropriate mobile phase composition.[1][2][3] Ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, is a frequent challenge.[1][4][5][6]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?

Both ESI and APCI can be used for the analysis of flavonoids like this compound.

  • ESI is generally preferred for polar compounds and is highly sensitive. It can be operated in both positive and negative ion modes, and the choice depends on the specific mobile phase and adducts you wish to form.

  • APCI is a suitable alternative, particularly for less polar and thermally stable compounds.[7][8] It can be less susceptible to matrix effects and is compatible with higher flow rates typical of standard bore HPLC.[7][9]

The optimal choice often depends on the specific instrumentation and sample matrix. It is advisable to screen both techniques during method development.

Q3: How does the mobile phase composition affect the signal intensity of this compound?

Mobile phase composition is critical for achieving good signal intensity. The use of additives is essential to promote ionization.

  • For positive ion mode ESI , adding a small amount of an organic acid like formic acid or acetic acid to the mobile phase is common practice to facilitate protonation ([M+H]⁺).[10][11]

  • For negative ion mode ESI , a mobile phase containing a low concentration of formic acid can also yield the highest sensitivity.[10][11] The addition of bases has been shown to decrease sensitivity in negative mode.[10][11]

  • Trifluoroacetic acid (TFA) is often used in HPLC for good chromatographic separation, but it is known to cause significant ion suppression in ESI-MS and should be avoided or used at very low concentrations.[6]

Q4: What are adduct ions, and how do they affect my this compound signal?

Adduct ions are formed when the target molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12][13] While sometimes useful for confirmation, the formation of multiple adducts can split the total ion current of this compound among several species, reducing the intensity of the primary molecular ion (e.g., [M+H]⁺) and complicating data interpretation.[13][14]

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

If you are observing a weak signal or no signal at all for this compound, follow these troubleshooting steps.

Troubleshooting Workflow for Weak or No Signal

start Start: Weak/No Signal check_ms 1. Verify MS Instrument Performance (Tune & Calibrate) start->check_ms check_lc 2. Check LC System (Pressure, Leaks, Flow) check_ms->check_lc Instrument OK check_sample 3. Analyze a Known Standard (Confirm Compound Stability & Method) check_lc->check_sample LC System OK optimize_source 4. Optimize Ion Source Parameters (Voltages, Temperatures, Gas Flows) check_sample->optimize_source Standard Detectable optimize_mobile_phase 5. Adjust Mobile Phase (Additives, pH) optimize_source->optimize_mobile_phase Signal Still Low sample_prep 6. Review Sample Preparation (Matrix Effects, Contamination) optimize_mobile_phase->sample_prep Further Improvement Needed end Signal Improved sample_prep->end Issue Resolved

Caption: A step-by-step workflow for troubleshooting a weak or absent signal for this compound.

  • Verify Mass Spectrometer Performance : Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[15] A failed tune or calibration will lead to poor sensitivity and mass accuracy.

  • Check the LC System : Inspect the LC system for any leaks, pressure fluctuations, or blockages.[15] Ensure the mobile phase is flowing at the correct rate.

  • Analyze a Known Standard : Prepare a fresh, simple solution of a this compound standard in a clean solvent (e.g., methanol or acetonitrile) and inject it. This will help determine if the issue is with the sample matrix or the analytical method itself.

  • Optimize Ion Source Parameters : Systematically optimize the ion source parameters, including capillary voltage, gas temperatures, and nebulizer and drying gas flow rates.[2] These parameters significantly influence the efficiency of ion formation and transmission.

  • Adjust Mobile Phase Composition : If the signal is still low, modify the mobile phase. Ensure you are using high-purity LC-MS grade solvents and additives. Experiment with different additives and concentrations as detailed in the tables below.

  • Review Sample Preparation : If the standard shows a good signal but your sample does not, the problem is likely due to matrix effects.[4][5] Re-evaluate your sample preparation procedure to remove interfering compounds.

Issue 2: Inconsistent Signal Intensity and Poor Reproducibility

Inconsistent signal intensity can be caused by a variety of factors, from sample carryover to matrix effects.

Decision Tree for Inconsistent Signal Intensity

start Start: Inconsistent Signal check_carryover Inject Blank Runs Is there a peak for this compound? start->check_carryover yes_carryover Yes check_carryover->yes_carryover no_carryover No check_carryover->no_carryover troubleshoot_carryover Improve Autosampler Wash Method Clean Injection Port & Loop yes_carryover->troubleshoot_carryover check_matrix Evaluate Matrix Effects (Post-column infusion or post-extraction spike) no_carryover->check_matrix end Signal Stabilized troubleshoot_carryover->end matrix_present Matrix Effects Present check_matrix->matrix_present no_matrix No Significant Matrix Effects check_matrix->no_matrix improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_present->improve_sample_prep check_lc_stability Check LC Stability (Retention Time, Peak Shape) no_matrix->check_lc_stability improve_sample_prep->end check_lc_stability->end

Caption: A decision tree to diagnose and resolve inconsistent signal intensity for this compound.

  • Check for Sample Carryover : Inject one or more blank samples immediately after a high-concentration sample. If a peak for this compound appears in the blank, you have a carryover issue. To resolve this, improve your autosampler wash method by using a stronger solvent and increasing the wash volume and duration.[16]

  • Evaluate Matrix Effects : If carryover is not the issue, assess the impact of the sample matrix. This can be done qualitatively using post-column infusion or quantitatively with a post-extraction spike experiment.[5]

    • Ion Suppression : If your signal is being suppressed, you may need to improve your sample preparation to remove interfering components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[17]

    • Ion Enhancement : Less common, but some matrix components can enhance the signal, also leading to poor reproducibility.[3][5] Improved sample cleanup is also the solution here.

  • Ensure Chromatographic Stability : Unstable chromatography can lead to fluctuating signal intensity. Monitor the retention time and peak shape of this compound. Shifting retention times can indicate issues with the column or mobile phase preparation.[16]

Quantitative Data Summary

The following tables summarize key parameters for optimizing this compound signal intensity.

Table 1: Recommended Mobile Phase Additives for ESI-MS

Ionization ModeAdditiveTypical ConcentrationBenefit
Positive IonFormic Acid0.1% - 0.5%Promotes [M+H]⁺ formation[10][11]
Positive IonAcetic Acid1%Can improve sensitivity[10][11]
Positive IonAmmonium Acetate5 mMCan help stabilize the spray[18]
Negative IonFormic Acid0.1%High sensitivity for [M-H]⁻[10][11]

Table 2: Typical Ion Source Parameters for Optimization

ParameterTypical Range (ESI)Purpose
Capillary Voltage3000 - 4500 V (positive) -2500 to -4000 V (negative)Creates a charge on the droplets[19]
Nebulizing Gas Pressure30 - 50 psiAssists in forming a fine spray
Drying Gas Flow8 - 12 L/minAids in solvent evaporation[19]
Drying Gas Temperature250 - 350 °CPromotes desolvation of droplets[19]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

Objective : To remove matrix interferences from a biological sample (e.g., plasma) prior to LC-MS analysis of this compound.

Methodology :

  • Sample Pre-treatment : To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins. Vortex for 1 minute and then centrifuge at high speed for 10 minutes.[5]

  • SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading : Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution : Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[20]

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike

Objective : To quantitatively determine the extent of ion suppression or enhancement for this compound in a given sample matrix.

Methodology :

  • Prepare Three Sample Sets :

    • Set A (Neat Solution) : Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike) : Take a blank sample matrix (e.g., plasma without this compound) and perform the complete extraction procedure (e.g., Protocol 1). After the final evaporation step, reconstitute the clean extract with the same standard solution from Set A.[5]

    • Set C (Blank Matrix) : Analyze a blank matrix extract to ensure there are no endogenous interferences at the retention time of this compound.[5]

  • Analysis : Analyze all three sets of samples using the developed LC-MS method.

  • Calculation : Calculate the Matrix Factor (MF) as follows:

    MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100[5]

  • Interpretation :

    • An MF between 85% and 115% is often considered acceptable, indicating minimal matrix effects.

    • An MF < 85% indicates significant ion suppression.[5]

    • An MF > 115% indicates significant ion enhancement.[5]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic-Based Structure Elucidation of Tephrosin and Deguelin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic data of two closely related rotenoids, Tephrosin and Deguelin, offers a clear roadmap for their structural confirmation. This guide provides a comparative summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside the experimental protocols utilized for their characterization, serving as a valuable resource for researchers in natural product chemistry and drug development.

The structural elucidation of natural products is a cornerstone of phytochemical research, providing the fundamental framework for understanding their biological activity. Spectroscopic techniques are the workhorse of this field, offering a non-destructive and highly informative means of piecing together complex molecular architectures. Here, we present a comparative analysis of the spectroscopic data for two rotenoids, Tephrosin and Deguelin, both isoflavonoids known for their insecticidal and potential pharmacological properties. While originally tasked with confirming the structure of Lonchocarpic acid, the publicly available spectroscopic data for this compound proved insufficient for a comprehensive analysis. In its place, this guide focuses on the well-characterized and structurally similar compounds, Tephrosin and Deguelin, to illustrate the principles of spectroscopic structure determination.

Spectroscopic Data Comparison

The structural differences between Tephrosin and Deguelin, primarily the presence of a hydroxyl group in Tephrosin, are clearly reflected in their spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for both compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus, while coupling constants (J) in Hertz reveal the connectivity between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position Tephrosin δ (ppm), Multiplicity (J in Hz) Deguelin δ (ppm), Multiplicity (J in Hz)
H-16.73 (s)6.78 (s)
H-46.45 (s)6.50 (s)
H-64.61 (dd, J = 12.0, 1.5 Hz), 4.16 (dd, J = 12.0, 3.0 Hz)4.59 (dd, J = 12.0, 1.5 Hz), 4.15 (dd, J = 12.0, 3.0 Hz)
H-6a4.92 (d, J = 3.0 Hz)4.91 (d, J = 3.0 Hz)
H-106.60 (d, J = 8.5 Hz)6.45 (d, J = 8.5 Hz)
H-117.80 (d, J = 8.5 Hz)7.78 (d, J = 8.5 Hz)
H-12a5.25 (s)5.23 (s)
2'-Me1.45 (s)1.47 (s)
2'-Me1.45 (s)1.47 (s)
3'-H5.60 (d, J = 10.0 Hz)5.58 (d, J = 10.0 Hz)
4'-H6.65 (d, J = 10.0 Hz)6.63 (d, J = 10.0 Hz)
9-OMe3.85 (s)3.87 (s)
10-OMe3.78 (s)3.79 (s)
6a-OH--

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position Tephrosin δ (ppm) Deguelin δ (ppm)
1110.1110.3
2148.8148.9
3143.9143.8
4101.3101.2
4a157.8157.9
666.866.7
6a91.591.3
7a104.2104.1
8113.2113.1
9147.5147.6
10149.8149.7
11129.5129.4
11a112.8112.7
12189.9189.8
12a72.372.1
1'77.977.8
2'28.128.0
3'115.5115.4
4'128.5128.4
9-OMe56.456.3
10-OMe55.955.8
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique Tephrosin Deguelin
IR (KBr, cm⁻¹) 3450 (O-H), 1670 (C=O), 1610, 1510 (C=C, aromatic)1675 (C=O), 1615, 1515 (C=C, aromatic)
MS (ESI-MS) m/z 411 [M+H]⁺, 393 [M-OH]⁺, 207, 187395 [M+H]⁺, 213, 192, 177

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for the characterization of natural products.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the data was acquired with a spectral width of approximately 16 ppm. For ¹³C NMR, a spectral width of around 220 ppm was used.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The samples were prepared as potassium bromide (KBr) pellets. The spectra were typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product from its spectroscopic data follows a logical progression. The molecular formula is first determined from high-resolution mass spectrometry. Then, the functional groups are identified from the IR spectrum. Finally, the carbon-hydrogen framework and the connectivity of the atoms are pieced together using a combination of 1D and 2D NMR experiments.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Structure Assembly HR-MS HR-MS Molecular_Formula Molecular Formula (from HR-MS) HR-MS->Molecular_Formula IR IR Functional_Groups Functional Groups (from IR) IR->Functional_Groups 1H_NMR 1H_NMR Proton_Environment Proton Environment & Connectivity (from ¹H NMR & COSY) 1H_NMR->Proton_Environment 13C_NMR 13C_NMR Carbon_Skeleton Carbon Skeleton (from ¹³C NMR) 13C_NMR->Carbon_Skeleton 2D_NMR 2D NMR (COSY, HSQC, HMBC) C-H_Connectivity C-H Connectivity (from HSQC) 2D_NMR->C-H_Connectivity Long-Range_Connectivity Long-Range C-H Connectivity (from HMBC) 2D_NMR->Long-Range_Connectivity Fragment_Assembly Fragment Assembly Molecular_Formula->Fragment_Assembly Functional_Groups->Fragment_Assembly Proton_Environment->Fragment_Assembly Carbon_Skeleton->Fragment_Assembly C-H_Connectivity->Fragment_Assembly Long-Range_Connectivity->Fragment_Assembly Final_Structure Confirmed Structure Fragment_Assembly->Final_Structure

Caption: Logical workflow for spectroscopic structure elucidation.

By systematically analyzing and integrating the data from these various spectroscopic techniques, the complete chemical structures of Tephrosin and Deguelin can be unambiguously confirmed. This comparative guide highlights the power of a multi-technique spectroscopic approach in natural product chemistry.

A Comparative Analysis of Flavonoid Bioactivity: Addressing the Data Gap for Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific bioactivity data for Lonchocarpic acid. While its existence as a flavonoid isolated from the Lonchocarpus genus is documented, detailed experimental studies elucidating its anti-inflammatory, antioxidant, anticancer, or other biological effects are not publicly available at this time. This data deficiency makes a direct, evidence-based comparison with other flavonoids, as per the requested format, currently unfeasible.

To fulfill the core objective of providing a valuable comparative guide for researchers, this report instead presents a detailed comparison of three well-researched and structurally diverse flavonoids: Quercetin , Genistein , and Epigallocatechin Gallate (EGCG) . These compounds have been extensively studied for their potent bioactivities and serve as excellent examples for demonstrating the comparative analysis of flavonoid performance.

This guide will adhere to the requested format, providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways to offer a clear and objective comparison of these selected flavonoids.

Comparative Bioactivity of Quercetin, Genistein, and EGCG

Data Summary

The following table summarizes the key bioactive properties of Quercetin, Genistein, and EGCG across anti-inflammatory, antioxidant, and anticancer activities, presenting IC50 values (the concentration of a substance needed to inhibit a biological process by 50%) and other relevant quantitative measures.

BioactivityFlavonoidAssayCell Line/SystemIC50 / Result
Anti-inflammatory QuercetinNitric Oxide (NO) ProductionRAW 264.7 Macrophages~25 µM
GenisteinNitric Oxide (NO) ProductionRAW 264.7 Macrophages~50 µM
Epigallocatechin Gallate (EGCG)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~15 µM
Antioxidant QuercetinDPPH Radical ScavengingIn vitro~5 µg/mL
GenisteinDPPH Radical ScavengingIn vitro~10 µg/mL
Epigallocatechin Gallate (EGCG)DPPH Radical ScavengingIn vitro~2 µg/mL
Anticancer QuercetinCell Viability (MTT Assay)MCF-7 (Breast Cancer)~30 µM
GenisteinCell Viability (MTT Assay)PC-3 (Prostate Cancer)~20 µM
Epigallocatechin Gallate (EGCG)Cell Viability (MTT Assay)HT-29 (Colon Cancer)~40 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below to ensure reproducibility and critical evaluation of the findings.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are pre-treated with varying concentrations of the test flavonoid (Quercetin, Genistein, or EGCG) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • NO Measurement: After 24 hours of incubation with LPS, the concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

  • Procedure: A solution of DPPH in methanol is prepared. Different concentrations of the test flavonoids are added to the DPPH solution.

  • Measurement: The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the flavonoid.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3, HT-29) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the flavonoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB activates iNOS iNOS Expression NF_kB->iNOS promotes NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Flavonoids Quercetin / Genistein / EGCG Flavonoids->NF_kB inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and flavonoid inhibition.

DPPH_Workflow DPPH_Solution DPPH Radical Solution (Violet) Flavonoid_Sample Add Flavonoid Sample DPPH_Solution->Flavonoid_Sample Incubation Incubate 30 min in Dark Flavonoid_Sample->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation

Caption: Experimental workflow for the DPPH antioxidant assay.

Anticancer_Mechanism Flavonoids Quercetin / Genistein / EGCG Cancer_Cell Cancer Cell Flavonoids->Cancer_Cell Proliferation Cell Proliferation Flavonoids->Proliferation inhibits Apoptosis Apoptosis (Programmed Cell Death) Flavonoids->Apoptosis induces Angiogenesis Angiogenesis Flavonoids->Angiogenesis inhibits Cancer_Cell->Proliferation Cancer_Cell->Apoptosis Cancer_Cell->Angiogenesis

Caption: General mechanisms of anticancer activity of flavonoids.

Investigating the Antagonistic Potential of Lonchocarpic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential interactions of novel compounds with existing therapeutics is paramount. This guide provides a comparative framework for investigating the antagonistic interactions of Lonchocarpic acid, a prenylated flavonoid, with known drugs. Due to the limited direct data on this compound, this guide synthesizes information from structurally and functionally similar compounds to propose potential interaction pathways and detailed experimental protocols for their validation.

This compound, a member of the prenylated flavonoid family, possesses a chemical structure that suggests a high potential for biological activity. Prenylation, the addition of a hydrophobic prenyl group, is known to enhance the ability of flavonoids to interact with cellular membranes and proteins, often leading to more potent effects compared to their non-prenylated counterparts. This guide explores the hypothesized antagonistic interactions of this compound based on the known activities of other prenylated flavonoids, such as xanthohumol and 8-prenylnaringenin.

Potential Antagonistic Interactions of this compound

The following table summarizes potential antagonistic interactions of this compound with known drugs, based on the modulation of key signaling pathways by structurally similar prenylated flavonoids.

Target PathwayInteracting Drug ClassProposed Antagonistic MechanismSupporting Evidence from Similar Compounds
NF-κB Signaling Pathway Pro-inflammatory Agents (e.g., TNF-α, LPS)This compound may inhibit the activation of NF-κB, a key transcription factor for inflammatory responses. This could antagonize the effects of drugs or agents that rely on NF-κB activation to elicit a biological response.Xanthohumol has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory genes.
Estrogen Receptor (ER) Signaling Estrogen Receptor Agonists (e.g., Estradiol, Tamoxifen in certain tissues)As a potential selective estrogen receptor modulator (SERM), this compound could compete with ER agonists for receptor binding, leading to an antagonistic effect in specific tissues.8-Prenylnaringenin is a known phytoestrogen that can act as both an agonist and antagonist at estrogen receptors, depending on the cellular context.[1][2]
PI3K/Akt Signaling Pathway Growth Factors, certain anticancer drugs that activate this pathwayThis compound may inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway that promotes cell survival and proliferation. This could antagonize the pro-survival effects of certain growth factors or drugs.Xanthohumol has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, contributing to its pro-apoptotic effects in cancer cells.[3][4]
Cytochrome P450 (CYP) Enzymes Drugs metabolized by CYP isoforms (e.g., Warfarin, Statins, certain chemotherapeutics)This compound may inhibit the activity of various CYP450 enzymes, leading to decreased metabolism and potentially toxic accumulation of co-administered drugs.Prenylated flavonoids from hops have been shown to be potent inhibitors of human cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP1B1.[5]

Experimental Protocols

To empirically validate the hypothesized antagonistic interactions of this compound, the following detailed experimental protocols are proposed.

NF-κB Reporter Gene Assay for Antagonism

Objective: To determine if this compound can antagonize the activation of the NF-κB signaling pathway induced by a known activator.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 104 cells/well.

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, in the continued presence of this compound.

    • Include control wells with vehicle (DMSO), TNF-α alone, and this compound alone.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TNF-α-induced NF-κB activation by this compound.

    • Determine the IC50 value for the antagonistic effect.

Western Blot for Phospho-Akt (Ser473) Inhibition

Objective: To assess the ability of this compound to antagonize the activation of the PI3K/Akt pathway by inhibiting the phosphorylation of Akt.

Methodology:

  • Cell Culture and Serum Starvation:

    • Culture a relevant cell line (e.g., MCF-7 breast cancer cells) in complete medium.

    • Once cells reach 70-80% confluency, serum-starve them for 12-16 hours in a serum-free medium to reduce basal Akt phosphorylation.

  • Treatment:

    • Pre-treat the serum-starved cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Stimulate the cells with a known PI3K/Akt pathway activator, such as Insulin-like Growth Factor 1 (IGF-1) at 100 ng/mL, for 15-30 minutes in the presence of this compound.

    • Include vehicle control, IGF-1 alone, and this compound alone groups.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal.

    • Compare the levels of Akt phosphorylation across the different treatment groups to determine the inhibitory effect of this compound.[6][7]

In Vitro Cytochrome P450 Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on the activity of major human cytochrome P450 enzymes.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (HLMs), a specific CYP isoform probe substrate, and NADPH regenerating system in a phosphate buffer.

  • Incubation:

    • Add varying concentrations of this compound to the reaction mixture.

    • Include a positive control inhibitor for each CYP isoform being tested.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time period (e.g., 10-30 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of this compound.

    • Determine the IC50 value for the inhibition of each CYP isoform.[5][8][9]

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: Hypothesized antagonism of the NF-κB signaling pathway by this compound.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture & Serum Starvation Treatment 2. Pre-treat with this compound, then stimulate with IGF-1 Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE & PVDF Transfer Lysis->SDS_PAGE Blocking 5. Blocking with 5% BSA SDS_PAGE->Blocking Primary_Ab 6. Incubate with anti-pAkt (S473) overnight at 4°C Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (pAkt / Total Akt) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

References

A Comparative Guide to the Extraction of Lonchocarpic Acid: Methods, Efficacy, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various extraction methods for Lonchocarpic acid, a promising isoflavonoid found in the genus Lonchocarpus. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are essential for subsequent research and development. This document outlines and compares conventional and modern extraction techniques, offering detailed experimental protocols and supporting data to inform methodology selection.

Introduction to this compound

This compound (C₂₆H₂₆O₆, Molar Mass: 434.5 g/mol ) is a complex isoflavonoid that has garnered interest for its potential biological activities. As with many natural products, its isolation from plant sources, primarily the roots and stems of Lonchocarpus species, is the first crucial step in its scientific exploration. The efficiency of this extraction process is paramount, directly impacting the economic and environmental viability of its production for research and potential therapeutic applications. This compound is known to be poorly soluble, a key factor to consider when selecting an extraction solvent and method.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on a variety of factors, including the desired yield, purity, processing time, cost, and environmental impact. Below is a comparative summary of several common extraction techniques applicable to this compound, with hypothetical performance data based on typical outcomes for isoflavonoid extraction.

Data Presentation
Extraction MethodHypothetical Yield (%)Hypothetical Purity (%)Solvent Consumption (mL/g sample)Extraction Time (hours)Relative CostKey AdvantagesKey Disadvantages
Maceration 1.5702072LowSimple, low-cost equipmentTime-consuming, large solvent volume, lower efficiency
Soxhlet Extraction 2.5801512MediumHigh extraction efficiencyRequires heating (potential degradation), time-consuming
Ultrasound-Assisted Extraction (UAE) 3.085151MediumFast, efficient, reduced solvent useRequires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) 3.288150.5Medium-HighVery fast, highly efficient, low solvent useRequires specialized equipment, potential for hotspots
Supercritical Fluid Extraction (SFE) 2.895N/A (CO₂)2HighHigh purity, solvent-free productHigh capital cost, complex operation

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from dried and powdered Lonchocarpus root bark.

Maceration

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried, powdered Lonchocarpus root bark (10 g)

  • 80% Ethanol (200 mL)

  • Erlenmeyer flask (500 mL) with stopper

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Lonchocarpus root bark and place it in a 500 mL Erlenmeyer flask.

  • Add 200 mL of 80% ethanol to the flask.

  • Stopper the flask and place it on a shaker at room temperature for 72 hours.

  • After 72 hours, filter the mixture through filter paper to separate the extract from the plant material.

  • Wash the plant residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Objective: To achieve a high extraction yield through continuous solvent cycling.

Materials:

  • Dried, powdered Lonchocarpus root bark (10 g)

  • Methanol (150 mL)

  • Soxhlet apparatus (extractor, condenser, round-bottom flask)

  • Heating mantle

  • Thimble

  • Rotary evaporator

Procedure:

  • Place 10 g of powdered Lonchocarpus root bark into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add 150 mL of methanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance extraction efficiency and reduce time using ultrasonic waves.

Materials:

  • Dried, powdered Lonchocarpus root bark (10 g)

  • 70% Acetone (150 mL)

  • Beaker (250 mL)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10 g of powdered Lonchocarpus root bark in a 250 mL beaker.

  • Add 150 mL of 70% acetone.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for 1 hour at a controlled temperature (e.g., 40°C).

  • Filter the mixture and concentrate the filtrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Dried, powdered Lonchocarpus root bark (10 g)

  • 90% Ethanol (150 mL)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10 g of powdered Lonchocarpus root bark in a microwave extraction vessel.

  • Add 150 mL of 90% ethanol and seal the vessel.

  • Place the vessel in the microwave extractor and apply microwave irradiation (e.g., 500 W) for 30 minutes at a controlled temperature (e.g., 60°C).

  • After extraction and cooling, open the vessel and filter the contents.

  • Concentrate the extract using a rotary evaporator.

Stability of Isoflavonoids During Extraction

The stability of isoflavonoids like this compound can be influenced by several factors during the extraction process:

  • Temperature: High temperatures, especially for prolonged periods as in Soxhlet extraction, can lead to the degradation of some isoflavonoids.[1][2] Methods that use lower temperatures or shorter heating times, such as UAE and MAE, can mitigate this risk.

  • pH: The pH of the extraction solvent can affect the stability and solubility of isoflavonoids.[3][4] Acidic conditions can sometimes improve stability, but extreme pH levels should be avoided.[5][6]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of isoflavonoids.[7][8] It is advisable to protect extracts from light during and after the extraction process.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Lonchocarpus Root Bark drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration soxhlet Soxhlet Extraction uae Ultrasound-Assisted Extraction (UAE) mae Microwave-Assisted Extraction (MAE) filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Lonchocarpic Acid Extract concentration->crude_extract Logical_Relationship cluster_criteria Decision Criteria cluster_methods Recommended Methods start Select Extraction Method q_yield_purity High Yield & Purity? start->q_yield_purity q_speed Speed a Priority? q_yield_purity->q_speed Yes soxhlet Soxhlet q_yield_purity->soxhlet No q_cost Low Cost? q_speed->q_cost No mae_uae MAE or UAE q_speed->mae_uae Yes q_cost->soxhlet No maceration Maceration q_cost->maceration Yes

References

Validating Analytical Methods for Lonchocarpic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of therapeutic products. Lonchocarpic acid, a naturally occurring rotenoid with potential pharmacological activities, requires robust analytical methods for its quantification in various matrices. This guide provides a comparative overview of common analytical techniques applicable to the quantification of this compound, supported by typical performance data and detailed experimental protocols. The validation of these methods is crucial for generating reliable and reproducible results, adhering to guidelines set by the International Council for Harmonisation (ICH).

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the sample matrix's complexity, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the analysis of flavonoids and similar phenolic compounds.

Parameter HPLC-UV LC-MS/MS Alternative Methods (e.g., HPTLC, UV-Vis)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation by planar chromatography and densitometry, or direct spectrophotometric measurement.
Specificity Moderate to high; co-eluting impurities can interfere.[1][2]Very high; distinguishes compounds with the same retention time but different mass.Lower; prone to interference from other compounds in the matrix.[3][4]
Sensitivity (LOD/LOQ) Generally in the µg/mL to ng/mL range.[5]High sensitivity, often in the pg/mL to ng/mL range.[6][7]Lower sensitivity compared to HPLC and LC-MS/MS.[4]
Linearity (R²) Typically ≥ 0.99.[1][2][5]Typically ≥ 0.99.[8]Generally ≥ 0.99 within a narrower range.[4]
Accuracy (% Recovery) Commonly in the range of 95-105%.[2][5]Commonly in the range of 90-110%.[9][10]Variable, can be affected by matrix effects.[4][11]
Precision (%RSD) Typically < 5%.[5]Typically < 15% for bioanalytical methods.Generally < 10%.
Cost Lower initial and operational cost.Higher initial and operational cost.Lowest cost.
Throughput Moderate.High, especially with modern UHPLC systems.Can be high for multiple samples on one plate (HPTLC).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of a compound like this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Quantification

This protocol outlines a general procedure for the quantification of a flavonoid-like compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[12]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[12] The exact ratio should be optimized for the best separation of this compound. Filter the mobile phase through a 0.45 µm membrane filter and degas.[11]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, this may involve extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration. For biological fluids, protein precipitation or solid-phase extraction may be necessary.[13]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[2]

    • Injection volume: 10-20 µL

    • Column temperature: 25-30 °C

    • Detection wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).[14]

  • Quantification: Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. Then, inject the sample solutions and determine the concentration of this compound from the calibration curve.

LC-MS/MS Method for Quantification

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate or acetate (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

Procedure:

  • MS/MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature) and to determine the precursor and product ions for Multiple Reaction Monitoring (MRM). For an acidic compound, negative ionization mode is often preferred.[13]

  • Mobile Phase Preparation: A common mobile phase for LC-MS/MS analysis of acidic compounds consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking the blank matrix with known concentrations of this compound and a fixed concentration of the IS. Extract the samples, standards, and QCs using an appropriate method like protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions:

    • Use a suitable reversed-phase column (e.g., C18, 50-150 mm length).

    • Employ a gradient elution to achieve good separation and peak shape. For example, start with a low percentage of Mobile Phase B and gradually increase it over the run.

    • Flow rate: Typically 0.2-0.6 mL/min.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Determine the concentration of this compound in the samples using this calibration curve.

Visualizations

Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Solution Stability validation_protocol->stability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report method_implementation Routine Method Implementation validation_report->method_implementation end End method_implementation->end Flavonoid_Signaling_Pathway flavonoid Flavonoid (e.g., this compound) receptor Cell Surface or Intracellular Receptor flavonoid->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) receptor->kinase_cascade Activates/ Inhibits transcription_factor Transcription Factor (e.g., Nrf2, NF-κB) kinase_cascade->transcription_factor Phosphorylates/ Regulates gene_expression Modulation of Gene Expression transcription_factor->gene_expression Translocates to nucleus and alters cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response Leads to

References

Comparative Analysis of Flavonoids from Lonchocarpus Species Demonstrates Potential Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of flavonoids isolated from the Lonchocarpus genus reveals significant cytotoxic and antiproliferative activities against a range of cancer cell lines. While direct experimental data on the bioactivity of Lonchocarpic acid remains limited, a comparative analysis of structurally related flavonoids from the same genus provides valuable insights into their potential as anticancer agents. This guide summarizes the available data on the bioactivity of these compounds, details the experimental protocols used for their evaluation, and explores their potential mechanisms of action.

Introduction to Lonchocarpus Flavonoids

The Lonchocarpus genus is a rich source of flavonoids, a class of secondary metabolites known for their diverse pharmacological properties. Among these, isoflavones, chalcones, and flavones have been the subject of several studies investigating their potential in cancer therapy. Although this compound itself has not been extensively studied, its chemical structure as a prenylated isoflavonoid suggests it may share the bioactive properties of other flavonoids isolated from Lonchocarpus species. This guide focuses on the cross-validation of the bioactivity of these related compounds in various cancer cell lines, offering a comparative perspective on their efficacy.

Data Presentation: Cytotoxicity of Lonchocarpus Flavonoids

The cytotoxic effects of several flavonoids from Lonchocarpus species have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavoneCCRF-CEMLeukemia< 10
DurmilloneCCRF-CEMLeukemia< 10
DurmilloneCEM/ADR5000Leukemia (multidrug-resistant)< 10
DurmilloneMDA-MB-231/BCRPBreast Adenocarcinoma (resistant)< 10
DurmilloneU87MG.ΔEGFRGlioblastoma (resistant)< 10
4-hydroxylonchocarpinCEM/ADR5000Leukemia (multidrug-resistant)< 10
Flavone 6P388DILeukemiaActive
Chalcone 7P388DILeukemiaActive
Flavone 6PC-3Prostate AdenocarcinomaActive
Chalcone 7PC-3Prostate AdenocarcinomaActive
DerricinCEMLeukemia13.0 µg/mL
LonchocarpinCEMLeukemia10.4 µg/mL

Experimental Protocols

The evaluation of the cytotoxic activity of Lonchocarpus flavonoids has been conducted using standard in vitro assays. The following are detailed methodologies for the key experiments cited.

Cell Culture

Cancer cell lines such as CCRF-CEM (leukemia), P388DI (leukemia), and PC-3 (prostate adenocarcinoma) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Resazurin Assay: This assay was utilized to assess the cytotoxicity of compounds against both drug-sensitive and multidrug-resistant cancer cell lines.[1]

  • Cells were seeded in 96-well plates at a specific density.

  • The cells were then treated with various concentrations of the test compounds.

  • After a predetermined incubation period, a resazurin-based solution was added to each well.

  • The plates were incubated further to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.

  • The fluorescence was measured using a microplate reader to determine cell viability.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay used to assess cell metabolic activity.

  • Cells were seeded in 96-well plates and treated with the test compounds.

  • Following incubation, the MTT reagent was added to each well.

  • Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • The absorbance was then measured using a microplate spectrophotometer at a specific wavelength (typically between 500 and 600 nm).

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., CCRF-CEM, PC-3) culture Cell Seeding in 96-well plates cell_lines->culture treatment Incubation with Test Compounds culture->treatment compound_prep Preparation of Lonchocarpus Flavonoids compound_prep->treatment assay_reagent Addition of Assay Reagent (Resazurin or MTT) treatment->assay_reagent incubation Incubation assay_reagent->incubation measurement Data Acquisition (Fluorescence/Absorbance) incubation->measurement data_analysis Calculation of IC50 Values measurement->data_analysis

Caption: General experimental workflow for assessing the cytotoxicity of Lonchocarpus flavonoids.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by flavonoids from Lonchocarpus have not been fully elucidated, a general overview of flavonoid-mediated signaling is presented below.

signaling_pathways cluster_flavonoids Lonchocarpus Flavonoids cluster_pathways Signaling Pathways cluster_effects Cellular Effects flavonoids Flavonoids pi3k_akt PI3K/Akt Pathway flavonoids->pi3k_akt Inhibition nf_kb NF-κB Pathway flavonoids->nf_kb Inhibition apoptosis Apoptosis Pathway flavonoids->apoptosis Activation survival Inhibition of Cell Survival pi3k_akt->survival Promotes nf_kb->survival Promotes apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction proliferation Inhibition of Cell Proliferation survival->proliferation Allows

Caption: Putative signaling pathways modulated by flavonoids leading to anticancer effects.

Conclusion

The available evidence strongly suggests that flavonoids isolated from the Lonchocarpus genus possess significant anticancer properties. Compounds such as durmillone and 4-hydroxylonchocarpin have demonstrated potent cytotoxicity against various cancer cell lines, including multidrug-resistant strains. While direct experimental data for this compound is currently lacking, its structural similarity to these bioactive flavonoids warrants further investigation into its potential as a therapeutic agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research aimed at elucidating the full therapeutic potential of this compound and other related compounds from the Lonchocarpus genus.

References

Comparative Efficacy of Lonchocarpic Acid Derivative, Derriobtusone A, and Gentamicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of Derriobtusone A, a natural compound isolated from the Lonchocarpus genus (serving as a proxy for Lonchocarpic acid due to data availability), and the standard antibiotic, Gentamicin. The data presented is intended to inform researchers on the potential of natural products in antibacterial drug discovery.

Quantitative Efficacy Data

The antibacterial activities of Derriobtusone A and Gentamicin were evaluated by determining their Minimum Inhibitory Concentrations (MIC) against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTest OrganismStrainMIC (µg/mL)
Derriobtusone A Staphylococcus aureus-250[1]
Escherichia coli->250 (weak inhibition at 250)[1]
Gentamicin Staphylococcus aureusATCC 259230.5[2]
Escherichia coliATCC 259220.5 - 2.0[3][4]

Note: The provided MIC for Derriobtusone A against S. aureus was determined to be 250 µg/mL, while it only showed weak inhibition against E. coli at the same concentration.[1] Gentamicin demonstrates significantly lower MIC values, indicating higher potency against both bacterial species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method (CLSI Guideline)

The following is a detailed protocol for the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., Derriobtusone A or Gentamicin) at a high concentration in a suitable solvent.
  • Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test organism (S. aureus or E. coli). Transfer the colonies to a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plate: Sterile, U-bottomed plates are recommended.

2. Procedure:

  • Serial Dilutions: Add 50 µL of sterile CAMHB to all wells of the microtiter plate except for the first column. In the first column, add 100 µL of the antimicrobial agent stock solution. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. The last well will serve as a growth control and will not contain the antimicrobial agent.
  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate.
  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
  • Reading the Results: After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). A growth control well (containing only medium and bacteria) should show turbidity, and a sterility control well (containing only medium) should be clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read Plate for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action: Gentamicin Signaling Pathway

Gentamicin, an aminoglycoside antibiotic, primarily functions by inhibiting bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of non-functional proteins, which is ultimately lethal to the bacterium.[5][6][7][8]

Gentamicin_Mechanism cluster_bacterium Bacterial Cell Gentamicin Gentamicin Ribosome 30S Ribosomal Subunit Gentamicin->Ribosome Binds to Protein Functional Protein Ribosome->Protein Translates NonFunctional_Protein Non-Functional Protein Ribosome->NonFunctional_Protein Misreading leads to mRNA mRNA mRNA->Ribosome Reads Cell_Death Cell Death NonFunctional_Protein->Cell_Death Accumulation causes

Caption: Gentamicin's mechanism of action via inhibition of protein synthesis.

References

A Head-to-Head Comparison of Lonchocarpic Acid and Ellagic Acid as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, both Lonchocarpic acid and Ellagic acid have garnered attention for their potential health benefits, particularly their antioxidant properties. This guide provides a detailed, head-to-head comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

While Ellagic acid is a well-characterized antioxidant with a wealth of supporting studies, data on the isolated form of this compound is less abundant. Therefore, for the purpose of this comparison, we will be utilizing data from extracts of Lonchocarpic species, which are rich in this compound. This approach provides valuable insight into the potential antioxidant capacity of this compound, with the understanding that the activity observed is that of a complex extract rather than the purified compound.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound-containing extracts and Ellagic acid have been evaluated using various in vitro assays. The following table summarizes their performance in two common assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant Assay IC50 Value (µM) Source
This compound (as Lonchocarpus cyanescens acetone leaf extract) DPPHNot explicitly provided in µM. The extract showed concentration-dependent scavenging activity, with 1.5 mg/ml exhibiting a 63.89% scavenging effect.
Ellagic Acid DPPH17 ± 4[1]
Ellagic Acid ABTS--

Note: Direct comparison of IC50 values is challenging due to the use of an extract for this compound. The provided data for the Lonchocarpus cyanescens extract demonstrates its potential, but further studies on the isolated compound are needed for a precise quantitative comparison.

Mechanisms of Antioxidant Action & Signaling Pathways

Ellagic Acid:

Ellagic acid exerts its antioxidant effects through multiple mechanisms. It is a potent free radical scavenger, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS)[2]. Furthermore, it can chelate metal ions, which can otherwise catalyze the formation of free radicals.

From a cellular perspective, Ellagic acid is known to modulate key signaling pathways involved in the antioxidant response. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Under conditions of oxidative stress, Ellagic acid can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This binding event upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs)[2].

Additionally, Ellagic acid has been shown to influence the Nuclear Factor-kappa B (NF-κB) signaling pathway . By inhibiting the activation of NF-κB, a key regulator of inflammation, Ellagic acid can reduce the production of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

Ellagic_Acid_Signaling cluster_0 Oxidative Stress cluster_1 Ellagic Acid Intervention cluster_2 Cellular Response ROS ROS EA Ellagic Acid Nrf2 Nrf2 Activation EA->Nrf2 NFkB NF-κB Inhibition EA->NFkB ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Inflammation Reduced Inflammation NFkB->Inflammation

Ellagic Acid's Antioxidant Signaling Pathways

This compound:

Specific signaling pathways modulated by isolated this compound in the context of antioxidant activity have not been extensively elucidated in the available literature. However, as a flavonoid, it is plausible that this compound may also influence pathways such as Nrf2 and NF-κB, which are common targets for phenolic antioxidants. Further research is required to confirm these potential mechanisms.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compound (this compound or Ellagic acid) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control is prepared with the solvent and the DPPH solution without the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH and Sample Solutions A->C B Prepare Sample Solutions (Varying Concentrations) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

A Comparative Analysis of the Mechanisms of Action of Lonchocarpic Acid and Structurally Similar Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the molecular mechanisms of Lonchocarpic acid and other structurally related isoflavonoids, namely Genistein, Daidzein, and Biochanin A. While extensive research has elucidated the anti-inflammatory and anticancer activities of Genistein, Daidzein, and Biochanin A, specific experimental data on the mechanism of action of this compound remains limited in the public domain. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to this compound and Comparator Compounds

This compound is a prenylated isoflavonoid, a class of compounds known for their diverse biological activities. Its structure, featuring a prenyl group, suggests potentially enhanced lipophilicity and bioactivity compared to non-prenylated isoflavonoids. For a robust comparative analysis, we have selected three well-researched isoflavonoids:

  • Genistein: A widely studied isoflavone found in soy products, known for its potent anticancer and anti-inflammatory properties.

  • Daidzein: Another major isoflavone in soy, which exhibits a range of biological effects, including anticancer and antioxidant activities.

  • Biochanin A: A methoxylated isoflavone found in red clover, which has demonstrated significant anticancer and anti-inflammatory potential.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of the selected isoflavonoids. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting a significant gap in current research.

CompoundAssayCell LineIC50 ValueReference
Genistein MTT Assay (Cytotoxicity)MCF-7 (Breast Cancer)25 µMNot specified
NO Inhibition (Anti-inflammatory)RAW 264.7 Macrophages15 µMNot specified
Daidzein MTT Assay (Cytotoxicity)SKOV3 (Ovarian Cancer)20 µM[1]
MTT Assay (Cytotoxicity)Moody (Normal Ovarian)100 µM[1]
Biochanin A Cell Viability AssaySK-BR-3 (Breast Cancer)~50 µM[2]
This compound Not AvailableNot AvailableNot Available

Mechanisms of Action: A Comparative Overview

The anticancer and anti-inflammatory effects of Genistein, Daidzein, and Biochanin A are mediated through the modulation of several key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, we can hypothesize a similar mode of action based on its structural similarity to other isoflavonoids.

Anti-inflammatory Mechanisms

Isoflavonoids primarily exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • Genistein has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[3][4] It also modulates MAPK pathways, further contributing to its anti-inflammatory profile.

  • Daidzein exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

  • Biochanin A has been reported to suppress the expression of iNOS and block the nuclear translocation of NF-κB.

Based on the activities of other prenylated flavonoids, it is plausible that This compound also interferes with these inflammatory pathways. The prenyl group may enhance its interaction with cellular membranes and key signaling proteins.

Anticancer Mechanisms

The anticancer activities of these isoflavonoids are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Genistein induces apoptosis through both intrinsic and extrinsic pathways and can arrest the cell cycle at the G2/M phase. It also inhibits angiogenesis and metastasis by downregulating relevant signaling molecules.

  • Daidzein has been demonstrated to induce apoptosis in ovarian cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][6] It also causes cell cycle arrest at the G2/M phase by modulating the expression of cyclins and cyclin-dependent kinases.[1]

  • Biochanin A inhibits the growth of breast cancer cells by targeting the HER-2 signaling pathway and inducing apoptosis.[2] It also downregulates matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[2]

Given its structure, This compound is anticipated to exhibit similar anticancer properties, potentially through the modulation of cell survival pathways like PI3K/Akt and the induction of programmed cell death.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions, the following diagrams have been generated using the Graphviz DOT language.

Diagrams of Key Signaling Pathways

NF-kB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates Genistein Genistein Genistein->IKK inhibits Biochanin A Biochanin A Biochanin A->NF-κB inhibits translocation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK inhibits?

Caption: Inhibition of the NF-κB signaling pathway by isoflavonoids.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Genistein Genistein Genistein->PI3K inhibits Daidzein Daidzein Daidzein->Akt inhibits Biochanin A Biochanin A Biochanin A->Akt inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->PI3K inhibits?

Caption: Modulation of the PI3K/Akt cell survival pathway by isoflavonoids.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay Cell Viability (MTT Assay) Compound Treatment->MTT Assay Flow Cytometry Apoptosis & Cell Cycle (Flow Cytometry) Compound Treatment->Flow Cytometry Western Blot Protein Expression (Western Blot) Compound Treatment->Western Blot ELISA Cytokine Quantification (ELISA) Compound Treatment->ELISA IC50 Determination IC50 Determination MTT Assay->IC50 Determination Statistical Analysis Statistical Analysis Flow Cytometry->Statistical Analysis Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis ELISA->Statistical Analysis

Caption: A typical experimental workflow for evaluating isoflavonoid bioactivity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory and anticancer activities of isoflavonoids.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compounds on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, SKOV3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis by the compounds.

  • Protocol:

    • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Proteins
  • Objective: To investigate the effect of the compounds on the expression and phosphorylation of key signaling proteins.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This comparative guide highlights the significant anti-inflammatory and anticancer potential of isoflavonoids like Genistein, Daidzein, and Biochanin A, with their mechanisms of action being relatively well-characterized. These compounds modulate key cellular processes, including inflammation, cell survival, apoptosis, and cell cycle progression, primarily through their interaction with the NF-κB, MAPK, and PI3K/Akt signaling pathways.

A critical finding of this review is the notable absence of specific experimental data for this compound. While its structural features as a prenylated isoflavonoid suggest that it may possess similar or even enhanced biological activities, dedicated research is urgently needed to elucidate its precise mechanism of action. Future studies should focus on:

  • Determining the IC50 values of this compound in various cancer cell lines and inflammatory models.

  • Investigating its effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways.

  • Assessing its ability to induce apoptosis and cell cycle arrest.

  • Conducting in vivo studies to validate its therapeutic potential.

By filling these knowledge gaps, the scientific community can better understand the therapeutic promise of this compound and pave the way for its potential development as a novel anti-inflammatory or anticancer agent.

References

A Comparative Analysis of Lonchocarpic Acid and Related Compounds Across Lonchocarpus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytochemical landscape within the Lonchocarpus genus, with a particular focus on Lonchocarpic acid and related coumarins. Due to a scarcity of direct quantitative comparisons of this compound across different species in publicly available literature, this document summarizes the known distribution of related chemical compounds to offer valuable insights for research and drug development.

Data Summary of Phytochemicals in Lonchocarpus Species

The following table provides a qualitative comparison of various compounds identified in different Lonchocarpus species. The presence of a diverse array of flavonoids, rotenoids, and other phenolics suggests significant chemodiversity within the genus, which may also apply to the distribution and concentration of this compound.

SpeciesCompound ClassIdentified CompoundsPlant PartReference
Lonchocarpus urucuRotenoidsRotenone, DeguelinRoots[1]
Lonchocarpus utilisRotenoidsRotenone, DeguelinRoots[1]
Lonchocarpus busseiFlavonoids, Pterocarpans4'-prenyloxyvigvexin A, (6aR,11aR)-maackiain, (6aR,11aR)-edunol, Maximaisoflavone H, DurmilloneLeaves[2][3]
Lonchocarpus cyanescensFlavonoids, Tannins, SaponinsGeneral classes identifiedLeaves, Stem, Roots[4][5][6]
Lonchocarpus sericeusFlavonoids, Alkaloids, SaponinsGeneral classes identifiedStem bark[7]
Lonchocarpus eriocalyxFlavonoids, TriterpenoidsChrysin, Apigenin, 3,5,7,2',4'-pentahydroxyflavonol, Friedelin, Lupenone, LupeolLeaves[1]
Lonchocarpus atropurpureusFatty acids, Other phenolicsAtraric acid, Fatty acidsBark[8][9]
Lonchocarpus oliganthusTerpenoids, Fatty acidsLoliolide, Fatty acidsBark[8][9]
Lonchocarpus monteviridisGlycosidesLeonuriside A, β-D-glucopyranos-1-yl N-methylpyrrole-2-carboxylateBark[8][9]

Experimental Protocols

While specific protocols for the quantification of this compound are not widely published, a general methodology for the analysis of coumarins and related phenolic compounds in plant matrices can be adapted. The following is a representative protocol based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for similar compounds.

Sample Preparation: Extraction of Coumarins from Lonchocarpus Plant Material
  • Grinding: Air-dry the plant material (e.g., roots, leaves, bark) at room temperature and grind into a fine powder using a mechanical grinder.

  • Extraction Solvent: Prepare a solution of 80% methanol in water.

  • Ultrasonic Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube.

    • Add 20 mL of the 80% methanol solvent.

    • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collection: Carefully decant the supernatant into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or LC-MS analysis.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Analytical Method: HPLC-UV for Quantification
  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 320 nm (or a wavelength appropriate for this compound if a standard is available).

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the samples can be determined by comparing the peak area with the calibration curve.

Analytical Method: LC-MS for Identification and Sensitive Quantification

For more sensitive detection and structural confirmation, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but potentially with UHPLC-compatible columns (e.g., sub-2 µm particle size) and adjusted flow rates.

  • MS Parameters:

    • Scan Mode: Full scan for qualitative analysis and identification of unknown compounds.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of this compound, using its specific precursor and product ions.

  • Data Analysis: Compound identification can be confirmed by comparing the retention time and mass spectrum (including fragmentation pattern in MS/MS) with that of a pure standard.

Visualizations

Biosynthetic Pathway of Coumarins

The biosynthesis of simple coumarins, the structural class to which this compound belongs, originates from the phenylpropanoid pathway. This pathway is fundamental for the production of a wide variety of plant secondary metabolites.

Coumarin_Biosynthesis cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA o_Hydroxycinnamic_acid_derivative ortho-Hydroxycinnamic acid derivative p_Coumaroyl_CoA->o_Hydroxycinnamic_acid_derivative Coumarin Coumarin (e.g., Umbelliferone) o_Hydroxycinnamic_acid_derivative->Coumarin Lonchocarpic_acid This compound (and other derivatives) Coumarin->Lonchocarpic_acid PAL PAL PAL_node C4H C4H C4H_node _4CL 4CL _4CL_node C2H C2'H C2H_node Lactonization Lactonization Lactonization_node Further_modifications Further modifications Further_modifications_node

Caption: General biosynthetic pathway of coumarins from phenylalanine.

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound and related compounds from Lonchocarpus species.

Experimental_Workflow Plant_Material Plant Material (Lonchocarpus sp.) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration_Evaporation Filtration and Solvent Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract Reconstitution Reconstitution and Filtration (0.22 µm) Crude_Extract->Reconstitution Analysis HPLC-UV or LC-MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Generalized workflow for phytochemical analysis.

References

Evaluating Research Reproducibility for Novel Phytochemicals: A Case Study Framework Using Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide addresses the critical need for reproducibility in preclinical research on novel phytochemicals. We use Lonchocarpic acid, a compound isolated from the genus Lonchocarpus, as a case study. Our investigation reveals a significant gap in the scientific literature, with a scarcity of published data on the specific biological activities of this compound. This lack of foundational research makes a direct reproducibility assessment impossible at this time.

Therefore, this document serves a dual purpose:

  • To highlight the current data deficiency for this compound.

  • To provide a methodological framework for evaluating the reproducibility of research on novel compounds.

To illustrate this framework, we will use data from related compounds and extracts from the Lonchocarpus genus, which are known for their anti-inflammatory and anticancer properties. This guide will demonstrate how to structure data, detail experimental protocols, and visualize biological pathways to facilitate comparative analysis and reproducibility assessment once sufficient data on this compound becomes available.

Section 1: Comparative Data Analysis

A cornerstone of reproducibility is the ability to compare quantitative data across different studies. Key metrics for anti-inflammatory and anticancer research include IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values, as well as the inhibition of inflammatory markers.

Due to the lack of specific data for this compound, the following tables present hypothetical data based on findings for other compounds found in Lonchocarpus species or compounds with similar biological activities. This illustrates how such data should be presented for a rigorous reproducibility analysis.

Table 1: Comparative Anti-Inflammatory Activity of Phytochemicals

Compound/ExtractAssayCell LineKey ParameterResultReference
This compound Nitric Oxide (NO) Inhibition RAW 264.7 Macrophages IC50 Data Not Available N/A
Lonchocarpus ExtractNO InhibitionRAW 264.7 MacrophagesIC501.36 ± 0.14 µg/ml[1]
Oleanolic AcidNF-κB ActivationHuman Umbilical Vein Endothelial Cells (HUVECs)InhibitionSuppressed TNF-α production[2]
Neochlorogenic AcidNO ProductionA549 CellsInhibitionSignificantly reduced[3]
Longan Pericarp ExtractNO ProductionRAW 264.7 MacrophagesIC50179.8 µg/mL[4]

Table 2: Comparative Anticancer Activity of Phytochemicals

Compound/ExtractCell LineAssayKey ParameterResultReference
This compound Various Cancer Cell Lines MTT Assay IC50 Data Not Available N/A
Lobaric AcidMCF-7 (Breast Cancer)XTT AssayIC5044.21 µg/mL (at 48h)[5]
Oleanolic AcidHepG2 (Liver Cancer)MTT AssayGrowth InhibitionDose- and time-dependent
Ursolic AcidA549 (Lung Cancer)Cell Viability AssayIC502-40 µM[6]
Lauric AcidCT26, HT29 (Colorectal Cancer)Proliferation AssayInhibitionSuppressed cell proliferation[7]

Section 2: Detailed Experimental Protocols

Reproducibility is contingent on meticulously detailed methodologies. Below are example protocols for key assays relevant to the study of novel anti-inflammatory and anticancer agents. These protocols are synthesized from methodologies described for related compounds and serve as a template for what would be required for this compound research.

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is fundamental for assessing the anti-inflammatory potential of a novel compound.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce NO production, and the plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a standard method for evaluating the effect of a compound on cancer cell proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm. Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Section 3: Visualization of Signaling Pathways

Understanding the mechanism of action of a novel compound requires mapping its effects on cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate key pathways implicated in inflammation and cancer that would be relevant for investigating this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Lonchocarpic_Acid This compound (Hypothesized) Lonchocarpic_Acid->NFkB

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB inhibition.

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Lonchocarpic_Acid This compound (Hypothesized) Lonchocarpic_Acid->Akt

Caption: Potential anticancer mechanism via inhibition of the PI3K/Akt signaling pathway.

Conclusion and Path Forward

The reproducibility of scientific findings is paramount for advancing drug discovery and development. In the case of this compound, the foundational research required to even begin a reproducibility assessment is currently absent from the public domain.

We strongly encourage researchers in the field of natural product chemistry and pharmacology to investigate the biological activities of this compound and to publish their findings with a high degree of detail in their methodologies. By adhering to the principles of transparent data presentation and thorough protocol documentation, as outlined in this guide, the scientific community can build a robust and reproducible body of evidence for this and other novel phytochemicals. This will ultimately accelerate the translation of promising natural compounds into therapeutic applications.

References

Comparative metabolomics of Lonchocarpus species with and without Lonchocarpic acid.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative metabolomic analysis of Lonchocarpus species, with a specific focus on the presence or absence of lonchocarpic acid, is not extensively available in current scientific literature. However, by synthesizing phytochemical data from studies on various Lonchocarpus species, a broader comparative guide can be constructed to aid researchers, scientists, and drug development professionals. This guide provides an overview of the known secondary metabolites, outlines standard experimental protocols for metabolomic analysis, and presents logical workflows for such studies.

Data Presentation: Comparative Phytochemical Profiles

The following tables summarize the identified secondary metabolites in different Lonchocarpus species based on available research. It is important to note that the absence of a compound in this table does not definitively mean its absence in the plant, but rather that it was not detected or reported in the cited studies.

Class of CompoundLonchocarpus cyanescensLonchocarpus montanusLonchocarpus obtusosLonchocarpus muehlbergianusAnalytical Method(s)
Flavonoids PresentAbundant (including new derivatives)[1][2]Present (including new furanoflavonoids)[3]Abundant (including new furanoflavans)[4]HPLC, LC-MS, NMR[1][2][3][4][5]
Terpenoids Present---GC-MS[6][7][8]
Steroids Present---Phytochemical Screening[6][7][8][9]
Saponins Present---Phytochemical Screening[6][7][8][9]
Tannins Present---Phytochemical Screening[6][7][8][9]
Alkaloids -----
Fatty Acids PresentPresent[1][2]--GC-MS[1][2][6][7][8]
Phenolic Compounds PresentPresent[1][2]Present[3]Present[4]LC-MS, HPLC[1][2][3][4][5]

Note: A "-" indicates that the compound class was not reported in the reviewed studies for that particular species.

Quantitative Data on Selected Metabolites

SpeciesCompoundConcentration/Relative AbundanceAnalytical MethodReference
Lonchocarpus montanusPongamol19% in petroleum ether extractRP-HPLC[1][2]
Lonchocarpus montanusLanceolatine B8.0% in dichloromethane extractRP-HPLC[1][2]
Lonchocarpus cyanescensPhytol62.5% in leaf essential oilGC-MS[6][7][8]
Lonchocarpus cyanescensHexadecanoic acid12.4% in leaf essential oilGC-MS[6][7][8]
Lonchocarpus cyanescensOctadecenoic acid24.1% in stem essential oilGC-MS[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomic studies. Below are generalized protocols for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed in plant metabolomics.[10][11][12][13][14]

Protocol 1: Sample Preparation for Metabolomic Analysis
  • Harvesting and Quenching: Plant material (e.g., leaves, roots) should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

  • Grinding: The frozen tissue is then ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction: A suitable solvent system is used to extract the metabolites. A common method involves a biphasic extraction with a mixture of methanol, chloroform, and water to separate polar and nonpolar metabolites.[10]

  • Centrifugation and Supernatant Collection: The extract is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is carefully collected.

  • Drying and Reconstitution: The supernatant is often dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a solvent appropriate for the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS, or a deuterated solvent for NMR).

Protocol 2: LC-MS Based Metabolomic Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of a wide range of secondary metabolites. A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve peak shape, is employed.

  • Mass Spectrometry Detection: The eluent from the chromatography system is introduced into a mass spectrometer. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their ability to provide accurate mass measurements, which aids in metabolite identification.

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to detect a broader range of compounds.

  • Data Processing: The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Statistical analysis is then used to identify significant differences in the metabolic profiles between sample groups.

Protocol 3: NMR Based Metabolomic Analysis
  • Sample Preparation: The dried extract is reconstituted in a deuterated solvent (e.g., methanol-d4, D2O) containing a known concentration of an internal standard (e.g., TSP or TMSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition: One-dimensional (1D) 1H NMR spectra are typically acquired for each sample. For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed on pooled samples.[11][12]

  • Data Processing: The NMR spectra are processed by phasing, baseline correction, and referencing. The spectra are then binned or aligned, and the data is normalized to the total intensity or to the internal standard.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to analyze the NMR data and identify metabolites that differ between groups.

Visualizations

The following diagrams illustrate a general workflow for a comparative metabolomics study and a hypothetical representation of secondary metabolite biosynthesis in Lonchocarpus.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Biological Interpretation Harvesting Plant Material Harvesting (e.g., Lonchocarpus leaves, roots) Quenching Metabolic Quenching (Liquid Nitrogen) Harvesting->Quenching Extraction Metabolite Extraction (e.g., Methanol/Water) Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS Polar/Non-polar Fractions NMR NMR Analysis Extraction->NMR Polar/Non-polar Fractions Processing Data Pre-processing (Peak Picking, Alignment, Normalization) LCMS->Processing NMR->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification (Database Searching, MS/MS, NMR) Stats->Identification Pathway Pathway Analysis Identification->Pathway Biomarker Biomarker Discovery Pathway->Biomarker

A general workflow for a plant metabolomics study.

G cluster_0 Primary Metabolism cluster_1 Secondary Metabolite Classes in Lonchocarpus Shikimate Shikimate Pathway Phenolics Phenolic Compounds Shikimate->Phenolics Flavonoids Flavonoids Shikimate->Flavonoids MalonylCoA Malonyl-CoA MalonylCoA->Flavonoids FattyAcids Fatty Acids MalonylCoA->FattyAcids MEP_MVA MEP/MVA Pathways Terpenoids Terpenoids MEP_MVA->Terpenoids Phenolics->Flavonoids

References

Safety Operating Guide

Navigating the Safe Disposal of Lonchocarpic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Lonchocarpic acid, a naturally occurring isoflavonoid, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Key Chemical Properties and Safety Considerations

PropertyValueSource
Molecular FormulaC26H26O6[1][2][3]
Molecular Weight434.5 g/mol [1]
AppearanceLikely a solid, as many high molecular weight carboxylic acids are waxlike solids.[4]N/A
SolubilityLikely insoluble or poorly soluble in water due to its large nonpolar hydrocarbon component.[4] Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[4]N/A
AcidityAs a carboxylic acid, it is expected to have acidic properties.N/A

Given its acidic nature and the potential for unknown toxicity, this compound waste should be treated as hazardous chemical waste.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for handling acidic organic compounds.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat.

  • Use chemical safety goggles or a face shield to protect the eyes.

  • Wear chemically resistant gloves (e.g., nitrile gloves).

2. Waste Collection and Segregation:

  • Solid Waste:

    • Carefully collect solid this compound waste, minimizing dust generation.

    • Place the solid waste into a designated, properly labeled, and leak-proof hazardous waste container. The original container can be used if it is in good condition.[5]

    • Clearly label the container as "Hazardous Waste: this compound".

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams. As an acid, it should be kept separate from bases.[5][6]

  • Contaminated Materials:

    • Dispose of any materials grossly contaminated with this compound (e.g., weighing paper, pipette tips, gloves) in the designated solid hazardous waste container.[5]

3. Neutralization (for acidic waste streams):

  • For purely acidic aqueous solutions of this compound without other hazardous components, neutralization can render the waste less hazardous. However, given the complex organic nature of this compound, it is generally recommended to dispose of it as hazardous waste without neutralization unless specifically approved by your institution's Environmental Health and Safety (EHS) department.

  • If neutralization is deemed appropriate, slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring in a well-ventilated area.[7][8]

  • Monitor the pH of the solution until it reaches a neutral range (pH 6-8).[7][9]

  • The neutralized solution should still be disposed of as chemical waste, as it contains the organic molecule.

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated and well-ventilated chemical waste storage area.

  • Ensure that the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

LonchocarpicAcidDisposal cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect with Solid Waste contaminated_materials->collect_contaminated storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for EHS Pickup and Disposal storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Essential Safety and Operational Guidance for Handling Lonchocarpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Lonchocarpic acid. The following guidance is based on the safety profile of Quercetin, a structurally related flavonoid. Quercetin is classified as toxic if swallowed.[1] Therefore, a cautious approach is essential when handling this compound. Always consult your institution's chemical hygiene plan and local regulations before commencing any work.

This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[2] Always inspect gloves for tears or holes before use.
Eyes/Face Safety glasses with side shields or gogglesEssential to protect eyes from dust particles and potential splashes. A face shield is recommended in addition to goggles when there is a significant risk of splashing.[2]
Respiratory NIOSH-approved respiratorA respirator is necessary if a risk assessment indicates inhalation of contaminants is possible, especially when handling the powder.[3] Provide adequate ventilation. For large spills, a full face-piece respirator may be necessary.[2][3]
Body Laboratory coat or chemical-resistant suitA lab coat or other protective clothing is required to protect skin and street clothing from contamination.[4][5]
Feet Closed-toe shoesSturdy, closed-toe shoes are mandatory in a laboratory setting.[5]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor/physician.[1][6] Rinse mouth with water.[2][6] Do NOT induce vomiting.[6]
In Case of Eye Contact Rinse cautiously with water for several minutes.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
In Case of Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[2]
If Inhaled Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Experimental Workflow: Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_spill Spill Response cluster_disposal Waste Disposal a Receive Shipment b Inspect Container for Damage a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Don Appropriate PPE c->d e Weigh and Prepare Solutions in a Ventilated Enclosure d->e f Conduct Experiment e->f g Evacuate Area and Alert Others f->g Spill Occurs j Segregate Waste (Solid, Liquid, Contaminated PPE) f->j h Don Additional PPE (e.g., Respirator) g->h i Contain and Clean Up Spill h->i i->j Decontaminated Material k Label Hazardous Waste Container j->k l Dispose Through Licensed Hazardous Waste Vendor k->l

Caption: Workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that an eyewash station and safety shower are accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form.[8]

    • Avoid the formation of dust.[3] When weighing or transferring the powder, do so carefully to avoid creating dust.[2] Use a spatula or other appropriate tools for transfer.

    • Keep the container with the compound closed when not in use.[2][3]

    • Avoid eating, drinking, or smoking in the area where the compound is handled.[1][2][6]

  • In Case of a Spill :

    • Dry Spill : Carefully scoop or sweep up the material, avoiding dust generation.[2] Dampen the solid spill material with 60-70% ethanol before transfer to a suitable container.[9] Place it in a sealed container for disposal.[2]

    • Solution Spill : Absorb with an inert material and place it in a sealed container for disposal.[2]

    • Clean the spill area with a damp cloth or paper towel.[2]

    • Ensure proper ventilation of the area.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Based on the data for related compounds, this substance should be treated as hazardous waste.[2][7]

  • Containerization : Collect all waste material (including unused compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.[2][4]

  • Disposal Route : Dispose of the waste through a licensed hazardous waste disposal company.[1][2][6] Do not dispose of it in regular trash or down the drain.[2][7] Leave chemicals in their original containers and do not mix with other waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.